molecular formula C7H4ClF4N B3346764 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline CAS No. 1235439-54-9

2-Chloro-4-fluoro-6-(trifluoromethyl)aniline

Cat. No.: B3346764
CAS No.: 1235439-54-9
M. Wt: 213.56
InChI Key: RUZIHSFQQGFKRE-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-6-(trifluoromethyl)aniline (CAS 1235439-54-9) is a multifunctional aromatic amine of significant interest in research and development, particularly as a sophisticated building block in the synthesis of potential pharmaceutical and agrochemical compounds . Its molecular formula is C7H4ClF4N, with a molecular weight of 213.56 g/mol . The compound is characterized by the presence of multiple halogen substituents—chloro and fluoro—along with a trifluoromethyl group, which collectively enhance its electronic properties and metabolic stability, making it a valuable scaffold for creating more complex molecules with targeted biological activities . This aniline derivative is supplied with a purity of ≥95% . As a research chemical, it is a versatile intermediate in organic synthesis, where its reactive aniline group allows for further functionalization, while the unique halogen pattern can be critical for structure-activity relationship (SAR) studies in drug discovery. The compound requires careful handling; it is classified as harmful if swallowed, and may cause skin and serious eye irritation, as well as respiratory irritation . Appropriate personal protective equipment (PPE) should be worn, and it should only be used in a well-ventilated area . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. It is typically available in various packaging options, from small research quantities to bulk volumes, and can be sourced in high-purity grades to meet specific research requirements .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-fluoro-6-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF4N/c8-5-2-3(9)1-4(6(5)13)7(10,11)12/h1-2H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZIHSFQQGFKRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301240422
Record name 2-Chloro-4-fluoro-6-(trifluoromethyl)benzenamine
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Molecular Weight

213.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235439-54-9
Record name 2-Chloro-4-fluoro-6-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235439-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-fluoro-6-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301240422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chloro-4-fluoro-6-(trifluoromethyl)aniline: A Next-Generation Halogenated Scaffold in Drug Discovery and Agrochemical Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of halogens into aromatic systems is a cornerstone of modern medicinal and agricultural chemistry. 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline (CAS: 1235439-54-9) represents a highly specialized, multi-halogenated building block designed to address critical liabilities in lead optimization [1]. Characterized by its severely deactivated aniline core, this molecule leverages the synergistic electron-withdrawing effects of an ortho-chloro, a para-fluoro, and an ortho-trifluoromethyl group. This whitepaper provides an in-depth technical analysis of its physicochemical properties, process-scale synthesis, and derivatization protocols, offering actionable insights for drug development professionals and synthetic chemists.

Physicochemical Profiling & Structural Dynamics

The unique substitution pattern of 2-chloro-4-fluoro-6-(trifluoromethyl)aniline fundamentally alters the electronic landscape of the parent aniline. The lone pair of electrons on the nitrogen atom is heavily delocalized into the electron-deficient aromatic ring. This delocalization, coupled with the strong inductive effects of the fluorine and CF₃ groups, drastically reduces the basicity and nucleophilicity of the amine [1].

Furthermore, the bulky ortho substituents (Cl and CF₃) create significant steric hindrance, which is highly advantageous for "conformational locking" in drug design—forcing subsequent amide or urea linkages out of the aromatic plane to perfectly occupy specific binding pockets, such as kinase hinge regions.

Quantitative Data Summary: Molecular Properties
PropertyValueImplication for Drug Design
Chemical Name 2-Chloro-4-fluoro-6-(trifluoromethyl)anilineN/A
CAS Registry Number 1235439-54-9N/A
Molecular Formula C₇H₄ClF₄NHigh halogen content increases lipophilicity.
Molecular Weight 213.56 g/mol Low MW allows for downstream elaboration without exceeding Lipinski's Rule of 5.
Hydrogen Bond Donors 1 (-NH₂)Capable of forming critical hinge-binding interactions.
Hydrogen Bond Acceptors 5 (F, Cl, N)Multiple sites for target protein interaction.
Estimated pKa < 0 (Conjugate acid)Practically non-basic; resists protonation in physiological pH.

Synthesis & Process Chemistry

The synthesis of this multi-halogenated scaffold relies on the highly regioselective electrophilic aromatic substitution of a commercially available precursor: 4-fluoro-2-(trifluoromethyl)aniline.

Causality in Synthetic Design

While chlorine gas can achieve this transformation, N-chlorosuccinimide (NCS) is the preferred reagent in modern process chemistry [2]. NCS allows for precise stoichiometric control, minimizing the formation of over-chlorinated or N-chlorinated byproducts. The regioselectivity of this reaction is absolute: the strongly activating amino group directs electrophiles to the ortho and para positions. Because the para position is blocked by fluorine and one ortho position is occupied by the CF₃ group, chlorination is forced exclusively to the remaining ortho position (C6).

Step-by-Step Protocol: Regioselective Chlorination

This protocol is designed as a self-validating system, utilizing temperature control and TLC monitoring to ensure high yield and purity.

  • Preparation: Dissolve 1.0 equivalent of 4-fluoro-2-(trifluoromethyl)aniline in anhydrous acetonitrile (0.5 M concentration) under an inert nitrogen atmosphere.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Lowering the temperature suppresses radical side reactions and prevents the exothermic degradation of the intermediate.

  • Reagent Addition: Add 1.05 equivalents of N-Chlorosuccinimide (NCS) portion-wise over 30 minutes.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 4–6 hours. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 9:1) until the starting material is fully consumed [2].

  • Workup: Quench the reaction by adding distilled water. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel) to yield the pure product as a pale liquid/low-melting solid [3].

Applications in Medicinal Chemistry & Agrochemicals

In medicinal chemistry, the incorporation of 2-chloro-4-fluoro-6-(trifluoromethyl)aniline is rarely accidental. It is utilized to overcome specific pharmacokinetic (PK) or pharmacodynamic (PD) liabilities [4].

  • Metabolic Shielding: The para-fluorine atom acts as a metabolic shield, directly blocking Cytochrome P450-mediated aromatic oxidation, thereby increasing the in vivo half-life of the drug.

  • Target Specificity: In the development of anti-neoplastic agents and kinase inhibitors, the steric bulk of the ortho groups restricts the rotation of the C-N bond. This "conformational locking" reduces the entropic penalty upon binding to the target protein, significantly boosting binding affinity [4].

LeadOpt A Hit Identification (Standard Aniline) B Scaffold Hopping (Halogenation) A->B Identify liabilities C Conformational Locking (ortho-Cl, ortho-CF3) B->C Restrict rotation D Metabolic Shielding (para-F) C->D Block CYP450 E Lead Candidate (Optimized Urea) D->E in vivo validation

Workflow of strategic halogenation in lead optimization.

Reactivity & Derivatization Protocols

The most significant challenge when working with 2-chloro-4-fluoro-6-(trifluoromethyl)aniline is its severe lack of nucleophilicity. Standard amide coupling conditions (e.g., using EDC, HOBt, or HATU with a carboxylic acid) will typically fail or result in <10% yield.

Causality in Derivatization

To overcome this, chemists must reverse the polarity of the coupling reaction. Instead of relying on the deactivated aniline to act as a nucleophile, the aniline is converted into a highly electrophilic isocyanate . Once formed, this highly reactive intermediate can be trapped by almost any aliphatic or aromatic amine to form a stable, asymmetric urea derivative in excellent yields.

Step-by-Step Protocol: Asymmetric Urea Synthesis via Isocyanate
  • Activation: Dissolve 2-chloro-4-fluoro-6-(trifluoromethyl)aniline (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Phosgenation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq), followed by the dropwise addition of a solution of triphosgene (0.35 eq) in DCM. Note: Triphosgene is used as a safer, solid alternative to phosgene gas.

  • Intermediate Formation: Stir at 0 °C for 1 hour. The formation of the isocyanate can be confirmed by IR spectroscopy (strong peak at ~2250 cm⁻¹).

  • Nucleophilic Attack: Add the desired secondary or primary amine (1.2 eq) directly to the reaction mixture.

  • Completion: Warm to room temperature and stir for 2 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, and purify via chromatography to isolate the target urea.

UreaSynthesis A Deactivated Aniline (Poor Nucleophile) B Triphosgene / DIPEA (Electrophilic Activation) A->B DCM, 0°C C Isocyanate Intermediate (Highly Reactive) B->C -HCl D Secondary Amine (Nucleophilic Attack) C->D RT, 2h E Asymmetric Urea (Target Compound) D->E High Yield

Mechanistic pathway for overcoming low nucleophilicity via an isocyanate.

Safety, Handling, and Environmental Impact

As with many multi-halogenated anilines, 2-chloro-4-fluoro-6-(trifluoromethyl)aniline poses specific toxicological risks. Exposure can lead to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's oxygen-carrying capacity.

  • Handling: Must be handled in a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat are mandatory.

  • Environmental: Halogenated organics are highly persistent in the environment. All aqueous and organic waste must be segregated and incinerated by certified waste management facilities.

References

  • Boroncore LLC. "1235439-54-9 | 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline." Boroncore Product Catalog. URL:[Link]

  • Google Patents. "US8680139B2 - Anti-neoplastic compounds, compositions and methods." United States Patent and Trademark Office.

Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Methodologies for 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern drug discovery and agrochemical development, highly substituted, multi-halogenated anilines serve as critical building blocks. The strategic placement of halogens on an aromatic core is rarely arbitrary; it is a calculated design to modulate lipophilicity, metabolic stability, and steric conformation.

This whitepaper provides an in-depth technical analysis of 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline . By examining its physicochemical properties and detailing a self-validating synthetic protocol, this guide empowers researchers to understand the causality behind its structural design and the regioselective mechanics required for its synthesis.

Physicochemical Profiling & Structural Causality

Before synthesizing or integrating a building block into a larger active pharmaceutical ingredient (API), one must understand the functional causality of its substituents.

Quantitative Data Summary

The foundational identification metrics for this compound are summarized below, cross-referenced against authoritative chemical databases such as the 1[1] and .

PropertyValue
Chemical Name 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline
CAS Registry Number 1235439-54-9
Molecular Formula C7H4ClF4N
Molecular Weight 213.56 g/mol
Structural Class Polyhalogenated Aromatic Amine
Precursor CAS 393-39-5 (4-Fluoro-2-(trifluoromethyl)aniline)
Causality of the Substitution Pattern

Every functional group on this aniline core serves a distinct pharmacokinetic or structural purpose:

  • Para-Fluorine (C4): Blocks Cytochrome P450-mediated para-hydroxylation, a common metabolic liability in aromatic compounds, thereby extending the biological half-life.

  • Trifluoromethyl Group (C6): Acts as a strong electron-withdrawing group (EWG) that drastically increases the molecule's lipophilicity (LogP), enhancing cellular membrane permeability.

  • Ortho-Chlorine (C2): Provides critical steric bulk. When this aniline is coupled to a larger scaffold (e.g., forming an amide or urea), the ortho-chlorine forces the aromatic ring out of planarity. This specific dihedral angle is often a prerequisite for optimal binding in the narrow hinge regions of kinase targets.

Synthetic Methodology: Regioselective Ortho-Chlorination

The most logical and scalable synthetic route to 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline is the regioselective electrophilic aromatic substitution (chlorination) of 4-Fluoro-2-(trifluoromethyl)aniline (CAS: 393-39-5), a well-documented starting material available via 2[2] and3[3].

Mechanistic Causality & Regioselective Synergy

Why does chlorination exclusively occur at the C6 position? The regiochemistry is governed by a synergy of electronic effects:

  • The -NH2 group at C1 is strongly activating and directs electrophiles to the ortho (C2, C6) and para (C4) positions.

  • The ortho (C2) and para (C4) positions are already sterically blocked by the CF3 and F groups, respectively.

  • The -CF3 group at C2 is strongly deactivating and meta-directing, which independently directs the electrophile to the C4 and C6 positions.

Because C4 is occupied, both the activating -NH2 group and the deactivating -CF3 group synergistically direct the incoming chlorine atom to the C6 position .

G SM 4-Fluoro-2-(trifluoromethyl)aniline (Starting Material) NH2 NH2 Group (C1) Strongly Activating Ortho-Directing SM->NH2 Electronic Effect CF3 CF3 Group (C2) Strongly Deactivating Meta-Directing SM->CF3 Electronic Effect F_atom F Group (C4) Occupies Para Position SM->F_atom Steric Blockade Synergy Regioselective Synergy Forces Attack at C6 NH2->Synergy Directs to C6 CF3->Synergy Directs to C6 F_atom->Synergy Blocks C4 Product 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline (Target Compound) Synergy->Product Electrophilic Attack Reagent N-Chlorosuccinimide (NCS) Controlled Cl+ Source Reagent->Product Chlorination

Caption: Mechanistic pathway of regioselective ortho-chlorination yielding the target aniline.

Self-Validating Experimental Protocol

To ensure high scientific integrity, the following step-by-step methodology utilizes N-Chlorosuccinimide (NCS). Causality of Reagent Choice: NCS is chosen over chlorine gas (


) because 

is a harsh oxidant that can oxidize the sensitive aniline nitrogen into nitroso or azo byproducts. NCS provides a controlled, low-steady-state concentration of electrophilic chlorine (

).

Step 1: Preparation of the Reaction Matrix

  • Charge a flame-dried 100 mL round-bottom flask with 4-Fluoro-2-(trifluoromethyl)aniline (1.0 equivalent, 10 mmol, ~1.79 g) 4[4].

  • Dissolve in 30 mL of anhydrous N,N-Dimethylformamide (DMF). DMF stabilizes the intermediate arenium ion (sigma complex) via solvent polarity.

  • Cool the mixture to 0°C under an inert argon atmosphere.

Step 2: Electrophilic Aromatic Substitution

  • Slowly add N-Chlorosuccinimide (NCS, 1.05 equivalents, 10.5 mmol, ~1.40 g) in three equal portions over 15 minutes.

  • Causality: Portion-wise addition controls the exothermic nature of the halogenation, preventing thermal degradation of the starting material.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

Step 3: In-Process Analytical Validation

  • Self-Validating Check: Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.

  • The protocol is validated to proceed to the next step only when the starting material peak (

    
     180 
    
    
    
    ) is fully consumed, and a new peak exhibiting a characteristic 3:1 isotopic cluster for mono-chlorination emerges at
    
    
    214/216
    
    
    .

Step 4: Quenching and Isolation

  • Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water.

  • Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline.

Analytical Validation Standards

Post-synthesis, the structural integrity of the C7H4ClF4N molecule must be verified to confirm the exact regiochemistry:

  • 1H NMR (400 MHz, CDCl3): The disappearance of the C6 proton and the presence of a distinct singlet (or finely split doublet due to long-range fluorine coupling) in the aromatic region confirms substitution at the correct position. The broad singlet for the

    
     protons (~4.5 ppm) should remain intact.
    
  • 19F NMR (376 MHz, CDCl3): Two distinct fluorine environments must be observed: a singlet integrating to 3F for the

    
     group, and a multiplet integrating to 1F for the aromatic fluorine.
    

By strictly adhering to this chemically logical and self-validating framework, drug development professionals can reliably synthesize and verify this highly specialized fluorinated building block for downstream applications.

References

  • "2-bromo-6-chloro-4-(trifluoromethyl)anilin | Sigma-Aldrich", Sigma-Aldrich,
  • "C7H4ClF4N - Chemical Dictionary - Guidechem", Guidechem,
  • "1235439-54-9 | 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline", Boroncore,
  • "4-Fluoro-2-(trifluoromethyl)aniline 393-39-5 wiki - Guidechem", Guidechem,
  • "4-Fluoro-2-(trifluoromethyl)aniline 99 393-39-5 - Sigma-Aldrich", Sigma-Aldrich,

Sources

Halogenated Aniline Scaffolds in Advanced Discovery: A Comparative Analysis of 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline and 2,6-Dichloro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated anilines are foundational building blocks in the design of highly specific agrochemicals and resilient pharmaceutical agents. The strategic placement of halogens (fluorine, chlorine) and trifluoromethyl (-CF₃) groups on the aniline ring dictates not only the molecule's physicochemical properties but also its spatial geometry and metabolic fate. This technical guide provides an in-depth comparative analysis of two critical scaffolds: the industry-standard 2,6-Dichloro-4-(trifluoromethyl)aniline (CAS: 24279-39-8) and the emerging, sterically demanding 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline (CAS: 1235439-54-9). By dissecting their structural causality, reactivity profiles, and experimental handling, this whitepaper equips researchers with the logic required to deploy these intermediates effectively.

Structural and Electronic Profiling (The Causality of Design)

The utility of these two scaffolds diverges entirely based on their substitution patterns.

2,6-Dichloro-4-(trifluoromethyl)aniline features a para-CF₃ group and two ortho-chlorine atoms[1]. The para-CF₃ group exerts a profound electron-withdrawing effect via both induction and resonance, significantly reducing the electron density on the primary amine. The symmetrical ortho-chlorines provide moderate steric shielding, making the molecule highly stable but poorly nucleophilic[2]. This specific geometry perfectly complements the hydrophobic binding pockets of insect GABA receptors[3].

Conversely, 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline features an asymmetrical ortho-Cl and ortho-CF₃ arrangement, with a para-fluoro substitution[4]. The causality here is two-fold:

  • Steric Shielding & Atropisomerism: The massive van der Waals radius of the ortho-CF₃ group restricts the rotation of subsequent amide or heterocycle bonds, locking the molecule into specific conformational states (atropisomers) that enhance target-receptor specificity.

  • Metabolic Stability: The para-fluoro substitution acts as a metabolic shield. By occupying the para position—a primary site for Cytochrome P450 (CYP450) mediated oxidation—it dramatically extends the in vivo half-life of derived pharmaceutical candidates[5].

Quantitative Data Summary

Table 1: Physicochemical & Structural Comparison

Property2,6-Dichloro-4-(trifluoromethyl)aniline2-Chloro-4-fluoro-6-(trifluoromethyl)aniline
CAS Number 24279-39-81235439-54-9
Molecular Formula C₇H₄Cl₂F₃NC₇H₄ClF₄N
Molecular Weight 230.01 g/mol 213.56 g/mol
Substitution Pattern Ortho-Cl, Ortho-Cl, Para-CF₃Ortho-Cl, Ortho-CF₃, Para-F
Nucleophilicity Low (Symmetrical electron withdrawal)Very Low (Extreme ortho-steric hindrance)
Primary Application Agrochemicals (Fipronil, Insecticides)Advanced Pharma/Agro Building Blocks

2,6-Dichloro-4-(trifluoromethyl)aniline: The Agrochemical Workhorse

This scaffold is the cornerstone of the pyrazole class of insecticides, most notably Fipronil, originally developed by Rhone-Poulenc[6]. The molecule acts as a critical intermediate in synthesizing GABA receptor antagonists[3]. The resulting phenylpyrazole derivatives bind tightly to the GABA-gated chloride channels in the central nervous system of insects, preventing chloride influx and causing fatal hyperexcitation[3].

G A 2,6-Dichloro-4-CF3-aniline B Phenylpyrazole (Fipronil) A->B Synthesis C GABA Receptor Chloride Channel B->C Binding D Channel Blockade (Hyperexcitation) C->D Antagonism

Fig 1: Synthesis and biological pathway of Fipronil via GABA receptor antagonism.

Experimental Protocol: Synthesis of the Phenylpyrazole Intermediate

The synthesis of 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole requires precise phase and temperature control to ensure the cyclization proceeds without degrading the diazonium intermediate[7].

Step-by-Step Methodology:

  • Diazotization: Dissolve 2,6-dichloro-4-(trifluoromethyl)aniline in a mixture of sulfuric and acetic acid. Cool to 0°C and add sodium nitrite slowly. Causality: The strong acid mixture is required to protonate the poorly nucleophilic amine, enabling the formation of the diazonium salt.

  • Coupling: Add the diazonium solution dropwise to ethyl 2,3-dicyanopropionate at 0°C.

  • Phase Extraction & Cyclization: Extract the intermediate into toluene. Add the organic layer to 1000 mL of 2N sodium hydroxide solution at 5°C to 25°C, and stir for 4 hours at 20°C to 25°C[8]. Causality: Toluene selectively partitions the hydrophobic intermediate away from aqueous byproducts. The 2N NaOH drives the base-catalyzed intramolecular cyclization.

  • Equilibration: Heat the organic phase to 40°C to 42°C and equilibrate for 1 hour to ensure complete ring closure[8].

  • Isolation (Self-Validation): Cool the slurry to 10°C to 15°C, filter, and wash with water until the pH is neutral. Wash with 50 mL of cooled toluene. Validation: Analyze via HPLC; the product must achieve ≥99.0% purity before downstream functionalization[8].

2-Chloro-4-fluoro-6-(trifluoromethyl)aniline: The Emerging Steric Shield

While the 2,6-dichloro analog dominates legacy agrochemicals, 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline is engineered for modern drug discovery[4]. Standard amide coupling reagents (like EDC/HOBt) fail with this scaffold because the massive ortho-CF₃ group blocks the nucleophilic trajectory of the amine lone pair.

G A 2-Chloro-4-fluoro-6-CF3-aniline Scaffold B Ortho-CF3/Cl Steric Hindrance A->B C Para-Fluoro Substitution A->C D Conformational Locking (Atropisomerism) B->D E CYP450 Oxidation Blockade C->E F Enhanced in vivo Half-life D->F E->F

Fig 2: Structural causality of metabolic shielding and conformational locking.

Experimental Protocol: Amide Coupling with Extreme Steric Hindrance

To overcome the steric blockade, the carboxylic acid must be converted into a highly reactive acid chloride, and the reaction must be driven thermally.

Step-by-Step Methodology:

  • Acid Activation: Suspend the target carboxylic acid in anhydrous dichloromethane (DCM). Add 1.2 equivalents of oxalyl chloride and a catalytic amount of DMF at 0°C. Stir for 2 hours. Validation: Quench a 10 µL aliquot in methanol and check via TLC/LCMS for the formation of the methyl ester, confirming complete conversion to the acid chloride.

  • Solvent Evaporation: Concentrate the mixture in vacuo to remove excess oxalyl chloride, which would otherwise react with the aniline to form unwanted ureas.

  • Coupling: Dissolve 2-chloro-4-fluoro-6-(trifluoromethyl)aniline in anhydrous pyridine. Causality: Pyridine acts as both the solvent and an acid scavenger, neutralizing the HCl byproduct without competing as a nucleophile.

  • Thermal Driving: Add the acid chloride dropwise at 0°C, then heat the reaction mixture to 60°C for 16 hours. The thermal energy is mandatory to overcome the high activation barrier imposed by the ortho-CF₃ group.

  • Workup: Quench with 1N HCl to remove pyridine, extract with ethyl acetate, wash with brine, and dry over Na₂SO₄. Purify via flash chromatography.

Comparative Experimental Methodologies

Understanding the reactivity boundaries of these two scaffolds is critical for route scouting and process development.

Table 2: Reactivity Profiles and Experimental Conditions

Reaction Type2,6-Dichloro-4-(trifluoromethyl)aniline2-Chloro-4-fluoro-6-(trifluoromethyl)aniline
Diazotization Proceeds smoothly with NaNO₂ in mixed acid at 0°C.Requires aggressive nitrosylating agents (e.g., nitrosyl sulfuric acid).
Amide Coupling Achievable via standard acid chlorides and mild bases.Requires forcing conditions (neat heating, pyridine at 60°C, or Buchwald-Hartwig cross-coupling).
N-Alkylation Sluggish; requires strong bases (NaH) to deprotonate the amine.Highly restricted; direct SN2 is often impossible, necessitating Pd-catalyzed methodologies.

Conclusion

The selection between 2,6-Dichloro-4-(trifluoromethyl)aniline and 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline is dictated by the end-goal of the discovery program. The former remains the gold standard for generating robust, symmetrical, and highly lipophilic pyrazole cores for agrochemical applications[1]. The latter, while synthetically challenging due to extreme steric hindrance, offers unparalleled advantages in modern drug design by forcing conformational locking and providing a robust shield against CYP450-mediated metabolism.

References

  • Chemball. "2,6-Dichloro-4-(Trifluoromethyl)Aniline / CAS 24279-39-8". Source: chemball.com. URL: [Link]

  • Gujarat Fluorochemicals Limited. "GLOBAL PRODUCT STRATEGY SAFETY SUMMARY: 2, 6-DICHLORO-4-(TRIFLUOROMETHYL) ANILINE". Source: gfl.co.in. URL: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. "2,6-Dichloro-4-(trifluoromethyl)aniline: A Versatile Chemical Intermediate". Source: nbinno.com. URL: [Link]

  • Alchimica. "2-Chloro-4-fluoro-6-(trifluoromethyl)aniline (1 x 5 g)". Source: alchimica.cz. URL: [Link]

Sources

Solubility of 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline: Process Development & Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive framework for determining, analyzing, and applying the solubility data of 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline (CAS: 1235439-54-9). As specific peer-reviewed solubility data for this exact poly-halogenated intermediate is proprietary or sparse in public literature, this guide establishes the authoritative protocol for generating this critical data, grounded in the behavior of structural analogs (e.g., 2,6-dichloro-4-(trifluoromethyl)aniline) and thermodynamic principles.

Executive Summary & Chemical Context[1][2][3][4]

2-Chloro-4-fluoro-6-(trifluoromethyl)aniline is a high-value intermediate used primarily in the synthesis of advanced agrochemicals (insecticides/herbicides) and fluorinated pharmaceutical active ingredients (APIs). Its unique substitution pattern—combining a lipophilic trifluoromethyl group (


) with electron-withdrawing chlorine and fluorine atoms—creates specific solubility challenges:
  • Hydrophobicity: The

    
     and halogen groups render the molecule practically insoluble in water, necessitating the use of organic solvents for reaction and purification.[1]
    
  • Crystallization: The compound's tendency to form polymorphs or solvates requires precise solubility curves to control the crystallization process (cooling vs. anti-solvent).

This guide outlines the self-validating protocols required to measure its solubility and the thermodynamic models needed to scale up purification processes.

Chemical Identity
PropertyDetail
Systematic Name 2-Chloro-4-fluoro-6-(trifluoromethyl)benzenamine
CAS Number 1235439-54-9
Molecular Formula

Molecular Weight 213.56 g/mol
Key Functional Groups Primary Amine (

), Trifluoromethyl (

), Chloro (

), Fluoro (

)

Theoretical Solubility Profile & Solvent Selection

Before experimental determination, solvent screening should be guided by Hansen Solubility Parameters (HSP) . The target molecule has high dispersion (


) and polar (

) forces but moderate hydrogen bonding (

) capability due to the amine group.
Predicted Solubility Trends

Based on structural analogs (e.g., 2,6-dichloro-4-(trifluoromethyl)aniline), the expected solubility hierarchy is:

  • High Solubility (Process Solvents): Ethyl Acetate, Acetone, THF, Dichloromethane.

    • Mechanism:[2] Strong dipole-dipole interactions and hydrogen bonding acceptance.[3]

  • Moderate Solubility (Crystallization Solvents): Methanol, Ethanol, Isopropanol, Toluene.

    • Mechanism: Temperature-dependent solubility, ideal for cooling crystallization.

  • Low Solubility (Anti-Solvents): n-Heptane, Hexane, Water.

    • Mechanism:[2] High polarity difference (Water) or lack of polar interactions (Alkanes).

Experimental Protocols (The Core)

To generate authoritative data, two complementary methods are recommended: the Isothermal Gravimetric Method (for absolute accuracy) and the Dynamic Laser Monitoring Method (for metastable zone width).

Protocol A: Isothermal Saturation (Gravimetric Standard)

Use this method to generate the primary solubility curve.

Workflow:

  • Preparation: Add excess solid 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline to 50 mL of the selected solvent in a jacketed glass vessel.

  • Equilibration: Stir at constant temperature (

    
    ) for 24 hours.
    
  • Sampling: Stop stirring and allow phases to separate for 2 hours.

  • Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to avoid precipitation.

  • Quantification: Transfer a known mass of supernatant to a weighing dish. Evaporate solvent under vacuum until constant mass is achieved.

  • Calculation: Determine mole fraction solubility (

    
    ).
    
Protocol B: Dynamic Laser Monitoring (Polythermal)

Use this method to determine the Metastable Zone Width (MSZW).

Solubility_Workflow Start Start: Solvent + Solute Heat Heat (1 K/min) Start->Heat Dissolve Dissolution Point (Clear) Heat->Dissolve Laser Trans. = 100% Cool Cool (1 K/min) Dissolve->Cool Nucleate Nucleation Point (Cloudy) Cool->Nucleate Laser Trans. < 90% Data Record T_diss & T_nuc Nucleate->Data Data->Heat Repeat for Accuracy

Figure 1: Dynamic Laser Monitoring Workflow for determining solubility (Dissolution) and nucleation points.

Thermodynamic Modeling & Data Analysis

Experimental data must be correlated using thermodynamic models to allow for interpolation during process design.

The Modified Apelblat Equation

The solubility of 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline in pure solvents is best described by the Modified Apelblat Equation , which accounts for the non-ideal behavior of the solution:



  • 
     : Mole fraction solubility of the solute.
    
  • 
     : Absolute temperature (K).[4]
    
  • 
     : Empirical model parameters derived from regression analysis of experimental data.
    

Data Presentation Template: Researchers should populate the following table with experimental results.

SolventTemperature (K)Mole Fraction (

)
Calculated (

)
Relative Deviation (%)
Methanol 298.15[Value][Value]

Ethanol 298.15[Value][Value]

Toluene 298.15[Value][Value]

Process Application: Crystallization Design

The solubility data directly informs the purification strategy.

Cooling Crystallization Strategy

For solvents like Toluene or Ethanol , where solubility increases significantly with temperature (positive enthalpy of dissolution,


):
  • Dissolve crude intermediate at near-boiling temperature.

  • Cool slowly to the metastable zone.

  • Seed with pure crystals at the point of supersaturation to ensure polymorph control.

Anti-Solvent Crystallization Strategy

For high-solubility solvents (e.g., Acetone ), use Water or Heptane as an anti-solvent.

Crystallization_Logic Input Crude 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline Decision Solubility in Solvent X? Input->Decision High High Solubility (Acetone, THF) Decision->High High at 25°C TempDep Temp-Dependent (Toluene, Ethanol) Decision->TempDep Low at 25°C, High at 60°C AntiSolv Add Anti-Solvent (Water/Heptane) High->AntiSolv Cooling Cooling Crystallization (dT/dt control) TempDep->Cooling Product Pure Crystals (>99% Purity) AntiSolv->Product Cooling->Product

Figure 2: Decision Logic for Crystallization Process based on Solubility Data.

Safety & Handling (E-E-A-T)

Working with fluorinated anilines requires strict adherence to safety protocols due to potential toxicity and skin absorption.

  • Hazard Class: Acute Tox. 4 (Oral/Dermal), Skin Irrit. 2, Eye Irrit. 2.

  • PPE: Nitrile gloves (double-gloved recommended), chemical splash goggles, and a fume hood are mandatory.

  • Waste Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.

References

  • Experimental Protocol Standard

    • NIST/TRC Web Thermo Tables (WTT). "Standard Reference Data for Solubility." NIST. Link

  • Thermodynamic Modeling

    • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics. Link

  • Analogous Compound Data (2,6-Dichloro-4-(trifluoromethyl)aniline)

    • PubChem Database. "2,6-Dichloro-4-(trifluoromethyl)aniline Compound Summary." National Center for Biotechnology Information. Link

  • Process Chemistry Techniques

    • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. Link

Sources

Technical Guide: 2-Chloro-4-fluoro-6-(trifluoromethyl)benzenamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Chloro-4-fluoro-6-(trifluoromethyl)benzenamine (CAS 1235439-54-9) Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Engineers, and Agrochemical Researchers

Executive Summary

2-Chloro-4-fluoro-6-(trifluoromethyl)benzenamine (CAS 1235439-54-9) is a highly specialized poly-halogenated aniline derivative utilized as a strategic building block in the synthesis of advanced agrochemicals and pharmaceutical agents. Distinguished by its unique substitution pattern—featuring a trifluoromethyl group at the ortho position, a chlorine atom at the opposing ortho position, and a fluorine atom at the para position—this compound offers exceptional electronic modulation and lipophilicity tuning for bioactive scaffolds.

This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis pathways, reactivity profiles, and safety protocols, designed to support researchers in optimizing its application in drug and crop protection discovery.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
Property Data / Specification
IUPAC Name 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline
Common Synonyms 2-Chloro-4-fluoro-6-(trifluoromethyl)benzenamine; 6-Amino-5-chloro-3-fluorobenzotrifluoride
CAS Registry Number 1235439-54-9
Molecular Formula C₇H₄ClF₄N
Molecular Weight 213.56 g/mol
SMILES Nc1c(Cl)cc(F)cc1C(F)(F)F
Appearance Off-white to pale yellow crystalline solid (Standard Grade)
Melting Point 34–38 °C (Predicted/Analogous)
Boiling Point ~210 °C (at 760 mmHg)
LogP ~3.2 (Predicted)
pKa (Conjugate Acid) ~1.5–2.0 (Weakly basic due to electron-withdrawing groups)
Synthesis & Production Methodologies

The synthesis of 2-chloro-4-fluoro-6-(trifluoromethyl)benzenamine is non-trivial due to the directing effects of the existing substituents. The most robust route involves the electrophilic halogenation of a pre-functionalized aniline precursor.

Primary Route: Regioselective Chlorination

This protocol utilizes 4-fluoro-2-(trifluoromethyl)aniline (CAS 393-39-5) as the starting material. The amino group directs the incoming electrophile (Cl⁺) to the ortho and para positions. Since the para position is blocked by fluorine and one ortho position is blocked by the trifluoromethyl group, chlorination occurs selectively at the remaining ortho position (C6).

Reagents:

  • Substrate: 4-Fluoro-2-(trifluoromethyl)aniline (1.0 equiv)

  • Chlorinating Agent: N-Chlorosuccinimide (NCS) (1.05 equiv) or Sulfuryl Chloride (SO₂Cl₂)

  • Solvent: Acetonitrile (CH₃CN) or DMF

  • Temperature: 60–80 °C

Step-by-Step Protocol:

  • Dissolution: Charge a reaction vessel with 4-fluoro-2-(trifluoromethyl)aniline (10 mmol) and anhydrous acetonitrile (50 mL).

  • Addition: Add N-Chlorosuccinimide (10.5 mmol) portion-wise over 15 minutes to control the exotherm.

  • Reaction: Heat the mixture to 70 °C and stir for 4–6 hours. Monitor conversion via TLC (Hexane/EtOAc 4:1) or HPLC.[1][2]

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Extraction: Redissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL) to remove succinimide byproducts.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude oil via silica gel flash chromatography (Eluent: 0-10% EtOAc in Hexanes) to yield the target product.

Yield Expectation: 85–92%

Visual Synthesis Workflow

SynthesisPath Start 4-Fluoro-2-(trifluoromethyl)aniline (CAS 393-39-5) Intermediate Transition State (Electrophilic Aromatic Substitution) Start->Intermediate Activation Reagent N-Chlorosuccinimide (NCS) Acetonitrile, 70°C Reagent->Intermediate Product 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline (CAS 1235439-54-9) Intermediate->Product -Succinimide

Caption: Regioselective chlorination pathway utilizing steric and electronic directing effects to install the chlorine atom at the C6 position.[1]

Reactivity Profile & Applications

The unique trisubstituted pattern of this aniline makes it a versatile intermediate for downstream functionalization.

A. Sandmeyer & Diazotization Reactions

The amino group is weakly basic but can be diazotized using nitrosyl sulfuric acid (due to poor solubility in aqueous HCl). The resulting diazonium salt is a gateway to:

  • Deamination: Removal of NH₂ to yield 1-chloro-3-fluoro-5-(trifluoromethyl)benzene.

  • Sandmeyer Cyanation: Conversion to the nitrile (–CN), a key step in herbicide synthesis.

B. Nucleophilic Aromatic Substitution (S_NAr)

The presence of the electron-withdrawing CF₃ group activates the ring, specifically at the positions ortho and para to it. However, the fluorine at C4 is particularly labile to nucleophilic attack if the amino group is protected or converted to a better leaving group, allowing for the introduction of alkoxy or amino side chains.

C. Scaffold for Bioactive Compounds
  • Agrochemicals: This aniline is a structural analog to the intermediates used in Fipronil and Bicyclopyrone synthesis. The combination of CF₃ and Cl/F provides metabolic stability and lipophilicity, essential for penetrating insect cuticles or plant membranes.

  • Pharmaceuticals: Used as a fragment in kinase inhibitors where the "2-chloro-6-CF3" motif locks the conformation of the phenyl ring relative to the amide bond, improving binding affinity to ATP pockets.

Safety & Handling (GHS Classification)

Signal Word: WARNING

Hazard Class H-Code Statement
Acute Toxicity, Oral H302Harmful if swallowed.
Acute Toxicity, Dermal H312Harmful in contact with skin.
Skin Irritation H315Causes skin irritation.[3]
Eye Irritation H319Causes serious eye irritation.[3]
STOT - Single Exposure H335May cause respiratory irritation.[3]

Precautionary Measures:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of dust/vapors.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation, although the compound is relatively stable.

  • Spill Response: Contain spillage, and absorb with inert material (vermiculite). Dispose of as hazardous halogenated organic waste.

References
  • PubChem Database. 2-Chloro-4-fluoro-6-(trifluoromethyl)benzenamine (Compound). National Center for Biotechnology Information. Available at: [Link] (Search Term: C7H4ClF4N).[4]

  • Stoll, A. H., & Knochel, P. (2008).Preparation of Polyfunctional Arylmagnesium Reagents by the Addition of MgCl2·LiCl to Anilines. Organic Letters, 10(1), 113–116.

Sources

Physical properties and melting point of 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline , a specialized fluorinated intermediate used in the synthesis of high-value agrochemicals and pharmaceuticals.

Part 1: Chemical Identity & Significance[1][2]

2-Chloro-4-fluoro-6-(trifluoromethyl)aniline is a poly-halogenated aniline derivative characterized by a specific substitution pattern that imparts unique electronic and lipophilic properties. It serves as a critical building block for "fiprole" insecticides and novel herbicides, where the trifluoromethyl group enhances metabolic stability and membrane permeability.

Property Details
IUPAC Name 2-Chloro-4-fluoro-6-(trifluoromethyl)benzenamine
CAS Number 1235439-54-9
Molecular Formula C₇H₄ClF₄N
Molecular Weight 213.56 g/mol
SMILES Nc1c(C(F)(F)F)cc(F)cc1Cl
Structural Class Poly-halogenated Aniline

Part 2: Physical Properties

Note: Due to the specialized nature of this isomer, specific experimental values are often proprietary. The values below represent a synthesis of available supplier data and calculated properties based on Structure-Activity Relationship (SAR) with the closely related analog 2,6-Dichloro-4-(trifluoromethyl)aniline.

Property Value / Range Confidence
Physical State Liquid or Low-Melting SolidHigh (Based on analog mp 36-38°C)
Melting Point 20 – 35 °C (Predicted range)Medium (Requires experimental verification)
Boiling Point 210 – 215 °C (at 760 mmHg)High (Calculated)
Density 1.45 ± 0.05 g/cm³ High
Flash Point > 95 °CHigh
pKa (Conjugate Acid) ~1.5 – 2.0High (Electron-withdrawing groups lower basicity)
Solubility Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in WaterHigh
Expert Insight: The "Melting Point Paradox"

Researchers often confuse this compound with its isomer, 2,6-Dichloro-4-(trifluoromethyl)aniline (Solid, mp 36-38°C). The substitution of a Chlorine atom at the 4-position with a Fluorine atom (in the target compound) typically lowers the melting point due to reduced van der Waals interactions and crystal lattice energy. Consequently, 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline is frequently encountered as a supercooled liquid or a semi-solid at room temperature.

Part 3: Experimental Protocols

Protocol A: Synthesis Pathway (Retrosynthetic Analysis)

The most robust synthesis route involves the electrophilic chlorination of 4-Fluoro-2-(trifluoromethyl)aniline . This method leverages the directing effects of the amino group (ortho/para director) and the blocking effect of the existing substituents.

SynthesisPathway Start 4-Fluoro-2-(trifluoromethyl)aniline (CAS 393-39-5) Intermediate Transition State (Electrophilic Attack at C6) Start->Intermediate Solvent: CH3CN / 50°C Reagent Chlorinating Agent (NCS or SO2Cl2) Reagent->Intermediate Product 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline (CAS 1235439-54-9) Intermediate->Product Workup & Distillation

Figure 1: Synthesis of 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline via electrophilic aromatic substitution.

Protocol B: Melting Point Determination (DSC Method)

Given the potential for this compound to exist as a low-melting solid, standard capillary methods may be imprecise. Differential Scanning Calorimetry (DSC) is the gold standard for characterization.

Objective: Accurately determine the onset melting point and purity.

  • Sample Preparation: Weigh 2–5 mg of the sample into a hermetically sealed aluminum pan.

  • Equilibration: Cool the system to -40°C to ensure the sample is fully solidified (overcoming supercooling).

  • Ramp Profile: Heat from -40°C to 100°C at a rate of 5°C/min.

  • Analysis: Identify the endothermic peak. The onset temperature of the peak is recorded as the melting point.

  • Validation: Run a standard (e.g., Diphenyl ether, mp 26.9°C) under identical conditions to verify calibration.

Part 4: Handling & Safety (E-E-A-T)

This compound is a fluorinated aniline derivative , implying specific toxicological risks including methemoglobinemia and skin sensitization.

Hazard Class Signal Word H-Statements
Acute Toxicity DANGER H301 (Toxic if swallowed), H311 (Toxic in contact with skin)
Irritation WARNINGH315 (Causes skin irritation), H319 (Causes serious eye irritation)
Target Organ WARNINGH373 (May cause damage to blood/organs)

Operational Safety Protocol:

  • Containment: Handle only in a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended due to lipophilicity), safety goggles, and a lab coat.

  • Decontamination: In case of spill, absorb with sand/vermiculite. Do not use water initially, as this may spread the lipophilic liquid.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent oxidation (darkening of color).

References

  • Sigma-Aldrich . Product Specification: 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline. Retrieved from

  • ChemicalBook . CAS 1235439-54-9 Technical Data. Retrieved from

  • Google Patents . Process for synthesizing 2,6-dichloro-4-trifluoromethyl aniline (Reference for analog synthesis). Patent CN101289400B. Retrieved from

  • PubChem . Compound Summary: 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline.[1] Retrieved from

  • Guidechem . Supplier and Property Database for CAS 1235439-54-9. Retrieved from

Sources

Commercial Availability & Sourcing Guide: 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline

[1]

Executive Summary

2-Chloro-4-fluoro-6-(trifluoromethyl)aniline is a specialized fluorinated building block, distinct from the commoditized agrochemical intermediate 2,6-dichloro-4-(trifluoromethyl)aniline. Its specific substitution pattern—combining an electron-withdrawing trifluoromethyl group, a lipophilic chlorine, and a metabolic-blocking fluorine atom—makes it a high-value scaffold for Medicinal Chemistry (specifically kinase inhibitors and lipophilic pocket binders).

Unlike commodity anilines, this compound is primarily available through specialized fluorochemistry vendors and catalog houses (mg to kg scale). Multi-ton procurement typically requires a Custom Manufacturing Organization (CMO) campaign.

Key Chemical Identifiers
FeatureSpecification
Chemical Name 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline
CAS Number 1235439-54-9
Molecular Formula C₇H₄ClF₄N
Molecular Weight 213.56 g/mol
MDL Number MFCD18699738 (varies by vendor)
Appearance Off-white to pale yellow solid / low-melting solid
Key Hazards Acute Toxicity (Oral/Dermal), Skin/Eye Irritant

Global Supply Chain Landscape

The supply chain for CAS 1235439-54-9 is tiered. It is not a "stock item" at general bulk chemical distributors; it is a Tier 2 Fine Chemical .

Tier 1: Catalog Suppliers (R&D Scale: 1g – 100g)

These vendors hold stock or have rapid "pack-down" capabilities from bulk lots. Use these for lead optimization and early toxicology studies.

  • Sigma-Aldrich (Merck): High reliability, comprehensive CoA.

  • Enamine: Strong stock positions in Ukraine/Latvia; excellent for building blocks.

  • BoronCore: Specialized in complex halo-aromatics.

  • Alchimica: European distribution.

Tier 2: Bulk & Custom Synthesis (Pilot Scale: 1kg – 100kg)

For process development or GLP tox batches, you must engage with fluorochemistry specialists.

  • Key Hubs:

    • China (Shandong/Jiangsu): Primary manufacturing base for fluorinated aromatics. (e.g., WuXi AppTec, Pharmablock).

    • India: Rising capability in complex fluoro-anilines (e.g., SRF, Navin Fluorine - inquire for custom run).

  • Lead Time: Typically 4–8 weeks for non-stock kg batches.

Strategic Sourcing Decision Matrix

Use the following logic to determine your procurement channel:

SourcingStrategyStartRequirement AnalysisQtyCheckQuantity Needed?Start->QtyCheckSmallScale< 100gQtyCheck->SmallScaleR&DLargeScale> 100gQtyCheck->LargeScalePilot/MfgCatalogTier 1: Catalog Vendors(Sigma, Enamine)Lead Time: 1-2 WeeksSmallScale->CatalogBudgetBudget Sensitive?LargeScale->BudgetCustomTier 2: CMO / Custom Synthesis(WuXi, Fluorochem)Lead Time: 6-10 WeeksBudget->CatalogNo (Urgent)Budget->CustomYes (Plan Ahead)

Figure 1: Decision matrix for sourcing CAS 1235439-54-9 based on scale and urgency.

Technical Specifications & Quality Assurance Protocol

When sourcing this intermediate, purity alone (%>98%) is insufficient . You must control for specific regioisomers that are difficult to remove in downstream steps.

Critical Impurity Profile

The synthesis likely proceeds via electrophilic chlorination of 4-Fluoro-2-(trifluoromethyl)aniline (CAS 393-39-5). This route dictates the impurity profile.

Impurity TypeLikely StructureOriginDetection Method
Starting Material 4-Fluoro-2-(trifluoromethyl)anilineIncomplete reactionHPLC / GC
Regioisomer 2-Fluoro-4-chloro-6-(trifluoromethyl)anilineIsomeric starting material¹⁹F NMR (Coupling patterns)
Over-Chlorination 2,6-Dichloro-4-fluoro... (if CF3 placement varies)Aggressive chlorinationGC-MS (Mass +34)
Self-Validating QC Protocol

Implement this workflow upon receipt of goods to validate supplier claims.

Step 1: Identity Confirmation (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • Look for two aromatic protons.

    • H-3 (meta to CF3): Doublet or Multiplet (coupling with F).

    • H-5 (meta to Cl): Distinct shift from H-3.

    • NH₂: Broad singlet (exchangeable with D₂O).

  • ¹⁹F NMR (Critical):

    • -CF₃ Signal: Singlet (approx -60 to -65 ppm).

    • -F Signal: Multiplet (approx -110 to -120 ppm).

    • Pass Criteria: Integral ratio 3:1 (CF₃ : F). Absence of other F signals indicates isomeric purity.

Step 2: Purity Assessment (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Water (0.1% H₃PO₄) / Acetonitrile Gradient.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm.

  • Note: Fluorinated anilines are lipophilic; expect longer retention times than non-fluorinated analogs.

QC_WorkflowSampleIncoming Sample(CAS 1235439-54-9)HNMR1H NMR(Check Aromatic Region)Sample->HNMRFNMR19F NMR(Critical: Isomer Check)Sample->FNMRHPLCHPLC-UV(Purity > 98%)Sample->HPLCDecisionRelease for Synthesis?HNMR->DecisionFNMR->DecisionHPLC->DecisionRejectReject / ReturnDecision->RejectFailApproveApproveDecision->ApprovePass

Figure 2: Quality Control workflow focusing on 19F NMR for isomer detection.

Synthetic Context & Causality

Understanding the synthesis helps predict supply risks.

  • Precursor Availability: The primary precursor, 4-Fluoro-2-(trifluoromethyl)aniline (CAS 393-39-5), is a stable commercial item.

  • Reaction Logic: The amino group (-NH₂) is a strong ortho, para-director. The -CF₃ group is a meta-director. The -F is a para-director (but deactivated).

    • In 4-Fluoro-2-(trifluoromethyl)aniline:

      • Para to NH₂ is blocked by F.

      • Ortho (position 6) is open and activated by NH₂.

      • Ortho (position 2) is blocked by CF₃.

  • Supply Risk: Low.[1] The chemistry is robust, meaning batch-to-batch variability should be minimal if the precursor quality is high.

Safety & Handling (SDS Highlights)

  • Signal Word: WARNING / DANGER

  • Hazard Statements:

    • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

    • H315: Causes skin irritation.[2][3][4]

    • H319: Causes serious eye irritation.[2][3]

    • H335: May cause respiratory irritation.[2][3]

  • Storage: Keep in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the aniline amine, which can darken the solid over time.

References

  • Sigma-Aldrich. Product Detail: 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline. Available at: (Search CAS: 1235439-54-9).

  • PubChem. Compound Summary: 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline.[5] National Library of Medicine. Available at: .

  • Enamine. Building Blocks Catalog. Available at: .

  • ChemicalBook. CAS 1235439-54-9 Suppliers and Data. Available at: .

Technical Guide: Safety & Handling of 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth safety and handling analysis for 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline , a specialized halogenated aniline intermediate used in pharmaceutical and agrochemical synthesis.[1]

CAS Number: 1235439-54-9 Formula: C₇H₄ClF₄N Molecular Weight: 213.56 g/mol [1][2]

Executive Summary & Chemical Identity

This compound represents a class of poly-halogenated anilines characterized by high lipophilicity and metabolic stability due to the trifluoromethyl (-CF₃) and fluoro (-F) substituents.[1] Unlike simple anilines, the electron-withdrawing nature of the CF₃ and Cl groups at the ortho positions significantly reduces the basicity of the amine, altering its reactivity and toxicological profile.

Physicochemical Profile
PropertyValue (Experimental/Predicted)Significance
Appearance Off-white to pale yellow solid/crystallineVisual purity indicator; oxidation leads to darkening.[1]
Melting Point ~35–40 °C (Low melting solid)Handling Risk: Can liquefy in warm labs; increases skin absorption risk.
Boiling Point ~220 °C (Predicted)Low volatility at STP, but hazardous vapors generated during heating.
LogP ~3.2 – 3.6High Lipophilicity: Rapid dermal absorption and potential bioaccumulation.
pKa < 2.0 (Predicted)Weak base; will not form stable salts with weak acids.

Hazard Identification & Toxicology (The "Why" Behind the Risk)

Scientific Rationale: The toxicity of this compound is governed by the Aniline Core (methemoglobinemia risk) and the Halogen Substituents (enhanced absorption).

Core Hazards (GHS Classification Basis)
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4. The lipophilic CF₃ group facilitates transport across the blood-brain barrier and skin.[1]

  • Skin & Eye Irritation: Category 2.[3][4][5] Halogenated anilines are potent irritants; the -CF₃ group increases intracellular oxidative stress upon contact.[1]

  • Specific Target Organ Toxicity (STOT-SE): Respiratory irritation is common due to the electrophilic nature of metabolic intermediates.

  • Aquatic Toxicity: Acute Category 1.[5] The C-F bonds resist hydrolysis, leading to environmental persistence.

Mechanism of Action: Methemoglobinemia

Like its analogs, this compound can undergo N-hydroxylation in the liver (CYP450 mediated).[1] The resulting N-hydroxy metabolite oxidizes ferrous hemoglobin (Fe²⁺) to ferric hemoglobin (Fe³⁺), which cannot carry oxygen.[1]

  • Symptom Onset: Cyanosis (blue skin/lips) may be delayed 2–4 hours after exposure.

  • Critical Note: The presence of the ortho-CF₃ group may sterically hinder N-acetylation (a detoxification pathway), potentially prolonging the toxic half-life compared to unsubstituted aniline.[1]

Emergency Response Protocols

Trustworthiness: This protocol is a self-validating decision loop designed to prevent escalation of injury.[1]

Diagram 1: Emergency Response Decision Tree

EmergencyResponse Start Exposure Incident Detected Type Identify Exposure Type Start->Type Skin Dermal/Eye Contact Type->Skin Inhale Inhalation/Vapor Type->Inhale Ingest Ingestion Type->Ingest ActionSkin 1. Drench 15 min (Safety Shower) 2. Discard Contaminated Clothing 3. Do NOT use solvents (increases absorption) Skin->ActionSkin ActionInhale 1. Move to Fresh Air 2. 100% Oxygen if cyanotic 3. Monitor for Pulmonary Edema Inhale->ActionInhale ActionIngest 1. Do NOT induce vomiting 2. Rinse mouth w/ water 3. Administer Activated Charcoal (if conscious) Ingest->ActionIngest Medical Transport to ER Alert: 'Halogenated Aniline Exposure' ActionSkin->Medical ActionInhale->Medical ActionIngest->Medical Antidote Specific Antidote: Methylene Blue (1-2 mg/kg IV) *Only if MetHb > 30%* Medical->Antidote Physician Decision

Caption: Decision logic for immediate response to halogenated aniline exposure, prioritizing decontamination and MetHb management.

Safe Handling & Engineering Controls

Expertise & Experience: Standard nitrile gloves are often insufficient for halogenated aromatics due to permeation.

Hierarchy of Controls
  • Engineering (Primary):

    • Process Enclosure: Handle all solids in a powder containment hood or glovebox.

    • Local Exhaust Ventilation (LEV): Required for any heating or recrystallization steps.

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving recommended.[1] Inner layer: Laminate film (Silver Shield) (impermeable to aromatics). Outer layer: Nitrile (for dexterity).

    • Respiratory: If LEV is unavailable, use a full-face respirator with OV/P100 (Organic Vapor + Particulate) cartridges.[1]

    • Clothing: Tyvek lab coat or apron to prevent fabric absorption.

Diagram 2: Synthesis & Handling Workflow

HandlingWorkflow Storage Storage (2-8°C, Inert Gas) Segregate from Oxidizers Weighing Weighing (Inside Fume Hood) Anti-static Spatula Storage->Weighing Transfer in sealed secondary container Reaction Reaction Setup Closed System Scrubber for acidic off-gas Weighing->Reaction Dissolve immediately Waste Waste Disposal Halogenated Organic Stream NO Bleach (Chloramine risk) Reaction->Waste Quench & Separate

Caption: Operational workflow emphasizing containment and segregation from incompatible waste streams.

Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerate). The low melting point means room temperature storage can lead to "caking" or partial melting, making handling difficult and increasing spill risk.

  • Atmosphere: Store under Argon or Nitrogen . Anilines oxidize slowly in air, turning dark brown/purple.

  • Incompatibilities:

    • Strong Oxidizers: Risk of vigorous reaction.

    • Acids: Forms salts, though the low basicity makes these salts unstable and prone to hydrolysis.

    • Hypochlorites (Bleach): NEVER use bleach to clean spills. It reacts to form N-chloroanilines , which are explosive and highly toxic.

Waste Disposal Protocol

Self-Validating System:

  • Categorize: Segregate as "Halogenated Organic Waste."

  • Quench: Ensure no unreacted oxidizing reagents are present in the waste container before adding this amine.

  • Label: Explicitly mark "Contains Fluorinated Aniline – Toxic."

  • Disposal: Incineration is the only acceptable method. The high C-F bond content requires high-temperature incineration (>1100°C) with flue gas scrubbing to remove HF.[1]

References

  • PubChem. (2025). Compound Summary: 2-Chloro-4-(trifluoromethyl)aniline (Analogous Data).[1][6][7] National Library of Medicine. [Link][1]

  • ECHA. (2024). Registration Dossier: Halogenated Anilines & Methemoglobinemia Mechanisms. European Chemicals Agency. [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocols for 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline , a critical intermediate in the development of next-generation agrochemicals (e.g., pyrazole insecticides) and pharmaceutical kinase inhibitors.

The presence of the trifluoromethyl (-CF3) and fluoro (-F) groups on the aniline ring imparts unique lipophilicity and metabolic stability, but also significantly deactivates the ring toward electrophilic substitution. This guide presents two validated protocols:

  • Method A (Laboratory Scale): A high-precision chlorination using N-Chlorosuccinimide (NCS), optimized for regioselectivity and yield.

  • Method B (Scale-Up Potential): A cost-effective route using Sulfuryl Chloride (SO2Cl2), suitable for larger batches with strict temperature control.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the electrophilic aromatic substitution of a commercially available precursor.

  • Target Molecule: 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline.

  • Key Disconnection: C–Cl bond formation at the ortho position relative to the amine.

  • Starting Material: 4-Fluoro-2-(trifluoromethyl)aniline (CAS 393-39-5) .[1]

Mechanistic Rationale: The amino group (-NH2) is a strong ortho/para activator. The trifluoromethyl group (-CF3) at position 2 is a strong electron-withdrawing group (EWG) and meta director. The fluorine atom (-F) at position 4 is a deactivating ortho/para director.

  • Directing Effects:

    • -NH2 directs to positions 6 and 2 (Position 2 is blocked by -CF3).

    • -CF3 directs to position 6 (relative to itself, which is position 5 of the ring) and 4 (blocked).

    • -F directs to positions 3 and 5 .[2]

Retrosynthesis Target 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline (Target) Precursor 4-Fluoro-2-(trifluoromethyl)aniline (CAS 393-39-5) Target->Precursor C-Cl Bond Disconnection Reagents Chlorination Agent (NCS or SO2Cl2) Reagents->Target

Figure 1: Retrosynthetic disconnection showing the strategic C-Cl bond formation.

Safety & Handling (Critical)

  • Hydrofluoric Acid (HF) Risk: While the C-F bond is generally stable, thermal decomposition or harsh acidic conditions can release trace HF. Always use calcium gluconate gel as a precaution.

  • Aniline Toxicity: Trifluoromethyl anilines are potential uncouplers of oxidative phosphorylation and can cause methemoglobinemia. All operations must be performed in a fume hood.

  • Reagent Hazards:

    • NCS: Irritant, moisture sensitive.

    • Sulfuryl Chloride: Reacts violently with water to release HCl and SO2 gases. High pressure potential in closed vessels.

Experimental Protocols

Method A: High-Precision Chlorination with NCS

Best for: Laboratory scale (1g – 50g), high purity requirements, avoiding over-chlorination.

Reagents
ReagentEquiv.MW ( g/mol )Role
4-Fluoro-2-(trifluoromethyl)aniline 1.0179.11Substrate
N-Chlorosuccinimide (NCS) 1.05133.53Chlorinating Agent
Acetonitrile (anhydrous) --Solvent (0.2 M conc.)
HCl (conc.) 0.136.46Catalyst (Optional)
Procedure
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Dissolution: Charge the flask with 4-Fluoro-2-(trifluoromethyl)aniline (1.0 equiv) and anhydrous Acetonitrile (5 mL per gram of substrate). Stir until fully dissolved.

  • Activation: (Optional) Add catalytic concentrated HCl (0.1 equiv) to activate the NCS, though the reaction often proceeds thermally.

  • Addition: Add NCS (1.05 equiv) in a single portion at room temperature.

  • Reaction: Heat the mixture to 60°C and monitor by TLC (Hexane/EtOAc 8:1) or HPLC.[3]

    • Expert Insight: The reaction typically completes in 4–6 hours. If conversion stalls, add another 0.1 equiv of NCS. Avoid temperatures >80°C to prevent chlorination at the meta position (pos 3).

  • Quench: Cool to room temperature. Pour the reaction mixture into 5 volumes of water.

  • Extraction: Extract with Ethyl Acetate (3x). Combine organic layers.

  • Wash: Wash organics with saturated NaHCO3 (to remove succinimide/acid) and Brine.

  • Drying: Dry over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purification: The crude residue is often >95% pure. If necessary, purify via silica gel chromatography (Eluent: 100% Hexane to 5% EtOAc/Hexane).

Method B: Scalable Chlorination with Sulfuryl Chloride

Best for: Scale-up (>50g), cost efficiency.

Reagents
ReagentEquiv.Role
4-Fluoro-2-(trifluoromethyl)aniline 1.0Substrate
Sulfuryl Chloride (SO2Cl2) 1.1Chlorinating Agent
Acetic Acid (Glacial) -Solvent
Procedure
  • Setup: Use a reactor with an overhead stirrer and a gas scrubber (to trap HCl/SO2).

  • Dissolution: Dissolve substrate in Glacial Acetic Acid (4 vol).

  • Addition: Cool the solution to 10–15°C . Add Sulfuryl Chloride dropwise over 1 hour.

    • Critical Control: The reaction is exothermic.[4] Do not allow temperature to exceed 20°C during addition to avoid di-chlorination.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 2 hours.

  • Workup: Pour onto crushed ice. Neutralize carefully with NaOH or Na2CO3 solution to pH 8.

  • Isolation: Filter the precipitated solid (if solid) or extract with Dichloromethane.

Process Visualization

Workflow Start Start: 4-Fluoro-2-(trifluoromethyl)aniline Reaction Reaction: NCS (1.05 eq) in ACN Temp: 60°C, 4-6 hrs Start->Reaction Quench Quench: Pour into H2O Reaction->Quench Extract Extraction: Ethyl Acetate Wash: NaHCO3 + Brine Quench->Extract Dry Dry: MgSO4 & Concentrate Extract->Dry Purify Purification: Silica Column (Hexane/EtOAc) Dry->Purify End Final Product: 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline Purify->End

Figure 2: Step-by-step workflow for Method A (NCS Chlorination).

Analytical Characterization (Expected)

To validate the synthesis, the following analytical data should be obtained:

  • 1H NMR (400 MHz, CDCl3):

    • Look for two aromatic protons. In the starting material, you have 3 aromatic protons. In the product, the proton at position 6 is replaced by Cl.

    • Expected Signals: Two doublets (or multiplets due to F-coupling) in the aromatic region (approx. δ 7.0–7.5 ppm). The disappearance of the signal corresponding to the proton ortho to the amine is diagnostic.

    • NH2 Signal: Broad singlet around δ 4.0–4.5 ppm.

  • 19F NMR:

    • -CF3: Singlet (approx. -63 ppm).

    • -F: Multiplet (approx. -110 to -120 ppm).

  • Mass Spectrometry (GC-MS/LC-MS):

    • Molecular Ion (M+): 213.56 (Calculation: C7H4ClF4N).

    • Isotope Pattern: Distinct Chlorine pattern (3:1 ratio of M : M+2).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Old/Wet NCSUse freshly recrystallized NCS. Add catalytic HCl.
Over-Chlorination Excess reagent or High TempStrictly limit NCS to 1.05 eq. Keep Temp <65°C.
Dark Coloration Oxidation of anilinePerform reaction under Nitrogen atmosphere.
Emulsion during Workup Acetonitrile presenceEvaporate ACN before extraction or add more Brine.

References

  • BenchChem. (2025).[3][5] An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)-4-fluoroaniline. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 4-Fluoro-2-(trifluoromethyl)aniline. Retrieved from

  • ChemicalBook. (2024). Synthesis of Chlorinated Anilines using NCS. Retrieved from

  • Organic Chemistry Portal. (2013). Application of Sulfuryl Chloride for Chlorination. Retrieved from

Sources

Application Note: 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline as a Strategic Scaffold in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of next-generation agrochemicals relies heavily on the strategic incorporation of polyhalogenated building blocks to overcome pest resistance, enhance environmental stability, and improve target-site binding affinity [1]. 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline (CAS: 1235439-54-9) represents a highly specialized, multi-functional intermediate [2]. By combining three distinct halogenated moieties around an aniline core, this scaffold provides medicinal and agricultural chemists with a unique tool for synthesizing advanced N-phenylpyrazole insecticides and phenyluracil herbicides.

This application note details the structural logic behind this specific substitution pattern, outlines self-validating synthetic protocols for its downstream application, and provides critical in-process controls (IPCs) necessary for handling highly electron-deficient anilines.

The Molecular Logic of the Polyhalogenated Scaffold

In agrochemical design, every substituent must serve a specific pharmacokinetic or pharmacodynamic purpose. The 2-chloro-4-fluoro-6-(trifluoromethyl) substitution pattern is not arbitrary; it is a calculated design to optimize the Efficacy-Stability-Delivery triad [3].

  • C4-Fluoro (Metabolic Shielding): The para-position of anilines is highly susceptible to cytochrome P450-mediated hydroxylation in both insects and soil microbes. The strong C–F bond blocks this metabolic "soft spot," significantly extending the biological and environmental half-life of the active ingredient [3].

  • C6-Trifluoromethyl (Lipophilicity & Electronics): The -CF₃ group exerts a profound inductive electron-withdrawing effect (-I), drastically lowering the basicity of the amine. Furthermore, it increases the overall LogP of the molecule, enhancing cuticular penetration through insect exoskeletons and waxy plant leaves.

  • C2-Chloro (Conformational Locking): When this aniline is converted into a biaryl system (e.g., N-phenylpyrazole), the bulky ortho-chlorine and ortho-trifluoromethyl groups create severe steric hindrance. This forces the attached heterocyclic ring out of coplanarity with the phenyl ring. This orthogonal geometry is an absolute prerequisite for binding to the GABA-gated chloride channel (insects) or the Protoporphyrinogen oxidase (PPO) enzyme (weeds).

Divergent Synthetic Workflows

The primary amine of 2-chloro-4-fluoro-6-(trifluoromethyl)aniline serves as the reactive handle for divergent synthesis into two major classes of agrochemicals.

G Aniline 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline (CAS: 1235439-54-9) Diazo Diazonium Salt Intermediate Aniline->Diazo Nitrosyl Sulfuric Acid, 0°C (Diazotization) Isocyanate Phenyl Isocyanate Intermediate Aniline->Isocyanate Triphosgene, Toluene, Δ (Phosgenation) Pyrazole N-Phenylpyrazole Insecticide (GABA Receptor Antagonist) Diazo->Pyrazole 1. Active Methylene Coupling 2. Cyclization Uracil Phenyluracil Herbicide (Protox Inhibitor) Isocyanate->Uracil Amino-alkenoate Condensation & Base-promoted Cyclization

Divergent synthetic pathways of 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline in agrochemicals.

Experimental Protocols & In-Process Validation

Protocol A: Synthesis of N-Phenylpyrazole Scaffolds (Insecticides)

Scientific Rationale: Due to the extreme electron-withdrawing nature of the -CF₃, -F, and -Cl groups, the amine nitrogen is highly non-basic. Standard aqueous HCl/NaNO₂ diazotization will fail because the aniline will not protonate or dissolve. The protocol mandates the use of nitrosyl sulfuric acid to ensure complete conversion [3].

Step-by-Step Methodology:

  • Preparation of Nitrosyl Sulfuric Acid: Cool concentrated H₂SO₄ (5.0 eq) to 0 °C in a jacketed reactor. Slowly add sodium nitrite (NaNO₂, 1.1 eq) in portions, maintaining the temperature below 5 °C. Stir until fully dissolved.

  • Aniline Addition: Dissolve 2-chloro-4-fluoro-6-(trifluoromethyl)aniline (1.0 eq) in a minimum volume of glacial acetic acid. Add this solution dropwise to the nitrosyl sulfuric acid mixture at 0–5 °C. Stir for 2 hours.

  • IPC Validation (Critical): Spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid (successful diazotization). Quench the excess by adding solid sulfamic acid in small portions until the starch-iodide test is negative.

  • Japp-Klingemann Coupling: Transfer the cold diazonium solution dropwise into a buffered (NaOAc) solution of ethyl 2,3-dicyanopropionate (1.05 eq) at -5 °C.

  • Cyclization: Warm the mixture to room temperature, then heat to 60 °C for 4 hours to promote the cyclization into the 5-amino-pyrazole core.

  • Product Validation: Analyze via LC-MS. The intermediate hydrazone mass should completely transition to the cyclized pyrazole mass [M+H]⁺.

Protocol B: Synthesis of Phenyl Isocyanate Intermediates (Herbicides)

Scientific Rationale: Phenyluracil herbicides require the construction of a uracil ring directly on the aniline nitrogen. This is achieved by first converting the aniline to an isocyanate. Triphosgene is selected over phosgene gas to enhance laboratory safety while maintaining high electrophilic transfer efficiency.

Step-by-Step Methodology:

  • Phosgenation: Dissolve the aniline (1.0 eq) in anhydrous toluene under an inert argon atmosphere.

  • Triphosgene Addition: Add triphosgene (0.4 eq; providing 1.2 eq of reactive phosgene equivalents) in a single portion.

  • Catalysis & Heating: Add a catalytic amount of pyridine (0.05 eq). Heat the reaction slowly to 90 °C. Caution: HCl gas will evolve; ensure the reaction is vented through a caustic scrubber.

  • IPC Validation (Self-Validating Step): Withdraw a 0.1 mL aliquot, remove the toluene under vacuum, and analyze via FT-IR. The protocol is validated when the primary amine N-H stretches (~3300–3500 cm⁻¹) completely disappear, replaced by a massive, sharp isocyanate (-N=C=O) stretch at ~2260–2270 cm⁻¹ .

  • Condensation: The resulting isocyanate solution can be used directly (without isolation) by adding ethyl 3-amino-4,4,4-trifluorocrotonate and a strong base (e.g., NaH) to yield the fully cyclized phenyluracil protox inhibitor.

Data Presentation: Physicochemical Profiling

The table below summarizes the quantitative and qualitative impacts of the 2-Cl-4-F-6-CF₃ substitution pattern compared to an unsubstituted aniline baseline.

PropertyValue / EffectStructural DriverAgrochemical Consequence
LogP Contribution (π) + 1.8 to 2.2C6-TrifluoromethylDrastically enhances cuticular penetration in target pests.
Metabolic Stability High (CYP450 Resistant)C4-FluorineBlocks para-hydroxylation, extending field half-life and efficacy.
Conformational Geometry Orthogonal (Dihedral ~90°)C2-Chlorine & C6-CF₃Steric clash forces the biaryl geometry necessary for target receptor binding.
Amine pKa < 1.0 (Highly non-basic)Polyhalogenation (-I effect)Necessitates harsh anhydrous or sulfuric acid conditions for functionalization.

References

  • Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 60(5), 455-465. Available at:[Link]

  • Mesquita, A. F., et al. (2023). The lethal and sub-lethal effects of fluorinated and copper-based pesticides—A review. International Journal of Environmental Research and Public Health, 20(4), 3706. Available at:[Link]

Application Note: Nucleophilic Aromatic Substitution (S_NAr) & Functionalization of 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists working with 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline (CAS: 1268255-XX-X analog / Generic Scaffold). It addresses the specific electronic challenges of this "push-pull" system and provides validated protocols for its use as both a nucleophile and a substrate.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

2-Chloro-4-fluoro-6-(trifluoromethyl)aniline is a highly functionalized aromatic building block used primarily in the synthesis of kinase inhibitors , agrochemicals (phenylpyrazoles) , and fluorinated biaryls .

Its reactivity is defined by a competing "Push-Pull" electronic landscape:

  • The "Push" (Deactivation): The amino group (

    
    ) at position 1 is a strong Electron Donating Group (EDG) via resonance, which significantly increases electron density at the ortho (2, 6) and para (4) positions.[1] This deactivates  the ring toward direct nucleophilic attack (S_NAr) at the C-4 Fluorine or C-2 Chlorine.
    
  • The "Pull" (Activation): The trifluoromethyl group (

    
    ) at position 6 is a strong Electron Withdrawing Group (EWG) via induction, stabilizing Meisenheimer complexes. However, its activating effect is often overwhelmed by the amino group's resonance donation.
    

Therefore, this molecule participates in S_NAr reactions in two distinct modes:

  • Mode A (Dominant): The aniline acts as the Nucleophile , attacking electron-deficient heterocycles (e.g., chloropyrimidines).

  • Mode B (Latent): The aniline acts as the Electrophile (substrate), where the C-4 Fluorine is displaced. This requires specific "Activation Protocols" (e.g., N-protection) to nullify the amino group's donation.

Mechanistic Analysis & Regioselectivity

Electronic Map of the Substrate

The following table summarizes the electronic pressure at each carbon, determining reactivity.

PositionSubstituentElectronic EffectReactivity Status
C-1

Anchor / NucleophilePrimary Reactive Site. High nucleophilicity (

-attack).
C-2

Leaving Group (Poor)Deactivated. Ortho to

(strong shielding). Ortho to

(weak activation).
C-4

Leaving Group (Good)Deactivated. Para to

(strong resonance shielding). Difficult to displace without protection.
C-6

Activating GroupStatic. Activates C-2 and C-4 via induction, but insufficient to overcome

donation.
Decision Matrix for Experimental Design
  • Goal: Build a Biaryl/Heterocycle?

    
     Use Protocol 1  (Aniline as Nucleophile).
    
  • Goal: Modify the Ring (Displace F)?

    
     Use Protocol 2  (Protection-Activation-S_NAr).
    
  • Goal: Remove/Replace

    
    ? 
    
    
    
    Use Sandmeyer Chemistry (Diazotization).

Visualization of Reaction Pathways[9]

The following diagram illustrates the divergent synthetic pathways based on the desired transformation.

ReactionPathways cluster_legend Pathway Legend Substrate 2-Chloro-4-fluoro-6- (trifluoromethyl)aniline ProductA Kinase Inhibitor Scaffold (N-Aryl Heterocycle) Substrate->ProductA Mode A: S_NAr Attack (Aniline as Nucleophile) Protection Step 1: Protection (Ac2O / Boc2O) Substrate->Protection Mode B: Activation Heterocycle Electrophile: 2,4-Dichloropyrimidine Heterocycle->ProductA Intermediate Protected Aniline (Electron Deficient) Protection->Intermediate Deactivates EDG ProductB C-4 Substituted Product (F Displaced) Intermediate->ProductB S_NAr at C-4 (Displacement of F) Nucleophile Nucleophile: R-O- / R-NH2 Nucleophile->ProductB key1 Blue Path: Standard Synthesis (High Yield) key2 Red Path: Advanced Functionalization

Figure 1: Divergent reactivity pathways. The blue path represents the standard use of the molecule as a building block. The red path represents the modification of the core ring.

Detailed Experimental Protocols

Protocol 1: Coupling with 2,4-Dichloropyrimidine (Mode A)

This is the industry-standard method for synthesizing kinase inhibitor scaffolds.

Objective: Synthesize N-(2-chloro-4-fluoro-6-(trifluoromethyl)phenyl)-2-chloropyrimidin-4-amine.

Materials:

  • Substrate: 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline (1.0 equiv)

  • Electrophile: 2,4-Dichloropyrimidine (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent:

    
    -Butanol (for thermal) or DMF (for lower temp)
    

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 g of the aniline in 10 mL of

    
    -Butanol.
    
  • Addition: Add 2,4-dichloropyrimidine (1.1 equiv) and DIPEA (2.5 equiv) to the solution.

  • Reaction: Heat the mixture to 110°C for 4–6 hours.

    • Note: The reaction is regioselective for the C-4 position of the pyrimidine due to the steric bulk of the aniline and the electronic profile of the pyrimidine [1].

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[2] Look for the disappearance of the aniline peak.

  • Workup: Cool to room temperature. The product may precipitate. If so, filter and wash with cold ethanol. If not, concentrate the solvent, redissolve in EtOAc, wash with water and brine, and dry over

    
    .
    
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (0-20% EtOAc in Hexanes).

Self-Validation Check:

  • 1H NMR: Look for the disappearance of the broad

    
     singlet (approx 4.0-5.0 ppm) and the appearance of a downfield NH doublet (approx 9.0-10.0 ppm) indicating coupling.
    
Protocol 2: Displacement of C-4 Fluorine (Mode B - Advanced)

Use this protocol if you need to replace the Fluorine atom with an alkoxy or amino group.

Prerequisite: The aniline MUST be protected first. The free amine donates too much electron density, rendering the C-F bond inert to substitution.

Step 1: Protection (Acetylation)

  • React aniline with Acetic Anhydride (1.2 equiv) in DCM with catalytic DMAP.

  • Isolate the acetanilide intermediate. The acetyl group withdraws electron density, activating the ring.

Step 2: S_NAr Reaction

  • Substrate: N-(2-chloro-4-fluoro-6-(trifluoromethyl)phenyl)acetamide.

  • Nucleophile: Sodium Methoxide (NaOMe) (2.0 equiv).

  • Solvent: DMF or DMSO (Polar Aprotic is crucial).

Procedure:

  • Dissolve the protected intermediate in dry DMF (0.2 M).

  • Add NaOMe (2.0 equiv) at 0°C, then warm to room temperature.

  • Heat to 80-100°C . The acetyl group makes the C-4 position susceptible to attack by the methoxide.

  • Mechanism: The methoxide attacks C-4, displacing Fluorine (the best leaving group in S_NAr due to electronegativity stabilizing the transition state).

  • Deprotection: Treat the crude product with HCl/MeOH (reflux) to remove the acetyl group, yielding 2-chloro-4-methoxy-6-(trifluoromethyl)aniline .

Troubleshooting & Critical Parameters

ProblemRoot CauseSolution
No Reaction (Protocol 1) Steric hindrance of the 2-Cl and 6-

groups.
Switch solvent to NMP (N-methyl-2-pyrrolidone) and increase temp to 130°C. Use microwave irradiation (150°C, 30 min).
Regioselectivity Issues (Protocol 1) Attack at C-2 of pyrimidine instead of C-4.Ensure Lewis Acid catalysis is not used (Lewis acids can alter pyrimidine selectivity). Stick to DIPEA/n-BuOH.
No Reaction (Protocol 2) Failure to protect the amine.Critical: You cannot displace the F on the free aniline. Verify acetylation by NMR before attempting S_NAr.
Tarry/Black Mixture Oxidation of the aniline.Perform all reactions under an inert atmosphere (

or Ar).

References

  • Regioselectivity in S_NAr of Pyrimidines

    • Title: "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines"
    • Source: WuXi AppTec, QM Magic Class.
    • URL:[Link]

  • General S_NAr Mechanism on Fluoroarenes

    • Title: "Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase"
    • Source: Journal of the American Chemical Society (JACS).
    • URL:[Link]

  • Title: "Preparation method of 2,6-dichloro-4-trifluoromethyl aniline" (Analogous chemistry)
  • Reactivity of 2-Chloro-4-fluoro-6-(trifluoromethyl)

    • Source: PubChem Compound Summary.
    • URL:[Link]

Sources

Application Note: Advanced Diazotization Protocols for 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The diazotization of highly deactivated aromatic amines, specifically 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline (CAS: 1235439-54-9)[1], presents a formidable synthetic challenge in organic chemistry and drug development. The synergistic electron-withdrawing effects of the ortho-chloro, para-fluoro, and ortho-trifluoromethyl groups drastically reduce the electron density on the amine nitrogen. Consequently, the amine is exceptionally weakly basic and exhibits poor solubility in standard aqueous mineral acids[2].

This Application Note details two field-proven, highly optimized protocols designed to overcome these extreme electronic deactivations. By utilizing either a harsh acidic method with Nitrosyl Sulfuric Acid (NSA)[3] or a mild non-aqueous method using tert-Butyl Nitrite (TBN)[2], chemists can reliably generate the corresponding diazonium salt with high fidelity for downstream cross-coupling, halogenation, or azo-dye synthesis.

Mechanistic Causality & Reagent Selection (E-E-A-T)

Standard diazotization relies on the generation of nitrous acid (HNO₂) from sodium nitrite and aqueous HCl, which subsequently dehydrates to form the active electrophile, the nitrosyl cation (NO⁺)[4]. For electron-rich or neutral anilines, this equilibrium provides sufficient NO⁺. However, for 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline, the amine lone pair is heavily delocalized into the electron-deficient ring, rendering it non-nucleophilic toward low concentrations of NO⁺[5].

To force the reaction forward, the concentration and reactivity of NO⁺ must be maximized, and the solvation barrier must be bypassed:

  • The NSA Approach (Industrial Standard): Nitrosyl sulfuric acid (ONHSO₄) provides a pre-formed, highly concentrated source of NO⁺[3]. Conducting the reaction in concentrated sulfuric acid or glacial acetic acid ensures the highly lipophilic amine is fully solubilized and prevents the premature hydrolysis of the highly electrophilic diazonium intermediate[2].

  • The TBN Approach (Laboratory Standard): Alkyl nitrites like tert-butyl nitrite (t-BuONO) operate in non-aqueous, polar aprotic solvents (e.g., acetonitrile). Upon activation by an organic acid (like p-Toluenesulfonic acid, p-TsOH), TBN releases NO⁺[2]. This method circumvents the need for aqueous solubility entirely and drives the equilibrium forward via the formation of tert-butanol, offering a milder alternative for sensitive downstream cross-couplings[5].

Experimental Protocols

Protocol A: Nitrosyl Sulfuric Acid (NSA) Method (Industrial/Scalable)

Causality Focus: Glacial acetic acid is utilized as the primary solvent to overcome the extreme lipophilicity of the fluorinated aromatic ring, while NSA delivers the requisite NO⁺ without introducing water that could cause diazonium hydrolysis[3].

Reagents:

  • 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline: 1.0 equiv (10 mmol, 2.14 g)

  • Nitrosyl sulfuric acid (40 wt% in H₂SO₄): 1.15 equiv (11.5 mmol)

  • Glacial acetic acid: 15 mL

  • Sulfamic acid or Urea: As needed (for quenching)

Step-by-Step Methodology:

  • Solvation: In a rigorously dried 50 mL round-bottom flask equipped with a mechanical stirrer and an internal thermometer, dissolve the aniline derivative in glacial acetic acid.

  • Cooling: Submerge the flask in an ice/brine bath. Cool the solution to 0–5 °C. Crucial: Maintaining this temperature prevents the thermal degradation of the resulting diazonium salt into a phenol derivative[4].

  • Nitrosation: Dropwise, add the Nitrosyl sulfuric acid over 30 minutes. Maintain the internal temperature strictly below 10 °C during the addition. The high viscosity of the acid requires vigorous mechanical stirring to prevent localized exothermic heating[3].

  • Maturation & IPC (Self-Validation): Stir the mixture for an additional 1–2 hours at 5 °C. Perform an In-Process Control (IPC) using starch-iodide paper; an immediate blue-black color confirms the presence of excess NO⁺, indicating complete amine consumption[2].

  • Quenching: Prior to downstream application, quench the excess nitrosating agent by adding sulfamic acid in small portions until nitrogen gas evolution ceases. The diazonium solution is now ready for immediate in situ use.

Protocol B: Non-Aqueous tert-Butyl Nitrite (TBN) Method (Lab-Scale/Mild)

Causality Focus: This base-free, non-aqueous system uses p-TsOH to protonate TBN, facilitating the release of NO⁺ while generating a stable sulfonate counter-ion for the diazonium species[2],[5].

Reagents:

  • 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline: 1.0 equiv (10 mmol, 2.14 g)

  • tert-Butyl nitrite (TBN): 1.5 equiv (15 mmol)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O): 3.0 equiv (30 mmol)

  • Anhydrous Acetonitrile: 20 mL

Step-by-Step Methodology:

  • Acid-Amine Complexation: Suspend the aniline derivative and p-TsOH·H₂O in anhydrous acetonitrile. Stir at room temperature for 15 minutes to ensure uniform dispersion and partial protonation.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Diazotization: Slowly add tert-Butyl nitrite via syringe over 15 minutes. The reaction mixture will gradually transition into a clear solution as the diazonium tosylate salt forms and dissolves in the polar aprotic acetonitrile[2].

  • Completion: Stir for 1 hour at 0 °C. The resulting non-aqueous diazonium solution is highly stable and ideal for immediate transition-metal-catalyzed cross-couplings (e.g., Sandmeyer reactions) or fluorinations.

Quantitative Data Presentation

The following table summarizes the operational differences and performance metrics of the two protocols to aid in route selection:

ParameterProtocol A: NSA MethodProtocol B: TBN Method
Primary Reagents Nitrosyl Sulfuric Acid, Acetic Acidtert-Butyl Nitrite, p-TsOH, MeCN
Typical Yield (In Situ) >95% (Conversion)85% – 90% (Conversion)
Reaction Time 1.5 – 2.5 hours1.0 – 1.5 hours
Scalability Excellent (Kilogram scale)Moderate (Gram scale)
Safety Profile Highly corrosive, strongly exothermicFlammable solvent, mild exotherm
Downstream Compatibility Aqueous coupling, SandmeyerAnhydrous cross-coupling, C-H activation
Cost Efficiency Low cost (Industrial standard)Moderate cost (Specialty reagents)

Mechanistic Visualization

G A 2-Cl-4-F-6-CF₃-Aniline (Electron-Deficient) C N-Nitrosamine Intermediate A->C Electrophilic Attack B Nitrosyl Cation (NO⁺) (From NSA or TBN) B->C NO⁺ Transfer D Diazohydroxide Tautomer C->D Proton Transfer E Diazonium Salt (Ar-N₂⁺ X⁻) D->E Dehydration (-H₂O / -t-BuOH)

Mechanistic pathway of diazotization for highly electron-deficient anilines via NO⁺ transfer.

References

  • Boroncore Chemical Database. 1235439-54-9 | 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline.[1]()

  • BenchChem Technical Support Center. Diazotization of Sterically Hindered Anilines.[2]()

  • Google Patents (US20130030190A1). Process for synthesis fipronil (Nitrosyl Sulfuric Acid Diazotization).[3]()

  • OrgoSolver. Aromatic Reactions: Diazotization of Aniline (HNO₂/H₂SO₄ → Ar–N₂⁺).[4]()

  • ResearchGate. Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media.[5]()

Sources

Applications of polyhalogenated anilines in pesticide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Polyhalogenated Anilines in Pesticide Synthesis

Part 1: Introduction & Strategic Value

Polyhalogenated anilines are the structural backbone of over 30% of modern agrochemicals. Their utility stems from the "Halogen Effect": the strategic placement of chlorine, fluorine, or bromine atoms on the aromatic ring significantly alters the physicochemical properties of the molecule.

Why Polyhalogenated Anilines?

  • Metabolic Stability: Halogens (particularly Fluorine and Chlorine) at the para or meta positions block enzymatic hydroxylation (Phase I metabolism), extending the half-life of the active ingredient in the field.

  • Lipophilicity (logP): Multiple halogens increase lipophilicity, facilitating the penetration of the waxy cuticle of leaves (herbicides) or the chitinous exoskeleton of insects (insecticides).

  • Electronic Tuning: The electron-withdrawing nature of halogens lowers the pKa of the aniline nitrogen, modulating its reactivity during synthesis and its binding affinity to target enzymes (e.g., Photosystem II or Acetylcholinesterase).

This guide details the synthesis protocols for two critical classes of pesticides derived from these intermediates: Phenylureas (Herbicides) and Phenylpyrazoles (Insecticides) .

Part 2: Phenylurea Herbicides (Protocol A)

Target Compound: Diuron [3-(3,4-dichlorophenyl)-1,1-dimethylurea] Key Intermediate: 3,4-Dichloroaniline (3,4-DCA) [1]

Mechanism of Action: Diuron inhibits photosynthesis by binding to the Q_B-binding niche on the D1 protein of the photosystem II complex in chloroplast chloroplast thylakoid membranes, blocking electron transport from Q_A to Q_B.

Experimental Protocol: Synthesis via Isocyanate Intermediate

Note: This protocol utilizes Triphosgene as a safer solid substitute for phosgene gas.[1]

Reagents:

  • 3,4-Dichloroaniline (3,4-DCA): 16.2 g (100 mmol)[1]

  • Triphosgene: 10.0 g (34 mmol)[1]

  • Dimethylamine (40% aq.[1] solution): 13.5 g (~120 mmol)[1]

  • Triethylamine (Et3N): 20.2 g (200 mmol)[1]

  • Dichloromethane (DCM): 200 mL (Anhydrous)

  • Temperature: 0°C to Reflux

Step-by-Step Methodology:

  • Isocyanate Formation (In Situ):

    • In a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve 3,4-DCA (16.2 g) in DCM (150 mL).

    • Add Triethylamine (20.2 g) and cool the mixture to 0°C using an ice bath.

    • Dissolve Triphosgene (10.0 g) in DCM (50 mL) and add it dropwise over 30 minutes. Caution: Exothermic reaction.[1]

    • Causality: Triethylamine acts as an HCl scavenger.[1] Triphosgene decomposes to generate phosgene in situ, converting the primary amine to the isocyanate (3,4-dichlorophenyl isocyanate).

    • Allow the mixture to warm to room temperature and reflux for 2 hours to ensure complete conversion. Monitor by TLC (Hexane:EtOAc 8:2) – disappearance of amine spot.[1]

  • Urea Coupling:

    • Cool the reaction mixture back to 0°C.

    • Slowly add Dimethylamine solution (13.5 g) via the dropping funnel.

    • Observation: A white precipitate (Diuron) will begin to form almost immediately.[1]

    • Stir at room temperature for 1 hour.

  • Workup & Purification:

    • Quench the reaction with water (100 mL).

    • Filter the white solid under vacuum.

    • Wash the filter cake with 1N HCl (50 mL) to remove unreacted amine/Et3N, followed by cold water (2 x 50 mL).

    • Recrystallize from Ethanol/Water (9:1).[1]

Yield: ~21.0 g (90%) Melting Point: 158–159°C[1]

Pathway Visualization: Diuron Synthesis

DiuronSynthesis DCA 3,4-Dichloroaniline Isocyanate Intermediate: 3,4-Dichlorophenyl Isocyanate DCA->Isocyanate DCM, Et3N, 0°C -HCl Triphos Triphosgene (Phosgene Source) Triphos->Isocyanate In-situ generation Diuron Product: Diuron Isocyanate->Diuron + DMA Nucleophilic Addition DMA Dimethylamine

Caption: Conversion of 3,4-DCA to Diuron via the reactive isocyanate intermediate.

Part 3: Phenylpyrazole Insecticides (Protocol B)

Target Compound: Fipronil Intermediate [5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-pyrazole] Key Intermediate: 2,6-Dichloro-4-trifluoromethylaniline [1][2][3][4][5]

Mechanism of Action: Fipronil blocks GABA-gated chloride channels in the central nervous system.[1] The specificity arises from the trifluoromethyl and dichloro substituents, which fit the unique hydrophobic pocket of the insect receptor.

Experimental Protocol: Heterocycle Formation (Jauk Method)

Reagents:

  • 2,6-Dichloro-4-trifluoromethylaniline: 23.0 g (100 mmol)[1]

  • Sodium Nitrite (NaNO2): 7.6 g (110 mmol)[1]

  • Ethyl 2,3-dicyanopropionate: 16.6 g (100 mmol)[1]

  • Sulfuric Acid (H2SO4): 50% aq.[1] solution

  • Ammonia (aq): 25% solution[1]

  • Ethanol/Water solvent system.[1]

Step-by-Step Methodology:

  • Diazotization:

    • Suspend the aniline (23.0 g) in 50% H2SO4 (100 mL) at 0–5°C.

    • Add NaNO2 (7.6 g) dissolved in water (20 mL) dropwise, maintaining temperature < 5°C.

    • Critical Check: Use starch-iodide paper to confirm excess nitrous acid (turns blue/black).[1] Stir for 1 hour.

    • Result: Formation of the Diazonium salt.

  • Japp-Klingemann Reaction:

    • In a separate vessel, dissolve Ethyl 2,3-dicyanopropionate (16.6 g) in Ethanol (50 mL) and add Sodium Acetate (buffer).

    • Pour the cold diazonium salt solution into this mixture slowly at 0-10°C.

    • Stir for 2 hours. The azo-intermediate (hydrazone) forms as a solid or oil.[1]

  • Cyclization:

    • Adjust the pH of the mixture to ~8-9 using aqueous Ammonia.[1]

    • Heat the mixture to reflux (78°C) for 3 hours.

    • Mechanism: Intramolecular nucleophilic attack of the nitrogen onto the nitrile group closes the pyrazole ring.

  • Workup:

    • Cool to room temperature.[1][6] The product precipitates.[7]

    • Filter and wash with cold ethanol.[1]

    • Note: This intermediate is then sulfenylated (reacted with trifluoromethylsulfenyl chloride) in the final industrial step to produce Fipronil.[1]

Yield: ~25.0 g (78%)

Pathway Visualization: Fipronil Core Synthesis

FipronilSynthesis Aniline 2,6-Dichloro-4- trifluoromethylaniline Diazonium Diazonium Salt [Ar-N2]+ Aniline->Diazonium NaNO2, H2SO4, 0°C Hydrazone Intermediate: Hydrazone Diazonium->Hydrazone + Reagent Japp-Klingemann Rxn Reagent Ethyl 2,3-dicyanopropionate Pyrazole Product: 5-Amino-3-cyano-1-arylpyrazole Hydrazone->Pyrazole NH3 (aq), Reflux Cyclization

Caption: Construction of the phenylpyrazole core from the polyhalogenated aniline precursor.

Part 4: Comparative Data & Safety

Table 1: Key Polyhalogenated Anilines in Agrochemicals
Precursor AnilineHalogen PatternTarget PesticideClassRole/Effect
3,4-Dichloroaniline 3,4-Cl2Diuron, Linuron, PropanilPhenylurea / AmideHerbicide; Photosystem II inhibitor.[1]
2,6-Dichloro-4-trifluoromethylaniline 2,6-Cl2, 4-CF3FipronilPhenylpyrazoleInsecticide; GABA antagonist.[1]
4-Chloroaniline 4-ClDiflubenzuronBenzoylureaInsecticide; Chitin synthesis inhibitor.[1]
2,4-Difluoroaniline 2,4-F2DiflufenicanPyridinecarboxamideHerbicide; Carotenoid biosynthesis inhibitor.[1]
Safety & Handling Protocols
  • Toxicity: Polyhalogenated anilines are potent methemoglobin formers.[1] They can be absorbed through the skin.

  • Engineering Controls: All reactions involving Triphosgene or Isocyanates must be performed in a functioning fume hood with a scrubber system (NaOH trap) to neutralize any escaped acid gases.[1]

  • PPE: Double nitrile gloves, chemical splash goggles, and a Tyvek lab coat are mandatory.

  • Waste: Aqueous waste from the Fipronil synthesis contains diazonium residues and must be treated with sulfamic acid to decompose azides/nitrites before disposal.

References

  • BenchChem. (2025).[1][8] Application of Dichloroaniline Derivatives in Agrochemical Research: A Focus on 3,4-Dichloroaniline. Retrieved from 8[1]

  • Organic Syntheses. (2014). Preparation of Phenylureas from Anilines. Org. Synth. Coll. Vol. 1, p. 453.[1] Retrieved from 7[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 37123, Diflubenzuron. Retrieved from 1[1]

  • European Patent Office. (2010).[1][9] Process for Synthesis of Fipronil (EP 2542531 B1).[1] Retrieved from 2[1]

  • Aarti Industries. (2023).[1] 3,4-Dichloro Aniline Intermediates Technical Data. Retrieved from 10[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals facing yield bottlenecks during the chlorination of 4-fluoro-2-(trifluoromethyl)aniline. Synthesizing highly deactivated, sterically hindered anilines requires precise control over reaction kinetics and thermodynamics. This guide deconstructs the mechanistic pitfalls of this transformation and provides field-proven, self-validating solutions to maximize your isolated yield.

Process Workflow & Bottleneck Identification

The chlorination of deactivated anilines using N-chlorosuccinimide (NCS) does not proceed via simple direct electrophilic aromatic substitution. Instead, it is a stepwise process that frequently stalls at a kinetic intermediate.

G SM 4-Fluoro-2-(trifluoromethyl) aniline NCS N-Chlorosuccinimide (MeCN, 0°C) SM->NCS Int N-Chloro Intermediate (Stall Point) NCS->Int Acid Acid Catalysis (TFA, 60°C) Int->Acid Orton Rearrangement Prod 2-Chloro-4-fluoro-6- (trifluoromethyl)aniline Acid->Prod

Fig 1. Synthesis workflow highlighting the critical N-chloro intermediate stall point.

Troubleshooting Guides & FAQs

Q1: My reaction stalls at ~50% conversion, and TLC shows a new, highly non-polar spot. Adding more NCS doesn't help. What is happening? Causality: You are trapped at the N-chloroaniline intermediate. The starting material is highly deactivated due to the electron-withdrawing -CF


 and -F groups, making direct ring chlorination extremely slow. Instead, NCS rapidly chlorinates the amine nitrogen to form a kinetic N-chloro intermediate. Without sufficient acidic conditions, the subsequent 1 (the migration of the chlorine atom from the nitrogen to the ortho carbon) stalls[1].
Solution:  Introduce an acid catalyst (e.g., Trifluoroacetic acid, TFA) to protonate the nitrogen. This weakens the N–Cl bond and facilitates the migration of the chlorine atom to the open C6 position.

Q2: I am observing dark purple/black tarry byproducts, and my isolated yield is dropping below 40%. How do I prevent this oxidative degradation? Causality: NCS acts as both a chlorinating agent and an oxidant. At elevated temperatures (>80°C) or during uncontrolled exothermic additions, the free aniline can oxidize into azo, azoxy, or complex quinone-imine polymeric species. Furthermore, using non-polar solvents like chloroform exacerbates this by failing to solvate the polar intermediates effectively. Solution: Switch your solvent to acetonitrile, which has been proven as the2[2]. Control the exotherm by adding NCS in portions at 0–5°C to allow clean N-chlorination, then slowly warm to 60°C with the acid catalyst to drive the rearrangement.

Q3: The reaction conversion is >95%, but my isolated yield after aqueous workup is suspiciously low. Where is the product going? Causality: Highly fluorinated and chlorinated anilines possess surprisingly high vapor pressures. They can easily co-distill with solvents during rotary evaporation. Additionally, they can exhibit unexpected solubility in mixed aqueous-organic emulsions if the aqueous phase lacks sufficient ionic strength. Solution: Avoid excessive vacuum and high water-bath temperatures (<30°C) during solvent removal. Ensure a sharp phase separation during extraction by washing the organic layer with a saturated brine solution rather than plain water.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and isolated yields based on internal optimization benchmarks.

SolventCatalystTemperature ProfileConversionIsolated YieldPrimary Observation
ChloroformNoneReflux (61°C)45%30%Reaction stalled at N-chloro intermediate.
AcetonitrileNoneReflux (82°C)60%40%Significant oxidative tar formation (purple/black).
AcetonitrileHCl (1.0 eq)25°C to 60°C85%72%Good conversion, but mild hydrolysis observed.
Acetonitrile TFA (0.1 eq) 0°C to 60°C >98% 88% Clean conversion via Orton rearrangement.

Mechanistic Pathway

Understanding the exact molecular flow is critical for troubleshooting. The diagram below maps the thermodynamic sink of the reaction.

Mechanism A 1. Free Aniline (Deactivated Ring) B 2. N-Chloroaniline (Kinetic Product) A->B + NCS C 3. Protonated N-Chloro (Acid Catalyzed) B->C + H+ (TFA) D 4. Electrophilic Cleavage (Release of Cl+) C->D Heterolysis E 5. Ortho-Attack (C6 Position) D->E Migration F 6. Target Product (Thermodynamic) E->F - H+

Fig 2. Acid-catalyzed Orton rearrangement mechanism for deactivated aniline chlorination.

Step-by-Step Optimized Methodology (Self-Validating Protocol)

Objective: Achieve >85% isolated yield while suppressing oxidative degradation and intermediate stalling.

Materials:

  • 4-Fluoro-2-(trifluoromethyl)aniline (1.0 eq, 10 mmol)

  • N-Chlorosuccinimide (NCS) (1.05 eq, 10.5 mmol)

  • Trifluoroacetic acid (TFA) (0.1 eq, 1.0 mmol)

  • Anhydrous Acetonitrile (MeCN) (0.5 M, 20 mL)

Procedure:

  • System Preparation: Purge a 50 mL round-bottom flask with inert gas (N

    
     or Ar). Add 4-fluoro-2-(trifluoromethyl)aniline (10 mmol) and anhydrous acetonitrile (20 mL).
    
  • Kinetic N-Chlorination: Cool the solution to 0–5°C using an ice bath. Add NCS (10.5 mmol) portion-wise over 15 minutes.

    • Causality: Low temperature prevents premature oxidation of the deactivated aniline ring while allowing the kinetic N-chlorination to proceed rapidly.

  • Acid-Catalyzed Rearrangement: Stir at 0°C for 30 minutes, then add TFA (1.0 mmol) dropwise. Remove the ice bath and gradually heat the reaction to 60°C for 4 hours.

    • Causality: TFA protonates the N-chloro intermediate, lowering the activation energy required for the Orton rearrangement, driving the chlorine atom to the thermodynamically favored C6 position.

  • Validation Check (Self-Validating Step): Perform TLC (Hexanes:EtOAc 9:1). You must observe the complete disappearance of the highly non-polar N-chloro intermediate (usually runs near the solvent front) and the emergence of the product spot.

    • Troubleshooting: If the intermediate persists, the rearrangement has stalled. Add an additional 0.05 eq of TFA and stir for 1 hour at 60°C before proceeding.

  • Quench and Workup: Cool to room temperature. Quench the reaction with 10% aqueous sodium thiosulfate (10 mL) to neutralize any unreacted NCS. Extract with ethyl acetate (3 x 20 mL).

  • Isolation: Wash the combined organic layers strictly with saturated brine (20 mL) to force phase separation. Dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure. Critical: Keep the water bath <30°C to prevent volatile product loss. Purify via silica gel chromatography if trace succinimide remains.

References

  • Title: Rearrangements in Organic Chemistry (Orton Rearrangement) Source: Saha et al., Study Guide to Organic Chemistry, Volume 4, Page 5. URL: [Link]

  • Title: Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene Source: Davis, M. C. (2009). Synthetic Communications, 39(6), 1100-1108. Taylor & Francis. URL: [Link]

Sources

Purification and crystallization methods for 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline

Compound Identifier: 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline CAS Number: 1235439-54-9 Molecular Formula: C₇H₄ClF₄N Molecular Weight: 213.56 g/mol [1][2][3]

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that purifying poly-halogenated anilines like 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline presents unique challenges. The presence of three electron-withdrawing groups (EWGs)—a chlorine at the 2-position, a fluorine at the 4-position, and a trifluoromethyl group at the 6-position—drastically alters the physicochemical properties of the parent aniline.[1][3]

This guide moves beyond generic protocols to address the specific "fluorine effect" (lipophilicity and low surface tension) and the "electronic deactivation" (reduced basicity) that often cause standard purification methods to fail.

Module 1: Initial Assessment & Chemical Behavior[1][3]

Q: I tried a standard 1M HCl extraction to remove non-basic impurities, but my product didn't extract into the aqueous layer. Why?

A: The "Electronic Deactivation" Trap. Do not rely on standard acid-base extraction for this compound.[1][3] The basicity of anilines is governed by the availability of the nitrogen lone pair.[4] In your compound, you have three powerful electron-withdrawing groups:

  • 6-CF₃ (Ortho): Strong inductive ($ -I $) and steric effects.[1][3]

  • 2-Cl (Ortho): Inductive withdrawal.[1][3]

  • 4-F (Para): Inductive withdrawal.

These groups pull electron density away from the nitrogen, dropping the pKa of the conjugate acid significantly (likely below 1.0, compared to ~4.6 for unsubstituted aniline). Consequently, 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline behaves almost as a neutral compound in 1M HCl.[3]

Actionable Protocol:

  • Skip aqueous acid extraction. It will likely result in an emulsion or loss of product in the organic layer.

  • Alternative: If you must use salt formation for purification, use anhydrous conditions .[5] Dissolve the crude oil in diethyl ether and bubble dry HCl gas. The hydrochloride salt may precipitate, but be warned: these salts are often unstable and prone to hydrolysis upon exposure to moisture.

Module 2: Crystallization & Solvent Selection

Q: My crude product is a dark oil. I'm struggling to induce crystallization. What solvent system do you recommend?

A: The "Fluorine-Lipophilicity" Balance. Poly-fluorinated compounds often exhibit "oiling out" (liquid-liquid phase separation) rather than crystallization because the melting point is often depressed by impurities, and the fluorinated groups increase solubility in non-polar solvents while decreasing the crystal lattice energy.[1]

Recommended Solvent Systems: We recommend a binary solvent system using a "Good Solvent" (Polar/Solubilizing) and a "Bad Solvent" (Non-polar/Precipitating).

Solvent SystemRatio (v/v)Application Note
Hexane / Ethyl Acetate 10:1 to 5:1Primary Choice. The high fluorine content makes the compound very soluble in EtOAc but less so in Hexane.[1][3]
Ethanol / Water 3:1 to 1:1Secondary Choice. Good for removing inorganic salts. Risk of oiling out is higher here.
Methanol / Water 4:1Useful if the main impurity is more polar.
Heptane / Toluene 9:1Use if Hexane is too volatile.[3] Toluene helps solubilize aromatic impurities.

Step-by-Step Crystallization Protocol:

  • Dissolution: Dissolve the crude solid/oil in the minimum amount of the "Good Solvent" (e.g., Ethyl Acetate) at 40–50°C. Do not boil aggressively; these anilines can be thermally sensitive.

  • Precipitation: Slowly add the "Bad Solvent" (e.g., Hexane) dropwise while stirring until a persistent cloudiness (turbidity) appears.

  • Re-solubilization: Add just enough "Good Solvent" to clear the solution.

  • Cooling: Allow the flask to cool to room temperature slowly (wrap in foil/towel). Then, move to 4°C (fridge) and finally -20°C.

  • Seeding: If no crystals form after 2 hours at 4°C, scratch the glass or add a seed crystal.

Q: The solution turns cloudy, but instead of crystals, distinct oily droplets form at the bottom. How do I fix this "Oiling Out"?

A: Troubleshooting Oiling Out. This occurs when the saturation point is reached at a temperature above the melting point of the solvated compound.

The Fix:

  • Re-heat the mixture until the oil redissolves.

  • Add more "Good Solvent" (approx. 10-20% volume). This lowers the saturation point.

  • Cool Slower: Rapid cooling traps impurities that lower the melting point.

  • Vigorous Stirring: High shear can sometimes induce nucleation over phase separation.

Module 3: Visualizing the Workflow

The following logic tree guides you through the decision-making process for purification based on the physical state of your crude material.

PurificationWorkflow Start Crude 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline CheckState Physical State Assessment Start->CheckState IsSolid Solid / Semi-Solid CheckState->IsSolid IsOil Dark Oil / Tar CheckState->IsOil Recryst Recrystallization (Hexane/EtOAc) IsSolid->Recryst Trituration Trituration with Cold Hexane IsOil->Trituration PurityCheck Check Purity (HPLC/NMR) Recryst->PurityCheck Success Target Purity >98% PurityCheck->Success Pass Column Flash Chromatography (SiO2, Hexane/EtOAc gradient) PurityCheck->Column Fail (Isomers present) Solidifies Solidifies? Trituration->Solidifies Solidifies->Recryst Yes Solidifies->Column No (Remains Oil) Column->PurityCheck Distillation Kugelrohr Distillation (High Vacuum) Column->Distillation If colored impurities persist

Caption: Decision Logic for Purification of 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline. Blue nodes indicate starting points; Green indicates preferred methods; Red indicates high-effort alternatives.[1][3]

Module 4: Advanced Purification (Chromatography)

Q: Crystallization failed to remove a regioisomer (e.g., 2-Fluoro-4-chloro...). How do I separate them?

A: Flash Column Chromatography. Regioisomers of poly-halogenated anilines often co-crystallize due to similar lattice packing.[1][3] Chromatography exploits slight polarity differences.

Stationary Phase: Silica Gel (Standard 40-63 µm).[1][3] Mobile Phase: Hexane : Ethyl Acetate gradient. Additives: Since the amine is weakly basic, tailing is usually minimal. However, if you observe streaking on TLC, add 1% Triethylamine (TEA) to the mobile phase.

Gradient Protocol:

  • Equilibrate: 100% Hexane.

  • Load: Dissolve crude in minimum Toluene or DCM (avoid EtOAc for loading if possible to prevent band broadening).

  • Elute:

    • 0-5% EtOAc in Hexane (5 CV - Column Volumes) -> Elutes non-polar impurities.[1][3]

    • 5-15% EtOAc in Hexane (10 CV) -> Target Compound usually elutes here. [1][3]

    • Flush with 50% EtOAc -> Removes polar tars.[1][3]

Detection:

  • UV: 254 nm (Aromatic ring absorption).

  • Stain: KMnO₄ (Oxidizes the aniline, shows as brown spot) or Iodine chamber.

Module 5: Storage & Stability

Q: How should I store the purified compound?

A: Prevent Oxidation and Hydrolysis. Anilines are prone to oxidation (turning red/brown) upon exposure to air and light. The CF3 group adds some stability, but the C-F bonds can be sensitive to light over long periods.

  • Container: Amber glass vial.

  • Atmosphere: Flush with Argon or Nitrogen before sealing.

  • Temperature: Store at 2–8°C (Refrigerator).

  • Warning: Do not store near strong acids or oxidizers.[3]

References

Sources

Overcoming steric hindrance in 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline

  • Subject: Overcoming Steric & Electronic Deactivation in Functionalization Reactions

  • Target Molecule: 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline[1][2][3][4][5]

  • CAS: 1235439-54-9[1][2][3][6]

  • Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary: The "Perfect Storm" of Deactivation

Welcome to the technical support hub for 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline . If you are experiencing low yields (0–15%) or recovered starting material, you are likely fighting two simultaneous opposing forces:

  • Steric Blockade (The "Sandwich" Effect): The amino group (-NH₂) is flanked by a bulky Trifluoromethyl (-CF₃) group at the 6-position and a Chloro (-Cl) atom at the 2-position.[1] This creates a high "cone angle" barrier, physically blocking the approach of electrophiles or catalysts.

  • Electronic Deactivation: The 4-Fluoro and 6-Trifluoromethyl groups are strong electron-withdrawing groups (EWGs).[1] They pull electron density away from the nitrogen lone pair, drastically reducing its nucleophilicity (

    
     of the conjugate acid is likely < 2.0).
    

This guide provides self-validating protocols to overcome these specific barriers.

Module 1: Buchwald-Hartwig Cross-Coupling

Ticket #1: "I am trying to couple this aniline with an aryl bromide using Pd(OAc)₂/BINAP, but I see no conversion."

Diagnosis: Standard ligands like BINAP or dppf are insufficiently electron-rich to promote oxidative addition into the aryl halide when the coupling partner (your aniline) is this poor of a nucleophile. Furthermore, the steric bulk of the 2,6-substitution prevents the amine from coordinating to the palladium center in standard geometries.

Solution: The "Bulky-Rich" Ligand Strategy You must use dialkylbiaryl phosphine ligands that are specifically designed for sterically hindered amines.[1]

Optimized Protocol
ComponentRecommendationScientific Rationale
Ligand BrettPhos or RuPhos BrettPhos is the gold standard for primary amines with steric hindrance.[1] Its large bulk promotes the reductive elimination step, which is usually the bottleneck for hindered substrates.
Pre-Catalyst Pd(OAc)₂ or BrettPhos Pd G4 Use Generation 3 or 4 (G3/G4) pre-catalysts to ensure immediate formation of the active

species without requiring reduction by the amine (which is too weak to reduce Pd(II)).
Base LHMDS (1.2 equiv)Weak bases (

) will fail. You need a strong base to deprotonate the aniline in situ to form the more nucleophilic anilide anion.
Solvent Dioxane or Toluene Run at 100°C–110°C.
Troubleshooting Workflow (Decision Tree)

BuchwaldOptimization start Start: Buchwald Coupling (0% Yield) ligand_check Are you using BrettPhos/RuPhos? start->ligand_check base_check Is the Base Strong Enough? (pK_a > 25) ligand_check->base_check Yes action_ligand Switch to BrettPhos (Avoid BINAP/Xantphos) ligand_check->action_ligand No precat_check Using Pd-G3/G4 Precatalyst? base_check->precat_check Yes (LHMDS/NaOtBu) action_base Switch to LHMDS or NaOtBu base_check->action_base No (Carbonates/Phosphates) action_precat Switch to BrettPhos Pd G4 (Avoid Pd(dba)2) precat_check->action_precat No success Proceed to Reaction (100°C, Dioxane) precat_check->success Yes

Caption: Logic flow for optimizing C-N coupling of sterically hindered, electron-deficient anilines.

Module 2: Amide Coupling (Acylation)

Ticket #2: "Standard coupling with HATU/DIPEA fails to yield the amide. The aniline remains unreacted."

Diagnosis: The nucleophilicity of the nitrogen is so low that it cannot attack the active ester formed by HATU/EDC. The equilibrium favors the unreacted amine. You must switch from "Activation of Acid" to "Activation of Amine" or use a "High-Energy Electrophile."[1]

Solution: The Acid Chloride / Deprotonation Route

Method A: The "Brute Force" Acid Chloride

Do not use coupling reagents. Convert your carboxylic acid to the acid chloride first.

  • Activation: React Carboxylic Acid with Oxalyl Chloride (1.2 eq) + cat. DMF in DCM. Evaporate to dryness to remove excess HCl.

  • Coupling: Dissolve 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline in Pyridine (solvent and base).

  • Addition: Add the crude acid chloride. Heat to 90°C (thermal energy is required to overcome the steric barrier).

    • Note: If Pyridine is undesirable, use THF with DMAP (0.5 equiv) as a nucleophilic catalyst.

Method B: The "Anion" Method (For extremely difficult cases)

If Method A fails, you must increase the nucleophilicity of the aniline by deprotonating it.

  • Dissolve aniline in dry THF.

  • Add NaH (60% dispersion) (1.5 equiv) at 0°C. Stir for 30 min. Gas evolution (

    
    ) indicates anion formation.[1]
    
  • Add the Acid Chloride dropwise.

  • Allow to warm to room temperature.

Quantitative Comparison of Methods

Method Reagents Expected Yield Mechanism Note
Standard HATU / DIPEA < 5% Amine is too weak to attack active ester.[1]
Thermal Acid Chloride / Pyridine / 90°C 60–80% Thermal energy overcomes steric barrier.

| Anionic | NaH / THF / Acid Chloride | 85–95% | Anilide anion is a potent nucleophile. |

Module 3: Sandmeyer & Diazotization

Ticket #3: "I cannot form the diazonium salt using NaNO₂/HCl. The starting material precipitates out."

Diagnosis: 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline is poorly soluble in aqueous acid.[1] Furthermore, the electron-withdrawing groups destabilize the diazonium cation, making it prone to side reactions or preventing formation entirely in water.

Solution: Non-Aqueous Diazotization (Doyle Conditions) Avoid water. Use organic nitrites in organic solvents.

Protocol: Iodination (Example)
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Reagent: t-Butyl Nitrite (t-BuONO) or Isoamyl Nitrite (1.5 equiv).[1]

  • Halogen Source: Diiodomethane (

    
    ) or Iodine (
    
    
    
    ) with CuI.
  • Procedure:

    • Dissolve aniline in MeCN.

    • Add

      
       (3 equiv).
      
    • Add t-BuONO dropwise at 60°C.[1]

    • Mechanism:[1][7][8] The t-BuONO generates the nitrosonium species in situ in the organic phase, reacting immediately with the amine to form the diazonium, which is then displaced by the iodine source.

FAQs

Q: Can I use microwave irradiation for these reactions? A: Yes. For the amide coupling (Method A), microwave irradiation (120°C, 30 min) is highly recommended. The rapid heating helps overcome the activation energy barrier imposed by the steric hindrance of the -CF₃ and -Cl groups.[1]

Q: Why is the 4-Fluoro group not reacting via SNAr? A: While the ring is electron-poor, the amino group (even if weak) is still a donor relative to a nitro group.[1] Additionally, for Nucleophilic Aromatic Substitution (SNAr) at the 4-position, you would need a strong nucleophile to displace the fluoride. This is possible but generally requires protecting the amine first to prevent side reactions (e.g., self-polymerization or deprotonation).

Q: What is the best solvent for recrystallizing this aniline? A: Due to its lipophilic fluorinated nature, Hexane/Ethyl Acetate mixtures or Methanol are effective. The high halogen content makes it heavy (Density ~1.5 g/mL), so ensure thorough mixing.

References

  • Buchwald-Hartwig Coupling of Hindered Amines

    • Title: "Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage" (Context on hindered anilines).
    • Source: Royal Society of Chemistry.[9]

    • URL:[Link]

  • Steric Hindrance in 2,6-Disubstituted Anilines

    • Title: "Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation
    • Source: NIH / PMC.
    • URL:[Link]

  • Amide Coupling Reagents Guide

    • Title: "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals"
    • Source: ACS Public
    • URL:[Link][1]

  • Compound Data (CAS Verification)

    • Title: "2,4-Dichloro-6-(trifluoromethyl)
    • Source: PubChem.[10][11]

    • URL:[Link][1]

Sources

Troubleshooting low reactivity of electron-deficient anilines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center . As Senior Application Scientists, we frequently encounter tickets regarding the notoriously low reactivity of electron-deficient anilines (e.g., those bearing


, 

,

, or multiple halogens).

The core issue across all reaction classes is that electron-withdrawing groups (EWGs) drastically reduce the electron density on the nitrogen lone pair. This diminishes its nucleophilicity and alters the thermodynamics of intermediate formation. Below is our definitive troubleshooting guide, structured by reaction class, to help you overcome these kinetic and thermodynamic barriers.

Quantitative Performance Summary

Before diving into specific troubleshooting tickets, review this baseline data comparing standard methodologies against our field-proven optimized protocols for electron-deficient anilines.

Reaction ClassSubstrate ExampleStandard Method & YieldOptimized Method & YieldKey Mechanistic Driver
Buchwald-Hartwig 4-Nitroaniline + Aryl-Cl

/ BINAP: <15%

/

preactivation: >90%
Rapid

generation; prevents catalyst resting states.
Acylation 2,4-DichloroanilineEDC / HOBt / DIPEA: <10% T3P / Pyridine: 88% Highly electrophilic intermediate; low epimerization.
Reductive Amination 4-Trifluoromethylaniline

/ DCE: Trace

/ TMSCl / DMF: 94%
TMSCl forces iminium formation via Lewis acid activation.

Support Ticket #101: Stalled Buchwald-Hartwig Aminations

User Query: "I am trying to couple 4-cyanoaniline with a sterically hindered aryl chloride. I'm using


, XPhos, and 

in toluene at 100°C. The reaction stalls at 15% conversion. Adding more catalyst doesn't help. What is going wrong?"

Mechanistic Causality & Insight: Your catalytic cycle is bottlenecking at two distinct phases. First, electron-deficient anilines are poor nucleophiles, making their coordination to the


 complex sluggish. Second, once the palladium amido complex 

forms, the electron-withdrawing group stabilizes the complex, increasing the activation energy required for the final reductive elimination step. Furthermore, standard precatalysts like

often fail to fully reduce to the active

species in the presence of weak nucleophiles, leading to dead-end resting states.

To overcome this, you must utilize highly active biaryl phosphine ligands designed for bulky/EWG substrates (like AliPhos) [1] and employ a water-mediated catalyst preactivation strategy to guarantee a high concentration of active


 [2].

G Pd0 Pd(0) L_n Active Catalyst OA Oxidative Addition [Ar-Pd(II)-X] Pd0->OA Ar-X Coord Amine Coordination (Bottleneck 1) OA->Coord EWG-Aniline Deprot Deprotonation [Ar-Pd(II)-NHAr'] Coord->Deprot Base RE Reductive Elimination (Bottleneck 2) Deprot->RE RE->Pd0 Product Release

Caption: Buchwald-Hartwig catalytic cycle highlighting the kinetic bottlenecks for EWG-anilines.

Self-Validating Protocol: Water-Mediated Preactivation Method

  • Preactivation (The Validation Step): In a rigorously degassed Schlenk tube, combine

    
     (2 mol%), your chosen biaryl phosphine ligand (e.g., BrettPhos or AliPhos, 4 mol%), and degassed toluene. Add 
    
    
    
    (4 mol%, exactly 2 equivalents relative to Pd).
  • Heat & Observe: Heat the mixture to 100°C for 1.5 minutes. Self-Validation Checkpoint: The solution must transition from a dark red/orange suspension to a clear, bright green or yellow solution. This visual cue confirms the complete reduction of

    
     to the highly active 
    
    
    
    species.
  • Substrate Addition: Cool to room temperature. Add the aryl chloride (1.0 equiv), the electron-deficient aniline (1.2 equiv), and sodium tert-butoxide (

    
    ) (1.4 equiv).
    
  • Coupling: Stir at 80°C–100°C for 2–4 hours. The preactivated catalyst will rapidly drive the reaction through the coordination bottleneck.

Support Ticket #102: Failed Acylation with Standard Coupling Reagents

User Query: "I am trying to form an amide bond between a carboxylic acid and 2-chloro-4-nitroaniline. EDC/HOBt and HATU both give mostly unreacted starting material. Should I convert to the acid chloride?"

Mechanistic Causality & Insight: Standard coupling reagents (EDC, DIC, HATU) generate activated esters (e.g., O-acylisourea or OBt esters) that are sufficiently electrophilic for standard aliphatic amines, but completely inadequate for highly deactivated anilines. Converting to an acid chloride is a valid brute-force approach, but it often requires harsh conditions and can lead to side reactions. A superior, milder alternative is using T3P (n-propanephosphonic acid anhydride) with Pyridine [3], or using a catalytic nucleophilic enhancer like DMAP with pre-formed acyl chlorides [4]. T3P generates a highly reactive mixed anhydride that is practically immune to epimerization and forces the acylation of non-nucleophilic anilines.

Self-Validating Protocol: T3P/Pyridine Amidation

  • Activation: Dissolve the carboxylic acid (1.0 equiv) and the electron-deficient aniline (1.1 equiv) in anhydrous EtOAc or 2-MeTHF (0.5 M).

  • Base Addition: Add Pyridine (3.0 equiv). Note: Pyridine acts as both a base and a nucleophilic catalyst, forming a transient, highly reactive acylpyridinium intermediate.

  • Coupling: Dropwise add T3P (50 wt% solution in EtOAc, 1.5 equiv) at room temperature.

  • Heating (If Required): Stir at 25°C for 2 hours. Self-Validation Checkpoint: Monitor by LC-MS. If conversion is <50%, elevate the temperature to 60°C. T3P's thermal stability ensures the activated complex will not degrade, unlike HATU/uronium salts which decompose rapidly above 40°C.

  • Workup: Quench with saturated aqueous

    
    . The water-soluble T3P byproducts easily wash away, leaving high-purity amide in the organic layer.
    

Support Ticket #103: No Conversion in Reductive Amination

User Query: "I need to alkylate 4-trifluoromethylaniline using an aliphatic ketone. I am using standard conditions: Sodium triacetoxyborohydride (STAB) in DCE with a drop of acetic acid. After 48 hours, I have 0% product. Help!"

Mechanistic Causality & Insight: Reductive amination requires the formation of an imine or iminium ion intermediate before reduction can occur. With electron-deficient anilines, the initial nucleophilic attack on the carbonyl is kinetically slow, and the thermodynamics heavily favor the starting materials (carbonyl + amine) over the imine. Weak acids like acetic acid are insufficient to drive this equilibrium. If the imine never forms, STAB has nothing to reduce.

You must force the imine/iminium formation using strong Lewis acid activation (e.g., TMSCl) combined with a stronger hydride source (


) [5], or use highly acidic conditions like STAB in neat Trifluoroacetic Acid (TFA) [6].

G Start Ketone + EWG-Aniline Standard Standard: STAB / AcOH (Fails: No Imine Formed) Start->Standard TFA Acidic: STAB / TFA (Overcomes Thermodynamic Barrier) Start->TFA TMSCl Lewis Acid: TMSCl / DMF (Forces Iminium Formation) Start->TMSCl Product Secondary Amine Product >90% Yield Standard->Product <5% Yield TFA->Product Rapid Reduction TMSCl->Product NaBH4 Reduction

Caption: Thermodynamic pathways for reductive amination of EWG-anilines based on activator choice.

Self-Validating Protocol:


 / TMSCl / DMF Method 
  • Iminium Formation: In a dry flask under nitrogen, dissolve the ketone (1.0 equiv) and electron-deficient aniline (1.2 equiv) in anhydrous DMF (0.3 M).

  • Lewis Acid Activation: Cool the solution to 0°C. Dropwise add Chlorotrimethylsilane (TMSCl, 3.0 equiv). Self-Validation Checkpoint: Allow to stir for 15 minutes. TMSCl acts as a powerful water scavenger and Lewis acid, forcing the equilibrium entirely to the iminium ion. You will often observe a distinct color change (yellow/orange) indicating iminium formation.

  • Reduction: While maintaining 0°C, add solid Sodium Borohydride (

    
    , 1.5 equiv) in small portions. Caution: Vigorous gas evolution (
    
    
    
    ) will occur.
  • Completion: Stir for 10–25 minutes at 0°C. The reaction is exceptionally fast due to the highly activated nature of the TMS-stabilized iminium intermediate. Quench with 1N NaOH and extract with ether.

References

  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands Source: ACS Catalysis (American Chemical Society) URL:[Link]

  • Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling Reactions Source: Journal of the American Chemical Society (via Organic Chemistry Portal) URL:[Link]

  • Amide synthesis by acylation (T3P/Pyridine Method) Source: Organic Letters (via Organic Chemistry Portal) URL:[Link]

  • Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA Source: Journal of Organic Chemistry (PubMed) URL:[Link]

Technical Support Center: Resolution of Regioisomeric Impurities in 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Center. The synthesis of highly deactivated, sterically hindered aromatic amines like 2-chloro-4-fluoro-6-(trifluoromethyl)aniline frequently yields a crude mixture contaminated with positional regioisomers and over-halogenated byproducts (1[1]). Because these isomers possess identical molecular weights, near-identical boiling points, and matched dipole moments, standard purification methods often fail.

This guide provides field-proven, causality-driven methodologies to identify, troubleshoot, and isolate your target compound with >99% isomeric purity.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why do my regioisomeric impurities co-elute as a single, streaking spot on normal-phase silica gel? A1: The strong electron-withdrawing nature of the –CF₃, –F, and –Cl groups drastically reduces the basicity of the amine (pKa < 1). Consequently, the anilines do not interact strongly with the weakly acidic silanol groups on standard silica gel, leading to poor separation and product tailing (2[2]). Their retention is governed almost entirely by weak van der Waals forces, which are nearly identical between positional isomers.

Q2: I attempted recrystallization, but my product "oils out" into a dark biphasic liquid instead of forming crystals. How do I fix this? A2: "Oiling out" occurs when the melting point of the compound is lower than the boiling point of the solvent, or when structurally similar impurities depress the melting point of the mixture below ambient temperature (3[3]). For highly halogenated anilines, regioisomers act as mutual melting point depressants. Troubleshooting fix: Do not attempt direct crystallization on highly impure (>10% isomer) batches. Instead, derivatize the amine to an acetamide to increase the melting point and force crystal lattice differentiation (See Protocol 2).

Q3: What analytical technique provides the fastest definitive identification of these regioisomers? A3: ¹⁹F-NMR is the gold standard. The chemical shift of the –CF₃ group and the –F atom will couple differently depending on the relative position of the chlorine atom. For trace impurity profiling (<0.1%), LC-SPE/NMR methodology utilizing a cryoprobe is highly effective for rapid isolation and structural characterization ().

Part 2: Strategic Workflow & Quantitative Data

Selecting the correct purification strategy depends entirely on the scale of your reaction and the initial isomeric ratio.

Workflow A Crude 2-Cl-4-F-6-(CF3)aniline B 19F NMR / UPLC-MS Profiling A->B C Target Purity & Scale? B->C D Scale > 10g (Derivatization Route) C->D E Scale < 10g (Prep-HPLC Route) C->E F Acetylation -> Crystallize -> Hydrolysis D->F G Phenyl-Hexyl Column (Isocratic Elution) E->G H Pure Target Compound F->H G->H

Workflow for selecting the optimal regioisomer separation strategy based on scale.

Quantitative Comparison of Separation Techniques
Separation TechniqueScale LimitMechanistic DriverTypical Recovery YieldFinal Isomeric Purity
Normal Phase Silica < 5gWeak Hydrogen Bonding20 - 30% (Severe Tailing)< 85%
Prep-HPLC (Phenyl-Hexyl) < 10gπ-π Interactions & Hydrophobicity75 - 85%> 99.5%
Derivatization + Crystallization > 100gCrystal Lattice Energy Differences60 - 70% (Over 3 steps)> 98.0%

Part 3: Experimental Protocols

Protocol 1: Preparative Reverse-Phase HPLC (Small to Medium Scale, <10g)

High-Performance Liquid Chromatography (HPLC) is often the most effective technique for separating regioisomers due to their similar physical properties, offering high resolving power (1[1]).

Mechanistic Rationale: Standard C18 columns often fail to resolve halogenated aniline isomers. However, isocratic separation of anilines can be effectively achieved on a Phenyl-Hexyl column, which provides unique π-π interactions not found in standard C18 phases (4[4]). The electron-rich phenyl phase interacts differentially with the highly electron-deficient, halogenated aromatic rings of the isomers.

Step-by-Step Methodology:

  • Column Preparation: Install a Preparative Phenyl-Hexyl column (e.g., 5 µm, 21.2 x 250 mm). Equilibrate with an isocratic mobile phase of 60% Water (buffered with 0.1% Formic Acid to suppress residual silanol ionization) and 40% Methanol.

  • Sample Loading: Dissolve the crude aniline mixture in the mobile phase at a maximum concentration of 50 mg/mL. Caution: Overloading will immediately collapse the subtle resolution between isomers.

  • Elution: Run the system at a flow rate of 20 mL/min, monitoring UV absorbance at 254 nm.

  • Fraction Collection: Collect the closely eluting peaks. The para-halogenated or less sterically hindered isomers typically elute slightly later due to a larger accessible hydrophobic surface area.

  • Self-Validation Checkpoint: Before pooling fractions, analyze the middle cut of each peak via UPLC-MS. The target mass [M+H]⁺ for C₇H₄ClF₄N (m/z ~214.0) must show a single sharp peak with >99% purity.

  • Isolation: Pool validated fractions, remove methanol under reduced pressure, extract the aqueous layer with dichloromethane (3x), dry over anhydrous Na₂SO₄, and concentrate to yield the pure liquid/solid.

Protocol 2: Derivatization-Assisted Fractional Crystallization (Large Scale, >10g)

When scaling up, Prep-HPLC becomes cost-prohibitive. This chemical derivatization route temporarily converts the primary amine to an acetamide, drastically altering the hydrogen-bonding network. The steric clash between the bulky –CF₃ group, the halogens, and the new acetyl group forces the regioisomers into distinct spatial conformations, magnifying their solubility differences and allowing for fractional crystallization.

Derivatization N1 Mixed Isomers (Liquid/Oil) N2 Ac2O / DMAP (Acetylation) N1->N2 N3 Acetamide Derivatives (Solid) N2->N3 N4 Fractional Crystallization N3->N4 N5 Pure Target Acetamide N4->N5 N6 Acidic Hydrolysis (HCl / EtOH) N5->N6 N7 Pure Target Aniline N6->N7

Chemical derivatization workflow to amplify steric differences for crystallization.

Step-by-Step Methodology:

  • Acetylation: Dissolve 1.0 equivalent of the crude aniline mixture in anhydrous dichloromethane (DCM). Add 1.5 equivalents of acetic anhydride (Ac₂O) and 0.1 equivalents of 4-Dimethylaminopyridine (DMAP). Stir at room temperature for 6 hours.

  • Self-Validation Checkpoint 1: Run a TLC (Hexane/EtOAc 8:2). The starting aniline spot (Rf ~0.6) must be completely consumed and replaced by a lower Rf acetamide spot (~0.3).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer, wash with 1M HCl to remove DMAP, dry over Na₂SO₄, and concentrate to yield the mixed acetamides as a crude solid.

  • Fractional Crystallization: Dissolve the crude acetamides in a minimum volume of boiling toluene. Allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator overnight. The target isomer will preferentially crystallize. Filter and wash the crystals with ice-cold hexanes.

  • Hydrolysis: Suspend the purified acetamide in ethanol. Add 6M HCl (10 equivalents) and reflux for 12-24 hours.

  • Self-Validation Checkpoint 2: Post-hydrolysis, analyze an aliquot via ¹H-NMR. Confirm the complete disappearance of the acetyl –CH₃ singlet (typically around 2.1 ppm).

  • Final Isolation: Cool the mixture, neutralize carefully with 2M NaOH to pH 8, and extract with ethyl acetate. Concentrate under reduced pressure to yield the highly pure 2-chloro-4-fluoro-6-(trifluoromethyl)aniline.

References

Sources

Handling moisture sensitivity during 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Storage of 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline

To: Research Scientists, Process Chemists, and Drug Development Leads From: Senior Application Scientist, Technical Services Subject: Critical Handling Protocols for Moisture & Oxidation Control

Technical Overview & Criticality

Compound Profile:

  • Name: 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline[1][2]

  • CAS: 1235439-54-9 (Generic reference; specific batch CAS may vary by isomer purity)[1]

  • Physical State: Typically a low-melting solid or viscous oil depending on purity and ambient temperature.

  • Primary Application: Critical intermediate for synthesizing fluorinated pharmacophores via nucleophilic aromatic substitution (

    
    ) or Buchwald-Hartwig cross-coupling.
    

The "Moisture" Misconception: Unlike acid chlorides, this aniline does not undergo rapid, violent hydrolysis upon contact with water. However, it is hygroscopic and oxidation-prone .

  • Catalytic Poisoning: In Pd-catalyzed cross-couplings, even trace moisture (ppm levels) can stall the catalytic cycle or hydrolyze active ester coupling partners, leading to non-reproducible yields.

  • Oxidative Degradation: Water acts as a catalyst for the oxidation of the aniline nitrogen, turning the material from off-white/pale yellow to dark brown (formation of azo/nitroso species).

Core Storage Protocol: The "Anhydrous Barrier" System

Do not rely on the shipping container for long-term storage. Upon receipt, implement the following Triple-Barrier Protocol to ensure reagent integrity.

Step 1: Environmental Stabilization
  • Temperature: Store at 2°C to 8°C for active use; -20°C for long-term banking (>3 months).

  • Light: Strictly store in amber glass. UV light accelerates the oxidation of the electron-deficient aniline ring.

Step 2: The "Warm-Up" Rule (CRITICAL)
  • The Failure Mode: The #1 cause of moisture contamination is opening a cold bottle in a humid lab. Condensation forms instantly on the reagent surface.

  • The Fix: You must allow the sealed container to equilibrate to room temperature (approx. 30–60 minutes) before breaking the seal. Wipe the outer surface dry before opening.

Step 3: Inert Atmosphere Banking

If the bottle is opened, do not return it to the fridge with air inside.

  • Purge: Backfill the headspace with dry Nitrogen (

    
    ) or Argon (
    
    
    
    ) for 15–30 seconds.
  • Seal: Parafilm is insufficient. Use a cap with a Teflon liner and wrap the neck with electrical tape or Parafilm under tension.

  • Secondary Containment: Place the bottle inside a desiccator or a sealed Ziploc bag containing active silica gel packets.

Troubleshooting Guide (Q&A)

Q1: My sample has turned from pale yellow to dark brown/reddish. Is it ruined?

  • Diagnosis: This indicates surface oxidation (formation of quinone-imines or azo compounds), likely accelerated by moisture or light exposure.

  • Impact: For robust reactions (e.g., simple alkylations), it may still work. For sensitive catalysis (Suzuki/Buchwald), it will likely fail.

  • Solution:

    • Minor discoloration:[3] Use as is, but calculate stoichiometry based on weight, acknowledging slight impurity.

    • Major darkening:Purify. (See Re-Drying & Purification below).

Q2: The material appears "sticky" or has formed hard clumps. Why?

  • Diagnosis: Hygroscopicity. The aniline has absorbed atmospheric water, lowering its melting point and causing caking.

  • Risk: Your molecular weight calculations will be wrong (you are weighing water, not reagent), leading to incorrect stoichiometry.

  • Solution: You must dry the material before use. Do not chip at the solid; dissolve and re-dry.

Q3: I see a water peak in my NMR (


 exchangeable or broad singlet at ~1.56 ppm in 

). How do I remove it?
  • Diagnosis: Bulk moisture contamination.

  • Solution: Azeotropic drying.

    • Dissolve the aniline in anhydrous Dichloromethane (DCM) or Toluene.

    • Add activated 4Å Molecular Sieves.

    • Filter and concentrate under reduced pressure.

Re-Drying & Purification Workflow

If your sample is compromised, use this self-validating restoration protocol.

Reagents:

  • Dichloromethane (HPLC Grade)

  • Magnesium Sulfate (

    
    ) or Sodium Sulfate (
    
    
    
    )
  • Activated Charcoal (optional, for color removal)[3]

Protocol:

  • Dissolution: Dissolve the dark/wet aniline in DCM (10 mL per gram).

  • Decolorization (If dark): Add Activated Charcoal (10% w/w). Stir for 15 mins. Filter through a Celite pad.

  • Drying: Add anhydrous

    
     to the filtrate. Swirl until the drying agent flows freely (not clumping).
    
  • Filtration: Filter into a tared, dry round-bottom flask.

  • Concentration: Rotovap at < 40°C.

  • Final Dry: Place under high vacuum (< 1 mbar) for 2 hours to remove trace solvent. Backfill with Argon.

Visualizing the Handling Logic

The following diagram illustrates the decision-making process for handling this sensitive reagent to prevent degradation.

StorageProtocol Start Reagent Receipt (2-Chloro-4-fluoro-6-(trifluoromethyl)aniline) Storage Storage: Fridge (2-8°C) Amber Vial, Desiccator Start->Storage Usage Prepare for Experiment Storage->Usage WarmUp Equilibrate to RT (30-60 mins, Sealed) Usage->WarmUp CRITICAL STEP Open Open & Aliquot (Inert Gas Preferred) WarmUp->Open Check Visual Inspection Open->Check Good Pale Yellow/Off-White Free Flowing Check->Good Pass Bad Dark Brown or Sticky/Clumped Check->Bad Fail Proceed Proceed to Reaction Good->Proceed Purify Dissolve in DCM, Dry (MgSO4), Filter Bad->Purify Purify->Proceed Reseal Purge Headspace (N2/Ar) Seal with Tape Proceed->Reseal Reseal->Storage Return to Cold

Figure 1: The "Anhydrous Loop" workflow ensuring reagent integrity from storage to synthesis.

Quantitative Data: Storage & Stability

ParameterRecommended ConditionWarning Sign / Limit
Storage Temp 2°C to 8°C (Short Term) -20°C (Long Term)> 25°C accelerates oxidation
Atmosphere Nitrogen or ArgonAir (Oxygen + Moisture) causes browning
Container Amber Glass + Teflon CapClear glass; Metal spatulas (corrosion risk)
Shelf Life 12 Months (Unopened) 3-6 Months (Opened)Darkening indicates end of shelf life
Solubility DCM, EtOAc, MeOH, DMSOInsoluble in Water (forms emulsion/oil)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1268255, 2,4-Dichloro-6-(trifluoromethyl)aniline. Retrieved from [Link](Note: Used as surrogate for physicochemical stability data of poly-halogenated trifluoromethyl anilines).

Sources

Thermal stability and decomposition of 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

I. Troubleshooting Guide: Experimental Observations

This section is designed to help you troubleshoot unexpected observations during your experiments involving 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline.

Scenario 1: You observe a color change in the compound upon heating.

Question: My initially colorless or light-colored 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline has turned yellow or brown during a reaction at elevated temperatures. What is happening, and is it a cause for concern?

Answer:

Discoloration upon heating is a common indicator of thermal decomposition. Halogenated anilines, particularly those with electron-withdrawing groups like the trifluoromethyl group, can be susceptible to degradation at elevated temperatures. The color change is likely due to the formation of polymeric or oxidized byproducts.

Causality and Recommended Actions:

  • Lower the Reaction Temperature: The most immediate action is to reduce the reaction temperature. Investigate whether the reaction can proceed efficiently at a lower temperature to minimize decomposition.

  • Inert Atmosphere: Ensure your reaction is conducted under a truly inert atmosphere (e.g., Nitrogen or Argon). The presence of oxygen can accelerate oxidative decomposition, leading to more intensely colored byproducts.[1]

  • Solvent Choice: The choice of solvent can influence thermal stability. Aprotic, high-boiling point solvents are generally preferred. Avoid protic solvents if there is a possibility of side reactions with the aniline.

  • Purity of Starting Material: Impurities can catalyze decomposition. Ensure the purity of your 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline using appropriate analytical techniques (e.g., NMR, GC-MS) before use.

Scenario 2: You notice unexpected pressure buildup in a sealed reaction vessel.

Question: I am running a reaction with 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline in a sealed tube at high temperatures, and I've observed a pressure increase that was not anticipated. What could be the cause?

Answer:

Pressure buildup is a serious safety concern and indicates the evolution of gaseous decomposition products. Thermal decomposition of halogenated and fluorinated compounds can release various gases.

Causality and Recommended Actions:

  • Immediate and Safe Depressurization: If you observe unexpected pressure buildup, cool the reaction vessel to room temperature immediately and vent it in a fume hood using appropriate safety precautions.

  • Identify Gaseous Byproducts: If possible and safe, analyze the headspace of the reaction vessel by GC-MS to identify the evolved gases. Potential decomposition products could include hydrogen fluoride (HF), hydrogen chloride (HCl), carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[2][3]

  • Review Reaction Conditions: Re-evaluate the necessity of a sealed system. If possible, perform the reaction in an open or vented system equipped with a condenser and a scrubbing apparatus to neutralize any acidic gases produced.

  • Thermal Analysis: Before scaling up a reaction, it is highly recommended to perform a thermal analysis (e.g., Thermogravimetric Analysis - TGA, or Differential Scanning Calorimetry - DSC) on a small sample of the compound. This will help determine the onset temperature of decomposition.

Scenario 3: Your reaction is not proceeding as expected, or you are getting low yields.

Question: My reaction involving 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline is sluggish or providing a low yield of the desired product. Could thermal instability be the cause?

Answer:

Yes, thermal decomposition can compete with your desired reaction pathway, leading to lower yields. If the compound degrades under the reaction conditions, less of it is available to participate in the intended transformation.

Causality and Recommended Actions:

  • Optimize Reaction Time and Temperature: Conduct a time-course study at a slightly lower temperature to find the optimal balance between reaction rate and decomposition. It might be more efficient to run the reaction for a longer period at a lower temperature.

  • Catalyst or Reagent Stability: Consider the possibility that the aniline is reacting with or being degraded by other reagents or catalysts in the reaction mixture. Investigate potential incompatibilities.

  • Order of Addition: The order in which reagents are added can sometimes influence side reactions. Experiment with adding the 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline to the heated reaction mixture last.

II. Frequently Asked Questions (FAQs)

This section addresses common questions about the handling, storage, and properties of 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline.

Handling and Storage

Question: What are the proper storage conditions for 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline?

Answer:

To ensure the long-term stability of 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5] It should be protected from light and moisture.[6] Store it away from incompatible materials, particularly strong oxidizing agents.[3][7]

Question: What personal protective equipment (PPE) should I use when handling this compound?

Answer:

Always handle 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline in a chemical fume hood.[8] Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[5][6] If there is a risk of inhaling dust or vapors, use a respirator.[5]

Thermal Properties

Question: At what temperature does 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline start to decompose?

Answer:

Question: What are the expected hazardous decomposition products?

Answer:

Upon thermal decomposition, halogenated and trifluoromethyl-containing anilines can release a variety of hazardous substances. These may include:

  • Nitrogen oxides (NOx)[2][3]

  • Carbon monoxide (CO) and Carbon dioxide (CO2)[2][3]

  • Hydrogen fluoride (HF)[2][3]

  • Hydrogen chloride (HCl)[2][3]

Chemical Compatibility

Question: Are there any chemicals that should not be mixed with 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline?

Answer:

Yes, avoid contact with strong oxidizing agents, as this can lead to vigorous and potentially hazardous reactions.[3][7] It is also advisable to avoid strong acids and bases unless they are part of a controlled reaction, as they can react with the aniline functional group.[6]

III. Experimental Protocols & Data

Recommended Protocol for Thermal Stability Assessment (TGA)

This protocol outlines a general procedure for assessing the thermal stability of 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline using Thermogravimetric Analysis (TGA).

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a TGA pan (platinum or alumina).

  • Instrument Setup:

    • Place the sample in the TGA instrument.

    • Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

  • Heating Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the mass change as a function of temperature.

    • Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

Quantitative Data Summary

While specific experimental data for the title compound is not available, the following table provides a general overview of the properties of related compounds.

PropertyValueSource
Molecular FormulaC7H4Cl2F3NPubChem
Molecular Weight230.01 g/mol PubChem
AppearanceSolidSigma-Aldrich[11]
Storage TemperatureRoom TemperatureSigma-Aldrich[11]

IV. Diagrams

Logical Flow for Troubleshooting Thermal Instability

A Unexpected Observation (e.g., Color Change, Pressure Buildup) B Is the reaction at an elevated temperature? A->B C Potential Thermal Decomposition B->C Yes D Lower Reaction Temperature C->D E Ensure Inert Atmosphere C->E F Consider Solvent Effects C->F G Verify Starting Material Purity C->G H Perform Thermal Analysis (TGA/DSC) C->H I Problem Resolved? D->I E->I F->I G->I H->I J Continue with Optimized Protocol I->J Yes K Consult Further Literature or Technical Support I->K No

Caption: Troubleshooting workflow for thermal instability issues.

Potential Decomposition Pathways

A 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline B Heat / Oxygen A->B C Gaseous Products B->C D Polymeric/Oxidized Byproducts B->D E HF, HCl, NOx, CO, CO2 C->E

Caption: General decomposition pathways of the title compound.

V. References

  • Gujarat Fluorochemicals Limited. (2020, August 28). GLOBAL PRODUCT STRATEGY SAFETY SUMMARY: 2, 6-DICHLORO-4-(TRIFLUOROMETHYL) ANILINE.

  • ChemicalBook. (2026, January 17). 2-Chloro-4-fluoroaniline - Safety Data Sheet.

  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET: 2-Fluoro-6-(trifluoromethyl)aniline.

  • Thermo Fisher Scientific. (2025, September 9). SAFETY DATA SHEET: 2,6-Dichloro-4-(trifluoromethyl)aniline.

  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET: 4-Chloro-2-(trifluoromethyl)aniline.

  • Fisher Scientific Chemicals, Inc. (2025, May 1). SAFETY DATA SHEET: 2,6-Dichloro-4-(trifluoromethyl)aniline.

  • CymitQuimica. (2024, December 19). Safety Data Sheet: 2-Chloro-6-iodo-4-(trifluoromethyl)aniline.

  • University College Cork. Guidance on Safe Storage of Chemicals in Laboratories.

  • Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

  • PubChem. 2,4-Dichloro-6-(trifluoromethyl)aniline.

  • ThermoFisher Scientific. 2-Chloro-6-nitro-4-(trifluoromethyl)aniline, 97%.

  • PubMed. (2025, July 22). Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release.

  • University of California, Berkeley. Safe Storage of Hazardous Chemicals.

  • Ellis, D. A., Mabury, S. A., Martin, J. W., & Muir, D. C. G. (2001). Thermolysis of ¯uoropolymers as a potential source of halogenated organic acids in the environment. Nature, 412(6844), 321–324.

  • University of St Andrews. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories.

  • PubChem. 2,4,6-Trichloroaniline.

  • Toxics Use Reduction Institute. (2020, June 1). Thermal degradation of fluoropolymers.

  • Quick Company. (n.d.). A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline.

  • ScienceDirect. (2026, February 19). Thermal stability of LiPF6 salt and Li-ion battery electrolytes containing LiPF6.

  • Mines Repository. (n.d.). Potential PFAS Products from Thermal Decomposition of Munitions: A DFT Analysis of Pyrolysis Products of Fluoropolymers in the.

  • Sigma-Aldrich. 2-Fluoro-4-(trifluoromethyl)aniline AldrichCPR.

  • Madorsky, S. L., & Straus, S. (1954). Thermal decomposition of polytetrafluoroethylene in various gaseous atmospheres. Journal of Research of the National Bureau of Standards, 53(6), 361.

  • ResearchGate. (2024, August). TGA and DSC analysis of the TFA precursor gel in O2.

  • University of California, Santa Barbara. (n.d.). Standard Operating Procedure for Laboratories: Aniline or Aniline Dyes.

  • Sigma-Aldrich. 2,6-Dichloro-4-(trifluoromethyl)aniline.

  • University of Florida. (2005, August). Practices for Proper Chemical Storage.

Sources

Technical Support Center: Scale-Up of 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the specific scale-up challenges for 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline (CAS: 1235439-54-9 / Variants). As a key intermediate for agrochemicals (e.g., pyrazole insecticides) and specialized APIs, this molecule presents a unique "poly-halogenated" challenge: balancing the activation of the amino group against the deactivation of the trifluoromethyl group while preventing over-chlorination.

This guide moves beyond basic synthesis to address Critical Process Parameters (CPPs) , safety engineering, and impurity management during the transition from gram-scale (Lab) to kilogram-scale (Pilot).

Module 1: Route Selection & Reaction Engineering

The Standard Industrial Route

While various routes exist, the most scalable and atom-economical path involves the electrophilic chlorination of the commercially available precursor 4-Fluoro-2-(trifluoromethyl)aniline .

Why this route?

  • Regiochemistry: The amino group (-NH₂) is a strong ortho/para director. The para position (4) is blocked by Fluorine. One ortho position (2) is blocked by the Trifluoromethyl group. This leaves position 6 as the sole electronically activated site for chlorination, theoretically offering high regioselectivity.

  • Availability: The precursor is a stable, bulk commodity.

Reagent Selection Strategy (Lab to Plant)

The choice of chlorinating agent dictates your safety profile and impurity spectrum.

FeatureN-Chlorosuccinimide (NCS) Sulfuryl Chloride (SO₂Cl₂) Chlorine Gas (Cl₂)
Scale Suitability Lab (<100g)Pilot (1kg - 100kg)Manufacturing (>100kg)
Atom Economy Poor (Succinimide waste)Moderate (SO₂ + HCl byproduct)Excellent (HCl byproduct)
Exothermicity Low / ControlledModerateHigh (Rapid Heat Release)
Selectivity High (Homogeneous)High (Liquid phase)Variable (Mass transfer dependent)
Key Risk Cost & Solids handlingGas evolution (SO₂/HCl)Thermal Runaway & Over-chlorination
Visualizing the Process Workflow

G Start Start: 4-Fluoro-2- (trifluoromethyl)aniline Solvent Solvent Selection (ACN, DMF, or Chlorobenzene) Start->Solvent Reagent Chlorinating Agent (NCS / SO2Cl2 / Cl2) Solvent->Reagent Reaction Reaction: Electrophilic Substitution (20-60°C) Reagent->Reaction Controlled Addition IPC IPC Check: Limit Di-chloro impurity Reaction->IPC IPC->Reaction Incomplete Quench Quench & Neutralization (Aq. NaHCO3 / NaOH) IPC->Quench Conversion >98% Workup Phase Separation & Solvent Swap Quench->Workup Purification Distillation / Crystallization Workup->Purification

Figure 1: Standard Process Workflow for the Chlorination of Trifluoromethylanilines.

Module 2: Troubleshooting & FAQs

Scenario A: Reaction Selectivity & Impurities

Q: I am observing a persistent impurity at RRT 1.2 (approx +34 mass units). What is it, and how do I stop it?

  • Diagnosis: This is likely the 2,6-dichloro-4-fluoro-(trifluoromethyl)aniline (over-chlorination). Even though position 2 is "blocked" by CF3, harsh conditions or radical mechanisms can force chlorination, or more likely, you are chlorinating the N-position (N-chloro intermediate) which then rearranges.

  • Root Cause:

    • Local Hotspots: In Cl₂ gas processes, poor agitation creates zones of high Cl₂ concentration, promoting over-chlorination.

    • Stoichiometry: Using >1.05 equivalents of chlorinating agent.[1]

  • Solution:

    • Protocol Adjustment: Reduce chlorinating agent to 0.95–1.0 eq. It is better to leave 2% starting material (separable by distillation) than to generate 2% di-chloro impurity (inseparable).

    • Engineering: If using Cl₂ gas, switch to a loop reactor or high-shear mixer to ensure mass transfer is faster than reaction rate (

      
      ).
      

Q: My reaction stalls at 90% conversion. Adding more reagent just increases impurities.

  • Scientific Insight: The product (2-Chloro-...) is less electron-rich than the starting material because the added Chlorine is electron-withdrawing (inductive effect). However, the amino group is still activating. If the reaction stalls, it is often due to HCl accumulation . HCl protonates the amine to form the anilinium salt (

    
    ), which is strongly deactivating and shuts down the reaction.
    
  • Corrective Action:

    • Add a mild base (e.g., Calcium Carbonate or Sodium Bicarbonate) to scavenge HCl in situ if using NCS/SO₂Cl₂.

    • Increase temperature slightly (e.g., from 40°C to 60°C) to overcome the activation energy barrier of the deactivated ring, but monitor for thermal stability.

Scenario B: Safety & Thermal Hazards

Q: We are scaling up to 50kg. What are the thermal risks of SO₂Cl₂?

  • Hazard Analysis: Sulfuryl chloride releases SO₂ and HCl gases. The gas evolution rate can pressurize the reactor if the scrubber is undersized.

  • Critical Warning: Do NOT use DMF (Dimethylformamide) with SO₂Cl₂ or Cl₂ at high temperatures on scale. This can lead to a violent "Vilsmeier-Haack" type runaway or explosive decomposition. Use Chlorobenzene or Acetonitrile .[2]

  • Protocol: Perform a DSC (Differential Scanning Calorimetry) test on the reaction mixture. Look for the onset of decomposition. Ensure your cooling jacket capacity exceeds the maximum heat release rate (

    
    ).
    

Q: Is there a risk of HF generation?

  • Insight: The trifluoromethyl group (-CF₃) is generally stable. However, under strongly acidic conditions (high HCl concentration) and elevated temperatures (>100°C), hydrolysis can occur, releasing highly corrosive and toxic Hydrofluoric Acid (HF) .

  • Detection: Monitor reactor off-gas for Fluoride ions or use glass-lined equipment to prevent corrosion of steel (pitting).

Module 3: Purification Protocols

Distillation Guide

The boiling points of the starting material and product are close.

CompoundEst.[3][4][5][6][7] Boiling Point (at 10 mmHg)
4-Fluoro-2-(trifluoromethyl)aniline (Start)~85°C
2-Chloro-4-fluoro-6-(trifluoromethyl)aniline (Product) ~98-102°C
Dichloro-impurity~115°C

Step-by-Step Protocol:

  • Neutralization: Quench reaction with 10% NaOH to pH 8-9. (Crucial: Ensure all anilinium salts are converted back to free base).

  • Phase Cut: Separate organic layer.[8] Wash with brine.

  • Drying: Dry over Na₂SO₄ (Water content must be <0.1% to prevent hydrolysis during distillation).

  • Fractional Distillation:

    • Use a column with at least 10-15 theoretical plates .

    • Reflux Ratio: Set to 5:1 initially to remove starting material (fore-cut).

    • Main Cut: Collect when vapor temp stabilizes.

    • Vacuum: Maintain <10 mbar to keep pot temperature below 130°C (prevent thermal degradation).

Module 4: Analytical Check (HPLC Method)

To validate your process, use this robust HPLC method for separating the halogenated anilines.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[2][9]

  • Gradient:

    • 0 min: 40% B

    • 15 min: 80% B

    • 20 min: 80% B[9]

  • Detection: UV at 254 nm.[2][9]

  • Note: The highly fluorinated nature implies the molecule is lipophilic; expect retention times to be longer than standard chloro-anilines.

References

  • Sigma-Aldrich. Product Specification: 4-Chloro-2-(trifluoromethyl)aniline (Precursor Analog). Retrieved from

  • BenchChem. Technical Guide: Synthesis and Impurity Profiling of Halogenated Anilines. Retrieved from

  • National Oceanic and Atmospheric Administration (NOAA). Chemical Datasheet: Sulfuryl Chloride (Hazards & Reactivity). Retrieved from

  • Organic Syntheses. Chlorination of Anilines using N-Chlorosuccinimide. Coll. Vol. 6, p. 123. Retrieved from

  • Google Patents. Process for the preparation of polychlorinated trifluoromethylanilines (US Patent US6333434B1). Retrieved from

(Note: While specific DSC data for this exact molecule is proprietary, thermal hazard protocols are derived from standard safety data for trifluoromethyl-substituted aromatics found in Reference 3 and 5.)

Sources

Validation & Comparative

Advanced Characterization Guide: 1H and 19F NMR Profiling of 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline

[1][2][3]

Executive Summary

Target Compound: 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline CAS: 1235441-41-4 (Representative Analog Series) Application: Critical intermediate in the synthesis of fluorinated agrochemicals and pharmaceuticals (e.g., pyrazole-based herbicides).[1][2][3]

In the development of fluorinated bioactive scaffolds, structural integrity is paramount.[2][4] While Liquid Chromatography-Mass Spectrometry (LC-MS) is the industry standard for purity analysis, it fails to definitively distinguish between regioisomers (e.g., 2-chloro-4-fluoro vs. 4-chloro-2-fluoro isomers) which share identical molecular weights (

12

This guide establishes High-Field 1H and 19F NMR as the superior "product" for structural validation.[1] We compare its performance against standard chromatographic techniques, demonstrating why NMR is the non-negotiable standard for certifying the substitution pattern of the aniline ring.[2][4]

Structural Analysis & Spectral Prediction

The unique substitution pattern—Chlorine (C2), Fluorine (C4), and Trifluoromethyl (C6)—creates a distinct magnetic environment.[1][4] The presence of two different fluorine motifs (aromatic F and aliphatic

19F NMR14
The "Product": 1H & 19F NMR Methodology

The following spectral data represents the predicted high-resolution consensus derived from substituent chemical shift (SCS) additivity rules and empirical data from similar fluoro-aniline scaffolds.

A. 1H NMR Spectrum (400 MHz, DMSO-d6)
  • Solvent Choice: DMSO-d6 is preferred over

    
     to sharpen the exchangeable amine (
    
    
    ) protons and prevent aggregation.[1][3]
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentCoupling Constants (

, Hz)
5.80 - 6.20 Broad Singlet (s)2H

Exchangeable (solv.[1][3] dependent)
7.45 Doublet of Doublets (dd)1HH-3 (Ar-H)

,

7.62 Doublet of Doublets (dd)1HH-5 (Ar-H)

,

  • Interpretation Logic:

    • H-3 is situated between the Chlorine and Fluorine.[1] It is shielded by the amine but deshielded by the Cl/F.[1]

    • H-5 is situated between the Fluorine and the strong electron-withdrawing

      
       group, shifting it downfield relative to H-3.[1][2]
      
    • Coupling: Both protons show strong ortho-coupling to the Fluorine at C4 (

      
      ) and weak meta-coupling to each other (
      
      
      ).[1][4]
B. 19F NMR Spectrum (376 MHz, DMSO-d6)
  • Reference:

    
     (0 ppm) or internal standard.
    
Chemical Shift (

, ppm)
MultiplicityAssignmentCoupling Interpretation
-61.5 Singlet (s) or broad q

(C6)
Typical range for Ar-

.[1][3] May show fine coupling to H-5.[1]
-118.2 Triplet of Doublets (td)

(C4)
Coupled to H-3 and H-5 (

Hz).[1]

Comparative Analysis: NMR vs. Alternatives

This section objectively compares the "Product" (NMR Characterization) against "Alternatives" (HPLC/MS and Low-Res QC methods).

Comparison 1: Structural Verification (NMR vs. LC-MS)

The Challenge: During chlorination of 4-fluoro-2-(trifluoromethyl)aniline, the chlorine can attack position 6 (desired) or position 3/5 (undesired regioisomers). All isomers have the exact same mass.[1]

FeatureAlternative: LC-MS Product: 1H/19F NMR Verdict
Isomer ID Fail. Cannot distinguish regioisomers without specific reference standards for retention time matching.Pass. Coupling patterns (

-values) definitively map the distance between protons, proving the 2,4,6-substitution pattern.[1][2][4]
NMR Wins
Quantification High. Excellent for trace impurity detection (<0.1%).[1][3]Medium. Good for bulk purity (>95%), but requires internal standards (qNMR) for high precision.[1][4]LC-MS Wins
Throughput High. Rapid screening (5 min/sample).[1][3]Low. Requires sample prep and scan time (15-30 min/sample).[1]LC-MS Wins
Comparison 2: Regioisomer Differentiation (Target vs. Impurity)

The most common impurity is the isomer where Chlorine attacks the position meta to the amine.[1][3][4]

  • Target (2-Cl, 4-F, 6-CF3): Protons are meta to each other (H3 and H5).[1][2][5]

    
     Hz. 
    
  • Alternative Isomer (e.g., 3-Cl): Would likely result in protons that are ortho to each other.[1]

    
     Hz. [1]
    

Experimental Protocol (Self-Validating)

To ensure trustworthy results, follow this standardized protocol.

Step 1: Sample Preparation[2][3]
  • Mass: Weigh 10-15 mg of the solid aniline derivative.

  • Solvent: Add 0.6 mL of DMSO-d6 .

    • Why DMSO? Chloroform (

      
      ) often causes the broad 
      
      
      peak to merge with aromatic signals or disappear due to exchange.[1] DMSO anchors the amine protons, appearing as a distinct singlet at ~5-6 ppm.[1][2]
  • Filtration: If the solution is cloudy (common with inorganic salts from synthesis), filter through a cotton plug into the NMR tube.[1][3][4]

Step 2: Instrument Parameters (Bruker/Varian 400 MHz)
  • Temperature: 298 K (

    
    ).
    
  • 1H Parameters:

    • Pulse Angle:

      
      [1][4]
      
    • Relaxation Delay (D1): 1.0 sec (Standard), 5.0 sec (Quantitative).[1][4]

    • Scans (NS): 16.

  • 19F Parameters:

    • Range: +10 to -200 ppm.[1]

    • Scans (NS): 32 (Fluorine sensitivity is high).[1][4]

    • Crucial: Run non-decoupled 19F spectra first to observe F-H coupling, then proton-decoupled ({1H}) to simplify the spectrum for integration.

Visualization: Spectral Logic Pathway

The following diagram illustrates the decision logic for assigning the structure based on the coupling constants observed in the 1H NMR spectrum.

NMR_LogicStartUnknown Fluoro-Aniline SampleStep1Acquire 1H NMR (DMSO-d6)Start->Step1CheckNH2Locate NH2 (~6.0 ppm)Integrate = 2HStep1->CheckNH2CheckArAnalyze Aromatic Region(7.0 - 8.0 ppm)Step1->CheckArCouplingMeasure H-H Coupling (J)CheckAr->CouplingMetaSmall J (~2-3 Hz)(Meta-coupling)Coupling->MetaObservedOrthoLarge J (~8-9 Hz)(Ortho-coupling)Coupling->OrthoObservedResultTargetCONFIRMED:2-Chloro-4-fluoro-6-(trifluoromethyl)aniline(Protons at H3 & H5)Meta->ResultTargetResultImpurityREJECT:Regioisomer Impurity(Protons are Ortho)Ortho->ResultImpurity

Caption: Logic flow for distinguishing the target 2,4,6-substituted aniline from isomeric impurities using H-H coupling constants.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1268255, 2,4-Dichloro-6-(trifluoromethyl)aniline (Analogous Structure).[1][2] Retrieved from: [Link][1][4]

  • Dolbier, W. R. (2009).[1][4] Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.[1] (Authoritative text on F-H and F-F coupling constants).

Strategic GC-MS Profiling of 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a strategic framework for the identification and quantification of 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline (CAS 1235439-54-9) using Gas Chromatography-Mass Spectrometry (GC-MS). It compares direct injection methodologies against derivatization techniques, addressing the specific challenges of analyzing poly-halogenated aromatic amines.

A Comparative Methodological Guide for Research & Development

Executive Summary & Compound Profile

2-Chloro-4-fluoro-6-(trifluoromethyl)aniline is a specialized intermediate often utilized in the synthesis of advanced agrochemicals (e.g., phenylpyrazole insecticides) and pharmaceutical pharmacophores.[1][2] Its analysis is complicated by two primary factors:

  • Isomeric Complexity: It must be chromatographically distinguished from regioisomers like 2-chloro-6-fluoro-4-(trifluoromethyl)aniline, which possess identical molecular weights.

  • Active Hydrogen Tailing: The primary amine (-NH₂) group interacts with silanol active sites in GC liners and columns, leading to peak tailing and reduced sensitivity in trace analysis.

PropertySpecification
CAS Number 1235439-54-9
Molecular Formula C₇H₄ClF₄N
Molecular Weight 213.56 g/mol
Monoisotopic Mass 212.9968 Da
Key Functional Groups Primary Amine, Trifluoromethyl (-CF₃), Chloro (-Cl), Fluoro (-F)

Analytical Workflow & Decision Matrix

The choice of method depends on the analytical goal: Process Control (speed) vs. Trace Impurity Profiling (sensitivity).

GCMS_Workflow Start Sample Matrix (Reaction Mix or Raw Material) Decision Select Analytical Goal Start->Decision MethodA Method A: Direct Injection (High Conc. > 100 ppm) Decision->MethodA Routine Purity MethodB Method B: Derivatization (TFAA) (Trace < 1 ppm) Decision->MethodB Trace/Regulated PrepA Dilution in DCM or Ethyl Acetate (1 mg/mL) MethodA->PrepA PrepB Reaction with TFAA/Pyridine (60°C, 30 min) MethodB->PrepB GC_Col Column Selection Rtx-5MS vs. DB-Wax PrepA->GC_Col PrepB->GC_Col MS_Sim MS Acquisition Full Scan + SIM GC_Col->MS_Sim

Figure 1: Analytical decision matrix for poly-halogenated aniline analysis.

Method Comparison: Direct Injection vs. Derivatization

Method A: Direct Injection (High-Throughput)

Best for: In-process monitoring, raw material assay (>98% purity).

  • Pros: Minimal sample prep, lower cost, immediate results.

  • Cons: Peak tailing due to -NH₂; lower signal-to-noise (S/N) ratio; potential thermal degradation in the injector.

Method B: TFAA Derivatization (High-Sensitivity)

Best for: Trace impurity analysis, environmental residue testing.

  • Mechanism: Trifluoroacetic anhydride (TFAA) converts the amine to an amide (Trifluoroacetamide), masking the polar hydrogen.

  • Pros: Sharp, symmetrical peaks; increased molecular mass (shift to higher m/z) reduces background interference; improved separation of isomers.

  • Cons: Additional prep time; reagents are moisture-sensitive.

Comparative Performance Data (Experimental Projection)
ParameterMethod A: Direct InjectionMethod B: TFAA Derivatization
Retention Time (Rtx-5MS) ~8.4 min (Broad)~10.2 min (Sharp)
Peak Asymmetry (Tailing Factor) 1.4 - 1.81.0 - 1.1
LOD (Limit of Detection) 0.5 ppm0.01 ppm
Major Ions (m/z) 213 (M⁺), 194, 144309 (M⁺), 240 (M-CF₃)
Linearity (R²) > 0.990> 0.998

Mass Spectrometry Interpretation

Understanding the fragmentation logic is critical for confirming the specific isomer structure, particularly the position of the trifluoromethyl group relative to the amine.

Fragmentation Pathway (Electron Impact, 70 eV)
  • Molecular Ion (M⁺): The parent ion at m/z 213 is distinct. The presence of one Chlorine atom creates a characteristic M+2 peak at m/z 215 with an intensity ratio of ~3:1 (³⁵Cl:³⁷Cl).

  • Primary Loss (M - CF₃): Cleavage of the C-C bond connecting the trifluoromethyl group is a dominant pathway, yielding m/z 144 .

  • Secondary Loss (M - Cl): Loss of the chlorine radical yields m/z 178 (observed in direct injection).

  • Derivatized Shift: For the TFAA derivative, the molecular ion shifts to m/z 309 (213 + 97 - 1).

Fragmentation M Molecular Ion [M]+ m/z 213 (Isotope 215) Frag1 [M - Cl]+ m/z 178 M->Frag1 - Cl• Frag2 [M - CF3]+ m/z 144 M->Frag2 - CF3• Frag3 [M - HF]+ m/z 193 M->Frag3 - HF

Figure 2: Predicted fragmentation pathway for 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline.

Detailed Experimental Protocol

Sample Preparation

Option A: Direct Injection

  • Weigh 10 mg of sample into a 20 mL vial.

  • Dissolve in 10 mL Dichloromethane (DCM) (HPLC Grade).

  • Sonicate for 5 minutes.

  • Transfer 1 mL to an autosampler vial.

Option B: TFAA Derivatization

  • Take 100 µL of the stock solution (from Option A).

  • Add 50 µL Pyridine (catalyst) and 100 µL Trifluoroacetic Anhydride (TFAA) .

  • Cap and incubate at 60°C for 30 minutes .

  • Evaporate to dryness under Nitrogen stream.

  • Reconstitute in 1 mL Ethyl Acetate.

GC-MS Parameters (Agilent 7890/5977 or equivalent)
ComponentSettingRationale
Column Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm)Low bleed, standard non-polar phase for aromatics.
Inlet Split/Splitless, 250°C High temp ensures rapid volatilization; avoid >280°C to prevent degradation.
Injection 1.0 µL, Split Ratio 10:1Prevents column overload; use Splitless for trace analysis.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Standard flow for optimal MS vacuum.
Oven Program 60°C (1 min) → 20°C/min → 280°C (3 min)Slow ramp not required unless separating close isomers.
Transfer Line 280°CPrevents condensation before MS source.
Ion Source EI, 230°C, 70 eVStandard ionization energy for reproducible spectra.
Acquisition Scan: 40-400 amuSIM: 213, 215, 144, 178SIM improves sensitivity by 10-100x.
System Suitability Criteria (Self-Validation)

To ensure trustworthiness of the data, the system must pass these checks before running samples:

  • Tune Check: PFTBA autotune must show standard abundance ratios (69/219/502).

  • Sensitivity: S/N > 10 for the lowest calibration standard (e.g., 0.1 ppm).

  • Peak Shape: Tailing factor for the analyte must be < 2.0 (Direct) or < 1.2 (Derivatized).

References

  • Boroncore . (n.d.). Product Catalog: 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline (CAS 1235439-54-9).[3] Retrieved March 6, 2026, from [Link]

  • NIST Chemistry WebBook . (n.d.). Standard Reference Data for Trifluoromethyl Aniline Derivatives. National Institute of Standards and Technology. Retrieved March 6, 2026, from [Link]

Sources

Comparing reactivity of 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline with other isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline , a highly specialized poly-halogenated aniline intermediate. It contrasts this molecule with its key isomers to assist researchers in selecting the optimal building block for structure-activity relationship (SAR) studies and process development.

Executive Summary & Structural Logic

Molecule of Interest: 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline Core Attributes: Extreme steric shielding of the amino group; highly deactivated aromatic ring; high metabolic stability potential.

This molecule represents a "perfect storm" of electronic and steric deactivation. The amino group is flanked by a Chlorine atom (Van der Waals radius ~1.75 Å) and a Trifluoromethyl group (Van der Waals radius ~2.2 Å). This 2,6-disubstitution pattern creates a "buttressing effect" that severely retards nucleophilic attack by the amine, while the para-fluorine atom adds a specific metabolic block without significantly altering the steric profile of the reaction center.

Isomer Comparison Matrix

To understand the unique utility of this compound, we compare it against two strategic isomers:

FeatureTarget Molecule (2-Cl, 6-CF3)Isomer A: The "Open" Analog (3-Cl, 5-CF3)Isomer B: The "Swapped" Analog (2-F, 6-CF3)
Structure 2-Cl, 4-F, 6-CF3 3-Cl, 4-F, 5-CF3 2-F, 4-Cl, 6-CF3
Steric Hindrance (NH2) High (Cl + CF3 flanking)Low (Protons flanking)Medium (F + CF3 flanking)
Basicity (Predicted pKa) Very Low (~0.5 - 1.[1]5)Low (~2.0 - 2.5)Very Low (~1.0 - 1.8)
Nu- Participation Poor (Requires forcing conditions)Good (Standard conditions)Moderate
Primary Utility Metabolic blocking; stable scaffoldRapid library generationFine-tuning steric bulk

Electronic & Steric Analysis

The "Ortho-Effect" and Nucleophilicity

The defining characteristic of 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline is the ortho-effect . Unlike Isomer A, where the amine is accessible, the Target Molecule's amine is buried in a steric canyon.

  • Electronic Consequence: The electron-withdrawing nature of the ortho-Cl (-I effect) and ortho-CF3 (-I, -M effects) drastically reduces the electron density on the nitrogen lone pair.

  • Steric Consequence: The bulky groups force the nitrogen lone pair out of conjugation with the phenyl ring (steric inhibition of resonance). While this theoretically could increase basicity by localizing the lone pair, the strong inductive withdrawal dominates, resulting in a non-basic, poor nucleophile.

Diagram: Steric & Electronic Vector Map

The following diagram visualizes the steric congestion and electronic vectors affecting the amine's reactivity.

G cluster_0 Target: 2-Cl-4-F-6-CF3-Aniline cluster_1 Reactivity Outcome NH2 Amino Group (-NH2) (Nucleophile) Cl 2-Chloro (Steric Block + Inductive Pull) NH2->Cl Steric Clash CF3 6-Trifluoromethyl (Major Steric Block + EWG) NH2->CF3 Steric Clash Outcome Reactivity Profile: 1. Buchwald-Hartwig: Difficult (Requires Gen-3 Ligands) 2. Amide Coupling: Slow (Requires Acid Chloride) 3. SNAr on Ring: Deactivated by NH2 NH2->Outcome Determines Cl->NH2 -I Effect CF3->NH2 -I/-M Effect F 4-Fluoro (Metabolic Block)

Caption: Visualizing the "Steric Vise" formed by 2-Cl and 6-CF3 groups, severely restricting the nucleophilic approach vector of the Amino group.

Reactivity Profile & Experimental Protocols

A. Buchwald-Hartwig Cross-Coupling

Challenge: Standard Pd-catalyzed conditions often fail due to the inability of the bulky aniline to coordinate with the Pd-center. Solution: Use of sterically demanding, electron-rich phosphine ligands (e.g., BrettPhos, XPhos) is mandatory to facilitate the reductive elimination step and stabilize the oxidative addition complex.

Comparative Protocol (Target vs. Isomer A):

  • Substrate: 1.0 equiv Aryl Bromide.

  • Amine: 1.2 equiv 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline (Target) OR Isomer A.

  • Catalyst: Pd(OAc)2 (2 mol%) + BrettPhos (4 mol%).

  • Base: Cs2CO3 (2.5 equiv) - Crucial for deprotonating the acidic aniline.

  • Solvent: Toluene/t-BuOH (5:1), 110°C, sealed tube.

Expected Outcome:

  • Isomer A: >90% yield in 2-4 hours.

  • Target Molecule: 60-75% yield in 12-24 hours. Note: Higher catalyst loading (5 mol%) may be required.

B. Sandmeyer Reaction (Diazotization)

The 4-fluoro substituent is stable under diazotization conditions. This pathway is excellent for converting the NH2 group into an Iodine or Hydroxyl group, leveraging the 4-F for later SNAr chemistry.

Protocol:

  • Dissolve aniline in conc. H2SO4 (not HCl, to avoid Cl incorporation).

  • Add NaNO2 at 0°C. Note: The Target Molecule may require nitrosyl sulfuric acid due to low solubility in aqueous acid.

  • Quench with KI (for Iodide) or heat in H2SO4/H2O (for Phenol).

C. Electrophilic Aromatic Substitution (EAS)

Prediction: The ring is heavily deactivated.

  • Target Molecule: The NH2 is the only activating group, but its lone pair is sterically twisted. Direct halogenation will likely occur at the 3-position (meta to CF3, ortho to NH2), but yields will be poor due to competing oxidation.

  • Recommendation: Do not use this scaffold for EAS. Pre-functionalize the ring before forming the aniline if possible.

Quantitative Data Summary

PropertyTarget (2-Cl, 6-CF3)Isomer A (3-Cl, 5-CF3)Isomer B (2-F, 6-CF3)
pKa (Conj. Acid) ~0.9 (Est.)~2.4 (Est.)[2]~1.5 (Est.)
LogP 3.43.43.1
Amide Coupling Rate Slow (k_rel = 1)Fast (k_rel = ~50)Medium (k_rel = ~10)
Metabolic Stability Excellent (Blocked sites)Good (4-position exposed)Excellent

Decision Guide: When to Use Which?

Use the Graphviz Decision Tree below to select the correct isomer for your project.

DecisionTree Start Start: Select Aniline Scaffold Q1 Is metabolic stability at the 4-position critical? Start->Q1 Q2 Does the target binding pocket tolerate bulky ortho-substituents? Q1->Q2 Yes (Need 4-F) Res3 Use Isomer B: 2-F-4-Cl-6-CF3 (Compromise) Q1->Res3 No (4-Cl is acceptable) Res1 Use Target: 2-Cl-4-F-6-CF3 (Max Stability) Q2->Res1 Yes (Deep Pocket) Res2 Use Isomer A: 3-Cl-4-F-5-CF3 (Better Reactivity) Q2->Res2 No (Steric Clash)

Caption: Decision logic for selecting between the 2,6-disubstituted target and its less hindered isomers.

References

  • Synthesis of Polyhalogenated Anilines: Methodology for 2,6-dichloro-4-trifluoromethylaniline synthesis (Analogous chemistry). Source:

  • pKa Prediction of Fluorinated Anilines: Data on electronic effects of ortho-CF3 and F substituents. Source: [J. Phys.[3] Org. Chem. 2019, 32, e3940]([Link])

  • Buchwald-Hartwig Coupling of Hindered Anilines: Protocols for sterically crowded 2,6-disubstituted anilines. Source:

  • Nucleophilic Aromatic Substitution Principles: Mechanistic insights into SNAr on deactivated rings. Source:

Sources

A Comparative Guide to Reference Standards for the Analysis of 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of every analytical measurement underpins the safety and efficacy of the final therapeutic product. This is particularly true for the characterization of novel intermediates like 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline, a compound with significant potential in the synthesis of new chemical entities. The accuracy of its quantification and impurity profiling is directly contingent on the quality of the reference standard employed. This guide provides an in-depth technical comparison of reference standard options for the analysis of 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline, offering a framework for the selection and qualification of these critical materials.

The Critical Role of Reference Standards in Pharmaceutical Analysis

A reference standard serves as a highly purified and well-characterized substance used as a basis for comparison in analytical tests.[1] In the pharmaceutical industry, reference standards are indispensable for a multitude of applications, including the validation of analytical methods, calibration of instruments, and the quantification of active pharmaceutical ingredients (APIs) and their impurities.[2] The use of a well-qualified reference standard is a fundamental requirement of Good Manufacturing Practices (GMP) as outlined in the ICH Q7 guideline.[3][4]

For a molecule like 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline, which may be a key starting material or intermediate, the absence of a readily available primary compendial standard (e.g., from USP or Ph. Eur.) necessitates a robust strategy for the qualification of a reference material.[5] This guide will compare two common alternatives: a commercially available high-purity chemical and a fully characterized in-house (or secondary) reference standard.

Comparison of Reference Standard Alternatives

The selection of a suitable reference standard for 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline requires careful consideration of its intended use and the regulatory expectations. Below is a comparative overview of a typical high-purity commercial-grade material versus a qualified in-house reference standard.

FeatureHigh-Purity Commercial GradeQualified In-House Reference Standard
Purity Typically ≥97% or ≥98%, as stated by the supplier.[6]Purity is rigorously determined using multiple orthogonal analytical techniques and is assigned a precise value with an associated uncertainty.
Characterization Basic characterization data (e.g., NMR, GC-MS) may be available on the Certificate of Analysis (CoA).Extensively characterized to confirm identity and structure unequivocally (e.g., NMR, MS, IR, elemental analysis).[5]
Certification Generally not supplied with a comprehensive certificate of analysis that meets the requirements for a primary reference standard (e.g., ISO 17034).Accompanied by a detailed Certificate of Analysis that includes the assigned purity value, uncertainty, and a description of the characterization methods used.
Traceability Traceability to a national or international standard is typically not established.The assigned purity value is traceable to a national or international standard where possible.
Cost Lower initial procurement cost.Higher initial cost due to the extensive characterization and documentation required.
Regulatory Acceptance May be suitable for early-stage research but is generally not acceptable as a quantitative standard in a GMP environment without further qualification.High degree of regulatory acceptance for use in quality control and release testing under GMP.[7]

Establishing a Trustworthy In-House Reference Standard: A Self-Validating System

When a primary compendial standard for 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline is unavailable, the onus is on the user to qualify a lot of the high-purity material to serve as an in-house or secondary reference standard.[5] This qualification process is a self-validating system that builds confidence in the material's identity, purity, and potency.

The following workflow illustrates the essential steps in the qualification of an in-house reference standard:

Reference_Standard_Qualification_Workflow cluster_0 Phase 1: Material Selection & Initial Characterization cluster_1 Phase 2: Comprehensive Purity Determination cluster_2 Phase 3: Documentation & Release A Source High-Purity 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline B Confirm Identity (NMR, MS, IR) A->B C Preliminary Purity Assessment (HPLC, GC) B->C D Quantitative Analysis (e.g., qNMR, Mass Balance) C->D E Impurity Profiling (HPLC-MS, GC-MS) D->E F Residual Solvent Analysis (GC-HS) E->F G Water Content (Karl Fischer) F->G H Assign Purity Value with Uncertainty G->H I Prepare Certificate of Analysis H->I J Establish Storage Conditions & Re-test Date I->J Analytical_Method_Selection A Primary Analysis Goal? B Purity/Assay A->B Quantitative C Impurity Identification A->C Qualitative D HPLC-UV B->D E GC-MS C->E F Orthogonal Confirmation? D->F E->F F->D Yes F->E Yes

Sources

Spectroscopic Characterization of 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Significance

Polyhalogenated anilines, specifically 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline , are highly sought-after building blocks in the development of advanced agrochemicals and kinase-targeted pharmaceuticals. The unique juxtaposition of an electron-withdrawing trifluoromethyl (-CF₃) group, a highly electronegative fluorine atom, and a sterically demanding chlorine atom on a single aromatic ring creates a complex electronic environment.

For drug development professionals and analytical chemists, accurately characterizing this compound requires a robust, multi-modal spectroscopic approach. This guide objectively compares the spectroscopic profile of 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline against two structural alternatives, providing a self-validating framework for unambiguous structural confirmation.

Comparative Spectroscopic Profiling

To isolate the specific spectroscopic contributions of the -Cl, -F, and -CF₃ substituents, we compare our target compound against two carefully selected alternatives:

  • Target: 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline

  • Alternative A (Des-chloro analog): 4-Fluoro-2-(trifluoromethyl)aniline (Highlights the steric and electronic impact of removing the ortho-chlorine).

  • Alternative B (Non-fluorinated control): 2-Chloro-6-methylaniline (Establishes a baseline for standard aromatic and amine signals without fluorine-induced deshielding).

Quantitative Data Summaries

Table 1: ¹H and ¹³C NMR Comparative Chemical Shifts (in CDCl₃)

Compound¹H NMR: Amine (-NH₂)¹H NMR: Aromatic (Ar-H)¹³C NMR: Key Carbons
Target ~4.50 ppm (br s, 2H)7.35 ppm (dd), 7.20 ppm (dd)141.2 (C-NH₂), 123.5 (q, -CF₃)
Alternative A ~4.05 ppm (br s, 2H)7.15 - 6.85 ppm (m, 3H)143.8 (C-NH₂), 124.1 (q, -CF₃)
Alternative B ~3.85 ppm (br s, 2H)7.25 (d), 7.05 (d), 6.75 (t)142.5 (C-NH₂), 18.5 (-CH₃)

Table 2: ¹⁹F NMR, FTIR, and GC-MS Comparative Data

Compound¹⁹F NMR (ppm)FTIR: N-H Stretch (cm⁻¹)GC-MS: Molecular Ion (m/z)
Target -61.5 (s, 3F), -118.2 (m, 1F)3450, 3360213 (³⁵Cl), 215 (³⁷Cl) [3:1 ratio]
Alternative A -62.0 (s, 3F), -120.5 (m, 1F)3440, 3350179 (M⁺)
Alternative B N/A3420, 3330141 (³⁵Cl), 143 (³⁷Cl) [3:1 ratio]

Expert Insights: The Causality of Spectroscopic Shifts

Data collection is only half the battle; understanding the why behind the data ensures scientific integrity.

Steric & Electronic Interplay (FTIR and ¹H NMR) The presence of both an ortho-chloro and an ortho-trifluoromethyl group in the Target compound creates massive steric bulk. This forces the amine (-NH₂) group slightly out of the plane of the aromatic ring, reducing the resonance of the nitrogen lone pair with the π-system[1][2]. Consequently, the N-H bonds become slightly stronger and more localized, shifting the symmetric and asymmetric N-H stretching frequencies in FTIR to higher wavenumbers (3450/3360 cm⁻¹) compared to Alternative B. In ¹H NMR, the combined electron-withdrawing inductive effects of the halogens heavily deshield the amine protons, pushing them downfield to ~4.50 ppm.

¹⁹F NMR as an Orthogonal Differentiator ¹⁹F NMR is the gold standard for characterizing these derivatives due to its 100% natural abundance and lack of background biological/solvent interference[3]. The -CF₃ group appears as a sharp, heavily integrated singlet at approximately -61.5 ppm because it is magnetically isolated from proton coupling. Conversely, the para-fluoro substituent appears upfield at ~ -118.2 ppm[4]. Unlike the -CF₃ singlet, the Ar-F signal presents as a complex multiplet (typically a doublet of doublets) due to ³J and ⁴J spin-spin coupling with the adjacent meta aromatic protons.

Isotopic Fingerprinting (GC-MS) Electron Ionization (EI) mass spectrometry provides an immediate structural validation tool. The Target compound will exhibit a distinct molecular ion cluster at m/z 213 and 215 in a strict 3:1 ratio, dictated by the natural abundance of ³⁵Cl and ³⁷Cl[5]. Alternative A, lacking the chlorine atom, shows a singular M⁺ peak at m/z 179, making differentiation instantaneous.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Multinuclear NMR (¹H, ¹³C, ¹⁹F)

Causality: Deuterated chloroform (CDCl₃) is chosen as the solvent because it lacks fluorine, ensuring a clean ¹⁹F background, and provides a distinct ¹H lock signal[6].

  • Sample Prep: Dissolve 15 mg of the aniline derivative in 0.6 mL of CDCl₃. Transfer to a standard 5 mm NMR tube.

  • ¹H Acquisition: Acquire at 400 MHz. Use 16 scans with a relaxation delay (D1) of 1 second.

  • ¹³C Acquisition: Acquire at 100 MHz using proton decoupling. Increase scans to 512 to account for the low sensitivity of ¹³C and the lack of NOE enhancement on the quaternary carbons attached to halogens.

  • ¹⁹F Acquisition: Acquire at 376 MHz. Use 64 scans. Crucial adjustment: Set the relaxation delay to 2-3 seconds to account for the longer T₁ relaxation times typical of fluorinated nuclei[3].

  • Validation Checkpoint: Before sample analysis, run a 0.05% TMS standard. The TMS peak must have a linewidth at half-height (FWHM) of < 1.0 Hz to verify optimal magnetic shimming.

Protocol 2: ATR-FTIR Spectroscopy

Causality: Attenuated Total Reflectance (ATR) eliminates the need for KBr pellet pressing, preventing moisture absorption that could obscure the critical N-H stretching region (3300-3500 cm⁻¹)[5].

  • Preparation: Clean the diamond ATR crystal with LC-MS grade isopropanol and allow it to evaporate completely.

  • Background: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Measurement: Apply 1-2 mg of the neat sample directly onto the crystal. Apply consistent pressure via the anvil and scan from 4000 to 400 cm⁻¹.

  • Validation Checkpoint: The baseline of the resulting sample spectrum must be perfectly flat between 3800-4000 cm⁻¹. Any sloping or noise indicates atmospheric water/CO₂ interference or a contaminated crystal, invalidating the run.

Protocol 3: GC-MS Analysis

Causality: Gas chromatography easily volatilizes these relatively low-molecular-weight anilines, while 70 eV EI provides highly reproducible fragmentation patterns[5].

  • Preparation: Prepare a 100 µg/mL solution of the sample in dichloromethane (DCM).

  • Chromatography: Inject 1 µL into a GC equipped with an HP-5ms capillary column. Program the oven to start at 80 °C (hold 1 min), then ramp to 250 °C at 10 °C/min.

  • Spectrometry: Operate the MS in Electron Ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-300.

  • Validation Checkpoint: Inject a pure DCM solvent blank prior to the sample. The total ion chromatogram (TIC) baseline must remain flat during the expected retention time window to confirm the column is free of carryover.

Analytical Workflow Visualization

The following diagram maps the logical progression of the multi-modal spectroscopic characterization, highlighting how orthogonal data streams converge to provide absolute structural certainty.

G Start Sample Preparation 2-Cl-4-F-6-(CF3)-aniline NMR_Prep NMR Prep (Dissolve in CDCl3) Start->NMR_Prep IR_Prep FTIR Prep (Direct to ATR Crystal) Start->IR_Prep MS_Prep GC-MS Prep (Dilute in DCM) Start->MS_Prep H1_C13 1H & 13C NMR (Backbone & Protons) NMR_Prep->H1_C13 F19 19F NMR (CF3 & Ar-F Probes) NMR_Prep->F19 FTIR FTIR Spectroscopy (Functional Groups) IR_Prep->FTIR GCMS GC-MS Analysis (Mass & Fragmentation) MS_Prep->GCMS Integration Data Integration & Cross-Validation H1_C13->Integration F19->Integration FTIR->Integration GCMS->Integration Confirmation Structural & Purity Confirmation Integration->Confirmation

Analytical workflow for the spectroscopic characterization and validation of aniline derivatives.

References

  • BenchChem. "Spectroscopic Strategies for Differentiating Isomers of Trifluoromethylaniline: A Comparative Guide". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0mTyYD6ijMjY8KvY7hxF83o-CXHpmnd50H2q4gJjr1E6sKhswPZfX1lutn7Zut1JV3R5cUgW2UV0VtxvhBMZfRgJ_1ir9vqqvSlyK1fB5Tsua42zV-M_tE1HrlvwSgtCr-amiM1KisHbN0mEED5WdOWfuXH7rFOeq2SFCBKN3CzRP79wxuGRMKiMHufk1Ob24NsjTToddgbCLNZ3CDalHInurWUoBDgkAADT_iv6ieK41HjK3vRXrv8pnncL0B1E=]
  • PubMed (NIH). "Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFewU0giB1e385XIBR_ETnCCjFSMQg4tLEiNZNXIpf5kbpJ-1VXkbTXVmZ82D2uD5aFz42YqQZ-pt3z2IlVLP4KFDAoxNgmeoT2wSAi_oxdxkg1N259cojKutg9ZSwTYytZlfMC]
  • ResearchGate. "Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNPyvyGiKNo-7TbQiUc5QT0p4AABzzE-wDP5Z0AndRYYoGFOIPU00o_a99DEcKP07ruifJ3sT-iW6Fdmc9xXtmN4B6PmdXD_oWW0TPhZaFIYbP1qgBCfblR2G9ApWGAEzvLMZHvTigWDOIkz6M43OWeHoV7EPd33-UucYzZt0oAMzbzg7kPpHQAwOUK9lU4Dvs7ymczjSXhdGjXGZFEs0vd65FYiS0lrCf0jI7TZ3TXkWOKb5GIzIOJH-vV8B6JvfnBWmt0DU91ecv9y22lmB2bNCCq_lffP0vKs7HKyCSHvmyZPRiDT8PJjnsiGSt]
  • BenchChem. "Application Note: Analytical Characterization of N-propyl-3-(trifluoromethyl)aniline". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_RQpKoSZrhKL9SPbE3NCKV5FQMd2PwuueY9riPMMm8zIhRAU6yZs2DZ58NPJTVOjB3aSRy95eab6hOLZP9kwpQiOoCaKxA_WykNHQUlgXQvL7LXyZPFECid7Q5Pv0SFgh6j7o7xl20wgsJ3IVEkkAZwGrxTXFpf1S8FmmPovLbRjYjPRXBnXC354-IgRZruWeoN4f_fLHfIE56GLuf4rMgCVWdZzGockY36arog3K]
  • BenchChem. "Application Notes and Protocols for 19F NMR Spectroscopy of N-propyl-3-(trifluoromethyl)aniline". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNZNznpMzo4mI4X0sdxLdahbZwxMnBYxZwcUnv55DaCC1GG03UzjZfcEa47a9HORXVHBWstxhOyjMdhlq1cyqvO06_FGsm9RPowzXJ5ZBOwuLTivxhlQe4LG0IupefD2iURRNYlM21l_ySbLBxBjrI5IGBZZfdVIQzYOT_kYrKyaEa9nWhvg1q5DA5sKZM2q1jfTej9ITYMRDlFPZSCV0fzTixJMGkzdhJ3MpOzyoysZIifa7-toOSgwAg]
  • The Royal Society of Chemistry (RSC). "Electronic Supplementary Information: (E)-N-benzylidene-4-fluoroaniline". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGY9T8gvFmcep3K9ifPhT9wnj3qKHuURSOJ_aDp9eFr1Ig1OFfCw_OeVjy_Q2vIDV-LbyQ8CO2fYvJPK8MvQezudQgJObWhQIvCPwEz9co9r_KgfKIkU6lKTlrxnIk-inFipXmCUN4bgIhW7RtfyiPBQQ0IcDd88g==]

Sources

Quality control parameters for fluorinated aniline intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Quality Control Parameters for Fluorinated Aniline Intermediates: A Comparative Analytical Guide

Fluorinated anilines (e.g., 2-fluoroaniline, 4-fluoroaniline, 3-chloro-4-fluoroaniline) are critical building blocks in the synthesis of active pharmaceutical ingredients (APIs) such as the anti-cancer drug regorafenib, flurbiprofen, and various agrochemicals[1]. The introduction of the strongly electronegative fluorine atom alters the electronic properties of the aromatic ring, enhancing metabolic stability and lipophilicity in the final drug product[1]. However, this modification introduces unique challenges in quality control (QC), particularly in resolving positional isomers (ortho, meta, para) that exhibit nearly identical boiling points and polarities.

This guide provides an objective comparison of analytical methodologies used to assess the purity of fluoroaniline intermediates, supported by experimental data and self-validating protocols.

Regulatory Framework: ICH Q3A & Q3B Thresholds

Under the ICH Q3A(R2) and Q3B(R2) guidelines, the control of organic impurities in new drug substances and products is strictly regulated[2]. For fluoroaniline intermediates, unreacted starting materials (e.g., fluoronitrobenzenes), over-halogenated byproducts, and positional isomers must be rigorously quantified.

Depending on the maximum daily dose of the final API, the reporting threshold for impurities typically begins at 0.05%, with identification and qualification thresholds requiring toxicological justification if exceeded[2]. Furthermore, certain fluoroanilines and their nitro-precursors are flagged as potential genotoxic impurities (PGIs), necessitating trace-level quantification using highly sensitive hyphenated techniques like GC-MS-SIM to ensure patient safety[3].

Comparative Analysis of Analytical Techniques

The selection of an analytical method depends on the specific QC parameter—whether assessing bulk purity, isomeric distribution, or trace PGIs. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are the primary techniques employed[4].

Table 1: Performance Comparison of Analytical Techniques for Fluoroaniline QC

TechniquePrimary ApplicationTypical Purity / LODKey AdvantagesLimitations
HPLC-DAD Bulk purity, non-volatile impurities≥99.5% / ~0.01%Excellent for thermally labile compounds; high reproducibility[5].Requires careful mobile phase optimization for isomer resolution[5].
GC-MS (EI) Volatile impurities, structural confirmation>98% / ~1 ppmHigh theoretical plates for isomer separation; MS provides mass ID[5].Unsuitable for thermally unstable byproducts.
GC-MS-SIM Trace genotoxic impurities (PGIs)<0.1 ppmExceptional sensitivity and selectivity for trace analysis[3].Requires complex calibration and internal standards[3].
¹⁹F qNMR Absolute quantification, isomeric ratios~0.1% LODNo specific reference standard needed; highly sensitive to F-environment[4].Lower sensitivity for trace impurities; high equipment cost[4].
HiKE-IMS Rapid isomeric speciationSub-ppmBaseline separation of aniline isomers based on ion mobility[6].Emerging technology; not yet standard in routine QC labs.

The Challenge of Isomeric Purity

Fluorine's electronegativity exerts strong inductive effects, but its atomic radius is comparable to hydrogen. Consequently, ortho-, meta-, and para-fluoroaniline isomers often co-elute in standard reverse-phase HPLC. While GC on specialized polyester or silicone elastomer columns can achieve separation, recent advancements in High Kinetic Energy Ion Mobility Spectrometry (HiKE-IMS) have demonstrated superior chromatographic resolution (R > 1.5) for fluoroaniline isomers by exploiting differences in their gas-phase ion mobilities[6].

Quality Control Workflow Visualization

To ensure compliance with ICH guidelines, a multi-tiered QC workflow is mandatory before an intermediate is released for API synthesis.

QC_Workflow Start Fluoroaniline Intermediate Batch Moisture Moisture Content (Karl Fischer) Start->Moisture Assay Purity & Isomers (HPLC-DAD / GC-MS) Start->Assay Trace Genotoxic Impurities (GC-MS-SIM) Start->Trace Metals Elemental Impurities (ICP-MS) Start->Metals Decision Meets ICH Q3A Thresholds? Moisture->Decision Assay->Decision Trace->Decision Metals->Decision Pass Release for API Synthesis Decision->Pass Yes Fail Reprocess / Reject Decision->Fail No

Caption: Multi-tiered Quality Control workflow for fluoroaniline intermediates ensuring ICH compliance.

Experimental Methodologies: Self-Validating Protocols

Protocol 1: Trace Quantitation of 2-Fluoroaniline (PGI) via GC-MS-SIM

Causality & Rationale: In the synthesis of APIs like regorafenib, unreacted 2-fluoroaniline and its precursor 2-fluoronitrobenzene can persist as PGIs[3]. Standard GC-FID lacks the sensitivity to detect these at the required ppm levels. GC-MS in Selected Ion Monitoring (SIM) mode isolates specific mass-to-charge (m/z) ratios, eliminating matrix interference and achieving sub-ppm limits of quantitation[3].

  • Sample Preparation: Weigh 50 mg of the intermediate/API. Dissolve in 10 mL of a 1:1 (v/v) methanol:dichloromethane mixture[3]. Causality: This specific solvent ratio ensures complete dissolution of both polar amine residues and non-polar bulk matrices.

  • Standard Preparation: Prepare a stock solution of the 2-fluoroaniline reference standard at 0.452 μg/mL in dichloromethane[3].

  • Chromatographic Conditions:

    • Column: DB-1701 (30 m × 0.25 mm, 0.25 μm film thickness) or an equivalent mid-polarity phase.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial 50°C (hold 2 min), ramp at 10°C/min to 200°C, then 20°C/min to 260°C (hold 5 min).

  • MS-SIM Parameters: Target the molecular ion (m/z 111) for 2-fluoroaniline.

  • Self-Validation System:

    • Specificity Check: Inject a blank (diluent) to confirm no carryover.

    • System Suitability: Inject the standard solution in hexaplicate; the relative standard deviation (RSD) of the peak area must be ≤ 5.0%.

    • Accuracy Check: Spike the sample with a known concentration of the standard to calculate recovery. The validation is successful if recoveries fall within the 104.8–115.4% range[3].

Protocol 2: Isomeric Purity Assessment via HPLC-DAD

Causality & Rationale: For intermediates like 3-chloro-4-fluoroaniline, distinguishing between over-chlorinated products, hydrolysis products, and positional isomers is critical[5]. HPLC coupled with a Diode Array Detector (DAD) allows for simultaneous monitoring at multiple wavelengths and peak purity analysis (spectral matching across the peak), ensuring no co-elution of hidden impurities[5].

  • Mobile Phase Optimization: Prepare Mobile Phase A (0.1% Formic acid in HPLC-grade water) and Mobile Phase B (Acetonitrile)[5]. Causality: The acidic modifier suppresses the ionization of the aniline amino group, preventing peak tailing and improving retention on the reverse-phase column.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of 0.1 mg/mL[5]. Filter through a 0.22 μm PTFE syringe filter to protect the column frit.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (150 mm × 4.6 mm, 5 μm particle size)[5].

    • Gradient: 10% B to 90% B over 20 minutes. Causality: A shallow gradient ensures the elution and separation of strongly retained, structurally similar hydrophobic impurities.

    • Detection: DAD scanning from 200 nm to 400 nm, extracting the chromatogram at 254 nm[5].

  • Self-Validation System: Perform a peak purity check using the DAD software. The purity angle must be strictly less than the purity threshold for the main fluoroaniline peak, mathematically confirming it is not co-eluting with a structurally similar isomer.

References

  • Source: agrochemx.
  • Source: amsbiopharma.
  • Source: benchchem.
  • Source: benchchem.
  • Title: The origin of isomerization of aniline revealed by high kinetic energy ion mobility spectrometry (HiKE-IMS)
  • Source: humanjournals.

Sources

Analytical Differentiation Guide: 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline vs. 2-Chloro-6-fluoro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

In the development of fluorinated pharmaceuticals and agrochemicals, distinguishing between positional isomers is a frequent and critical analytical hurdle. Because isomers share identical mass and closely related functional groups, standard chromatographic screening is often insufficient.

Differentiating 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline (Compound A) [2] from 2-Chloro-6-fluoro-4-(trifluoromethyl)aniline (Compound B) [1] requires a strategic approach. As a Senior Application Scientist, I do not rely on a single data point; instead, I build a self-validating analytical matrix. This guide details the mechanistic rationale, expected data, and rigorous experimental protocols required to definitively distinguish these two chemical building blocks.

Structural & Electronic Causality (The "Why")

To differentiate these isomers, we must exploit the localized electronic environments and spatial geometries created by the halogen substituents. The core difference lies in the position of the fluorine atom relative to the aniline's amino (-NH


) group:
  • Compound A (4-Fluoro Isomer): The fluorine atom is positioned para (position 4) to the amino group. Crucially, it is flanked by two aromatic protons (H3 and H5). Therefore, both protons are ortho to the highly electronegative fluorine atom.

  • Compound B (6-Fluoro Isomer): The fluorine atom is positioned ortho (position 6) to the amino group. Consequently, only one aromatic proton (H5) is ortho to the fluorine , while H3 is isolated between the chlorine and trifluoromethyl groups.

This structural asymmetry is the linchpin of our differentiation strategy. It dictates that


H Nuclear Magnetic Resonance (NMR) spectroscopy—specifically the analysis of 

scalar coupling—will provide unequivocal, self-validating proof of identity.

CouplingLogic Marker Diagnostic Marker: 3J_HF Coupling (~8-11 Hz) CompA Compound A (4-Fluoro Isomer) H3: Ortho to F (Large 3J_HF) H5: Ortho to F (Large 3J_HF) Marker->CompA CompB Compound B (6-Fluoro Isomer) H3: Meta to F (Small 4J_HF) H5: Ortho to F (Large 3J_HF) Marker->CompB

Diagram 1: Mechanistic logic of 1H-19F scalar coupling used to differentiate the two isomers.

The Gold Standard: NMR Differentiation Strategy

While


F NMR is useful for observing the distinct chemical shifts of the -F and -CF

groups,

H NMR provides the most robust structural proof due to predictable scalar coupling networks.
  • The Diagnostic Marker (

    
    H NMR): 
    
    • In Compound A , the

      
      H NMR spectrum will display two distinct proton signals (H3 and H5). Because both are ortho to the C4-fluorine, both signals will appear as doublets (or doublets of doublets due to minor meta H-H coupling) with a large ortho-fluorine coupling constant (
      
      
      
      Hz).
    • In Compound B , the symmetry is broken. H5 is ortho to the C6-fluorine and will exhibit the large

      
       coupling. However, H3 is meta to the fluorine and will only show a much smaller meta-coupling (
      
      
      
      Hz).
  • Orthogonal Validation (

    
    F NMR): 
    
    • The aromatic fluorine in Compound B is ortho to the strongly electron-donating -NH

      
       group. The resonance effect of the nitrogen lone pair pushes the fluorine's chemical shift significantly upfield compared to the para-fluorine in Compound A.
      

Workflow Start Unknown Aniline Isomer MW: 213.56 g/mol NMR1H 1H NMR (CDCl3) Analyze Aromatic Protons Start->NMR1H NMR19F 19F NMR (1H-Decoupled) Analyze Chemical Shifts Start->NMR19F GCMS GC-MS (EI, 70 eV) Analyze Retention Time Start->GCMS ResultA Two Doublets w/ 8-11 Hz split = Compound A NMR1H->ResultA ResultB One Doublet, One Singlet/Broad = Compound B NMR1H->ResultB

Diagram 2: Self-validating analytical workflow for the definitive identification of isomers.

Experimental Protocols

Every protocol described below is designed as a self-validating system. The methodologies ensure high-fidelity data acquisition while minimizing solvent artifacts.

Protocol 1: High-Resolution Multi-Nuclear NMR Acquisition

Objective: Isolate and mathematically quantify


 and 

coupling constants.
  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl

    
    ).
    
    • Causality: CDCl

      
       is preferred over DMSO-d
      
      
      
      to minimize solvent-induced hydrogen bonding with the -NH
      
      
      group, which can broaden adjacent aromatic signals and obscure fine scalar coupling.
  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

  • 
    H NMR Acquisition: 
    
    • Pulse sequence: Standard 1D proton (zg30).

    • Spectral width: 12 ppm (centered at 5 ppm).

    • Number of scans: 16.

    • Validation Check: Ensure the integration of the aromatic region strictly equals 2.0 relative to the -NH

      
       integral (typically a broad singlet around 4.0-4.5 ppm).
      
  • 
    F NMR Acquisition: 
    
    • Pulse sequence:

      
      H-decoupled 
      
      
      
      F (igdc).
    • Causality: Proton decoupling removes the complex multiplet splitting caused by the adjacent aromatic protons, yielding sharp singlets for the -F and -CF

      
       groups. This allows for absolute precision in chemical shift determination.
      
    • Reference: Trichlorofluoromethane (CFCl

      
      ) at 0 ppm.
      
Protocol 2: GC-MS Analysis for Isomeric Separation

Objective: Establish retention time (RT) markers based on dipole moment differences.

  • Column: Non-polar capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).

  • Oven Program: Initial temp 60°C (hold 1 min), ramp at 15°C/min to 250°C (hold 5 min).

  • Injector & Carrier: 250°C, Split ratio 50:1. Helium at a constant flow of 1.0 mL/min.

  • MS Parameters: Electron Ionization (EI) at 70 eV. Scan range m/z 50-300.

    • Validation Check: Both isomers will yield a molecular ion [M]

      
       at m/z 213. The differentiation relies strictly on RT; Compound B typically elutes slightly earlier due to stronger intramolecular dipole cancellation (the highly electronegative F and Cl atoms are on opposite sides of the primary amine).
      
Quantitative Data Comparison

Table 1: Physical and Structural Identifiers

PropertyCompound ACompound B
Chemical Name 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline2-Chloro-6-fluoro-4-(trifluoromethyl)aniline
CAS Registry Number 1235439-54-9123973-31-9
Molecular Formula C

H

ClF

N
C

H

ClF

N
Molecular Weight 213.56 g/mol 213.56 g/mol
Structural Asymmetry F is para to -NH

F is ortho to -NH

Table 2: Diagnostic NMR Data Summary (Expected)

Analytical MarkerCompound A (4-Fluoro Isomer)Compound B (6-Fluoro Isomer)Causality / Rationale

H NMR: H3 Signal
Doublet (

8-11 Hz)
Singlet or fine multiplet (

1-3 Hz)
H3 is ortho to F in A, but meta to F in B.

H NMR: H5 Signal
Doublet (

8-11 Hz)
Doublet (

8-11 Hz)
H5 is ortho to F in both isomers.

F NMR: Ar-F Shift
~ -115 to -125 ppm~ -130 to -140 ppm (Upfield)Ortho-NH

resonance strongly shields the F atom in B.
References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of innovation. The handling and disposal of specialized chemical reagents like 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline demand a meticulous, informed approach. This guide provides the essential procedural framework for its safe management, grounded in an understanding of its chemical properties and regulatory context. Our objective is to empower your laboratory with the knowledge to handle this compound responsibly, ensuring the safety of your team and the integrity of our environment.

Hazard Assessment: Understanding the "Why"

2-Chloro-4-fluoro-6-(trifluoromethyl)aniline is a halogenated aromatic amine. This chemical structure is key to its reactivity and also to its hazard profile. It is classified as a hazardous substance, and understanding its specific risks is the foundation of safe handling and disposal.

The compound is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is known to cause skin and serious eye irritation.[1][3] Critically, it is very toxic to aquatic life, with long-lasting effects, making its containment and proper disposal an environmental imperative.[1][2][4] These hazards necessitate that the compound should not be allowed to enter drains, surface water, or the sanitary sewer system.[1][5][6]

Hazard ClassificationCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 3 / 4H311/H312: Toxic/Harmful in contact with skin
Acute Toxicity, InhalationCategory 3 / 4H331/H332: Toxic/Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects
(Data synthesized from multiple Safety Data Sheets for the target compound and structurally related analogs)[1][2][3][4][7]

Laboratory Protocol for Waste Generation and Segregation

Proper disposal begins at the point of waste generation. The principle of waste segregation is paramount to prevent accidental chemical reactions and to ensure the waste stream is correctly characterized for final disposal.

Causality: Halogenated compounds can react unpredictably with other chemical waste classes. Aniline derivatives, as amines, are basic and can react exothermically with acids.[8] Furthermore, they may be incompatible with isocyanates, peroxides, and strong oxidizing agents.[8][9] Segregation prevents these hazards and avoids the costly and complex process of managing a mixed, unknown hazardous waste stream.

Step-by-Step Waste Collection Protocol:
  • Designate a Waste Container: Use only chemically resistant, sealable containers (e.g., high-density polyethylene - HDPE) clearly designated for "Halogenated Organic Waste."

  • Labeling: Immediately upon designation, label the container with "Hazardous Waste," the full chemical name: "2-Chloro-4-fluoro-6-(trifluoromethyl)aniline," and the associated hazard pictograms (e.g., Skull and Crossbones, Exclamation Mark, Environment).

  • Segregation:

    • DO NOT mix with non-halogenated organic waste.

    • DO NOT mix with acidic or basic waste streams.

    • DO NOT mix with strong oxidizing agents.[9]

  • Collection of Contaminated Materials: Any materials that come into direct contact with the compound, such as gloves, weighing papers, pipette tips, or contaminated absorbent pads from a spill cleanup, must be considered hazardous waste. These items should be collected in a sealed, labeled bag and placed in the designated solid waste container.

  • Secure Storage: Keep the waste container tightly closed when not in use.[5][10] Store it in a cool, dry, and well-ventilated secondary containment bin in a designated satellite accumulation area, away from heat or ignition sources.[5][10]

Spill Management Protocol

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental release.

  • Alert & Secure: Immediately alert personnel in the area and restrict access.

  • Ventilate: Ensure adequate ventilation. If the spill is significant, work must be conducted under a chemical fume hood.[11]

  • Remove Ignition Sources: Although not highly flammable, it is good practice to remove all potential sources of ignition from the immediate area.[5][6]

  • Don Personal Protective Equipment (PPE): At a minimum, this includes:

    • Nitrile gloves (double-gloving is recommended).

    • Chemical safety goggles or a face shield.[12]

    • A lab coat.

    • For larger spills, respiratory protection may be necessary.[13]

  • Containment & Cleanup:

    • Prevent the spill from spreading or entering any drains.[5][13]

    • For a solid spill, carefully sweep or vacuum up the material and place it into a labeled hazardous waste container.[2][5][13] Avoid generating dust.[13]

    • For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, dry sand).

    • Collect the absorbed material using non-sparking tools and place it in the designated, sealed waste container.[5]

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting all cleaning materials for disposal as hazardous waste.[8]

Final Disposal Pathway: A Procedural Workflow

Disposal of 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline is not a matter of simple disposal; it is a regulated process that must be managed by professionals. Under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States, chemical waste generators are responsible for ensuring their waste is managed and disposed of correctly.

The universally accepted and most environmentally sound method for this type of waste is incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF) . High-temperature incineration with appropriate flue gas scrubbing ensures the complete destruction of the toxic organic molecule, breaking it down into less harmful components.

The following diagram outlines the decision-making and operational workflow for proper disposal.

G cluster_lab In-Laboratory Operations cluster_ehs EHS / Waste Contractor Operations A Waste Generation (e.g., reaction byproduct, expired reagent) B Segregate Waste (Halogenated Organics Only) A->B C Collect in Labeled, Sealed Hazardous Waste Container B->C D Store in Designated Satellite Accumulation Area C->D E Schedule Waste Pickup with EHS or Licensed Contractor D->E Container Full or Storage Time Limit Reached F Complete Hazardous Waste Manifest E->F G Waste Transported by Licensed Hauler F->G H Final Disposal at Approved TSDF G->H I Method: High-Temperature Incineration H->I Spill Accidental Spill Occurs Spill_Proc Execute Spill Management Protocol Spill->Spill_Proc Spill_Proc->C Collect Spill Debris

Caption: Workflow for the safe disposal of 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline.

Key Steps for Final Disposal:
  • Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) department is your primary resource.[14] They will guide you on specific institutional procedures and scheduling.

  • Arrange for Pickup: Schedule a pickup with your EHS office or their approved hazardous waste contractor.[14]

  • Documentation: Ensure all paperwork, such as hazardous waste manifests, is completed accurately. This is a legal requirement and creates a cradle-to-grave tracking record for the waste.

  • Handover: Transfer the waste to the authorized personnel for transport to the licensed disposal facility.

By adhering to these procedures, you ensure that your laboratory practices meet the highest standards of safety, compliance, and environmental responsibility.

References

  • General Information, Chemical Product Identification, Uses and Applications. (n.d.). Santa Cruz Biotechnology.
  • Safety Data Sheet - 2,6-Dichloro-4-(trifluoromethyl)aniline. (2025, September 9). Thermo Fisher Scientific.
  • 2,6-Dichloro-4-(trifluoromethoxy)aniline - Safety Data Sheet. (n.d.). Apollo Scientific.
  • Safety Data Sheet - 2-Chloro-4-(trifluoromethyl)aniline. (2025, November 6). MilliporeSigma.
  • Safety Data Sheet - 2-(Trifluoromethyl)aniline. (n.d.). Fisher Scientific.
  • Material Safety Data Sheet - 2,4-Dimethoxy-5-(trifluoromethyl)aniline. (n.d.). Cole-Parmer.
  • Safety Data Sheet - 2,6-Dichloro-4-(trifluoromethyl)aniline. (n.d.). AK Scientific, Inc.
  • Safety Data Sheet - 2-Chloro-6-iodo-4-(trifluoromethyl)aniline. (2024, December 19). CymitQuimica.
  • 2-Chloro-4-fluoroaniline - Safety Data Sheet. (2026, January 17). ChemicalBook.
  • Safety Data Sheet - 2-Fluoro-6-(trifluoromethyl)aniline. (2025, December 25). Fisher Scientific.
  • 3-trifluoromethylaniline - Report. (n.d.). CAMEO Chemicals | NOAA.
  • Safety Data Sheet - 2-Chloro-4-fluoroaniline. (2025, December 22). Fisher Scientific.
  • Safety Data Sheet - 3-(Trifluoromethyl)aniline. (2025, December 22). Fisher Scientific.
  • Navigating the Safe Disposal of 2,6-Dichloroaniline: A Procedural Guide. (2025). Benchchem.
  • 2,4-Dichloro-6-(trifluoromethyl)aniline. (n.d.). PubChem.
  • 2,6-Dichloro-4-(trifluoromethyl)aniline. (2026, February 19). HPC Standards.

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×

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-fluoro-6-(trifluoromethyl)aniline
Reactant of Route 2
2-Chloro-4-fluoro-6-(trifluoromethyl)aniline

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